Ethyl 6-hydroxypyridazine-3-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 6-oxo-1H-pyridazine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-2-12-7(11)5-3-4-6(10)9-8-5/h3-4H,2H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNZFPPKCYNMOSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NNC(=O)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to Ethyl 6-oxo-1,6-dihydropyridazine-3-carboxylate: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Pivotal Role of the Pyridazinone Scaffold
The pyridazinone moiety is a cornerstone in medicinal chemistry, recognized for its versatile biological activities and its presence in numerous therapeutic agents.[1] This guide focuses on a key derivative, Ethyl 6-oxo-1,6-dihydropyridazine-3-carboxylate, a versatile building block for the synthesis of novel compounds with significant pharmacological potential. Its structural features allow for diverse chemical modifications, making it a valuable intermediate in the discovery of new treatments for a range of conditions, including inflammatory diseases like acute lung injury and sepsis.[2][3][4] This document serves as a comprehensive technical resource, providing in-depth insights into its chemical properties, synthesis, reactivity, and applications.
Nomenclature and Structural Elucidation: Understanding Tautomerism
Ethyl 6-hydroxypyridazine-3-carboxylate primarily exists in its more stable tautomeric form, Ethyl 6-oxo-1,6-dihydropyridazine-3-carboxylate . This phenomenon, known as keto-enol tautomerism, is characteristic of hydroxypyridazines and related heterocyclic systems.[5][6] The equilibrium lies heavily towards the amide (keto) form due to the greater stability of the amide bond.
-
Systematic Name: Ethyl 6-oxo-1,6-dihydropyridazine-3-carboxylate
-
Synonyms: Ethyl 6-hydroxypyridazine-3-carboxylate
-
CAS Number: 63001-31-0
-
Molecular Formula: C₇H₈N₂O₃
-
Molecular Weight: 168.15 g/mol
The structure features a dihydropyridazinone ring with an ethyl carboxylate group at the 3-position. The presence of the N-H proton, the carbonyl group, and the ester functionality are key to its chemical reactivity.
Diagram 1: Tautomeric Equilibrium
Caption: Tautomeric equilibrium between the hydroxy and oxo forms.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical and spectroscopic properties is essential for the effective use of this compound in synthesis and analysis.
Physicochemical Properties
| Property | Value | Source |
| Melting Point | 153-154 °C | [1] |
| Boiling Point | 381.8 °C at 760 mmHg | [] |
| Appearance | Solid | [1] |
| Solubility | Soluble in organic solvents such as ether and acetone. | [8] |
Spectroscopic Data
The following data provides a detailed spectroscopic characterization of Ethyl 6-oxo-1,6-dihydropyridazine-3-carboxylate.
1H NMR (400 MHz, Chloroform-d) :
-
δ 8.27 (s, 1H, Ar-H)
-
δ 7.70 (s, 1H, Ar-H)
-
δ 4.47 (q, J = 7.1 Hz, 2H, -OCH₂CH₃)
-
δ 1.44 (t, J = 7.1 Hz, 3H, -OCH₂CH₃)[1]
13C NMR (101 MHz, Chloroform-d) :
-
δ 163.72 (C=O, ester)
-
δ 156.37 (C=O, pyridazinone)
-
δ 142.60 (C)
-
δ 137.95 (C)
-
δ 131.68 (CH)
-
δ 129.69 (CH)
-
δ 62.32 (-OCH₂CH₃)
-
δ 14.22 (-OCH₂CH₃)[1]
FT-IR (KBr, cm⁻¹) :
-
~3400-3200 cm⁻¹: N-H stretching vibration of the pyridazinone ring.
-
~1725 cm⁻¹: C=O stretching of the ethyl ester.
-
~1650 cm⁻¹: C=O stretching of the pyridazinone amide.[9]
Mass Spectrometry (m/z) :
-
[M]⁺: 168.05
Synthesis and Manufacturing
The synthesis of Ethyl 6-oxo-1,6-dihydropyridazine-3-carboxylate can be achieved through a multi-step process, often starting from readily available precursors. A common and efficient route involves the hydrolysis of an ethyl 6-chloropyridazine-3-carboxylate intermediate.
Diagram 2: Synthetic Pathway
Caption: A synthetic route to pyridazine carboxylic acids.[10]
Detailed Experimental Protocol: Synthesis from Diethyl 2-formylbutanedioate
This protocol is based on established methods for the synthesis of pyridazinone carboxylic acids.[10]
Step 1: Cyclization to form Ethyl 6-oxo-4,5-dihydro-1H-pyridazine-4-carboxylate
-
To a solution of diethyl 2-formylbutanedioate in a suitable solvent (e.g., ethanol), add hydrazine hydrate dropwise at room temperature.
-
Stir the reaction mixture for several hours until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure. The resulting crude product is a mixture containing ethyl 6-oxo-4,5-dihydro-1H-pyridazine-4-carboxylate.
-
Purify the desired product by distillation or column chromatography.
Step 2: Dehydrogenation to Ethyl 6-oxo-1H-pyridazine-4-carboxylate
-
Dissolve the purified product from Step 1 in glacial acetic acid.
-
Slowly add a solution of bromine in acetic acid to the reaction mixture.
-
Heat the mixture gently to facilitate the dehydrogenation process.
-
After the reaction is complete, cool the mixture and pour it into ice water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
Step 3: Hydrolysis to 6-oxo-1H-pyridazine-4-carboxylic acid
-
Suspend the ethyl 6-oxo-1H-pyridazine-4-carboxylate in an aqueous solution of a base (e.g., sodium hydroxide).
-
Stir the mixture at room temperature or with gentle heating until the ester is fully hydrolyzed.
-
Acidify the reaction mixture with a mineral acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.
-
Collect the product by filtration, wash with cold water, and dry.
Chemical Reactivity and Synthetic Applications
Ethyl 6-oxo-1,6-dihydropyridazine-3-carboxylate is a versatile intermediate due to its multiple reactive sites.
Diagram 3: Reactivity Sites
Caption: Key reactivity sites of the title compound.
N-Substitution Reactions
The nitrogen atom of the pyridazinone ring can be readily alkylated or arylated. These reactions are typically carried out in the presence of a base to deprotonate the nitrogen, followed by the addition of an alkyl or aryl halide. This allows for the introduction of a wide variety of substituents, which is a key strategy in modulating the biological activity of the final compounds.
Reactions of the Ester Group
The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.[1] The resulting carboxylic acid can then be converted to amides by reaction with amines using standard coupling reagents.[11] This transformation is crucial for creating derivatives with improved pharmacokinetic properties and for introducing additional points of diversity.
Applications in Drug Discovery
The pyridazinone core is a privileged scaffold in medicinal chemistry. Derivatives of Ethyl 6-oxo-1,6-dihydropyridazine-3-carboxylate have been investigated for a range of therapeutic applications:
-
Anti-inflammatory Agents: The scaffold is a key component in the development of inhibitors of pro-inflammatory cytokines, with potential applications in treating acute lung injury and sepsis.[2][3][4]
-
Kinase Inhibitors: The structural features of the pyridazinone ring make it a suitable template for the design of kinase inhibitors, which are important targets in cancer therapy and immunology.
-
Other Therapeutic Areas: The versatility of the pyridazinone core has led to its exploration in a wide array of other therapeutic areas, including cardiovascular and central nervous system disorders.[1]
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling Ethyl 6-oxo-1,6-dihydropyridazine-3-carboxylate. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.[12]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.
-
Storage: Store in a cool, dry place away from incompatible materials.
Conclusion and Future Outlook
Ethyl 6-oxo-1,6-dihydropyridazine-3-carboxylate is a highly valuable and versatile building block in organic synthesis and medicinal chemistry. Its rich reactivity, coupled with the established biological importance of the pyridazinone scaffold, ensures its continued relevance in the quest for novel therapeutic agents. Future research will likely focus on the development of more efficient and diverse synthetic methodologies to access a wider range of derivatives, as well as further exploration of their therapeutic potential in various disease models. The insights provided in this guide are intended to support and inspire further innovation in this exciting field of research.
References
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Diversity-oriented synthesis of 1-substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides - PubMed. [Link]
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The synthesis of ethyl 2-amino-1-(aryl)-5-(arylcarbamoyl)-6-oxo-1,6-dihydropyridine-3-carboxylates - ResearchGate. [Link]
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3-Pyridinecarboxylicacid, 6-(1,1-dimethylethyl)-1,4-dihydro-4-oxo-, ethyl ester - ChemBK. [Link]
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MSDS of ethyl 6-hydroxypyridazine-3-carboxylate - Capot Chemical. [Link]
- 28 December 2025 IRIS - Archivio Istituzionale dell'Università degli Studi di Sassari New pyridazinone-4-carboxamides as new ca - Uniss. (URL not available)
- EP2857387A1 - Process for manufacturing 1,6-dihydro-6-oxo-4-pyridazine carboxylic acid.
- ETHYL 1,6-DIHYDRO-4-HYDROXY-6-OXO-3-PYRIDAZINECARBOXYL
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4 - Organic Syntheses Procedure. [Link]
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Synthesis of Methyl 6-Chloropyridazine-3-carboxylate - ResearchGate. [Link]
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An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates - NIH. [Link]
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Discovery of the Diphenyl 6-Oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide Analogue J27 for the Treatment of Acute Lung Injury and Sepsis by Targeting JNK2 and Inhibiting the JNK2-NF-κB/MAPK Pathway - PubMed. [Link]
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Tautomerism of N-heterocycles. Part II. 3-Hydroxypyridazin-6-one and 3-mercaptopyridazine-6-thione - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]
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Ethyl 6-chloro-3-hydroxypyridazine-4-carboxylate | C7H7ClN2O3 - PubChem. [Link]
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Methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate | C6H6N2O3 | CID 9124994 - PubChem. [Link]
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The tautomeric properties of 6-(2-pyrrolyl)pyridazin-3-one and 6-(2-pyrrolyl)pyridazin-3-thione - ResearchGate. [Link]
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Ethyl 4,6-dihydroxypyridazine-3-carboxylate | C7H8N2O4 | CID 69007765 - PubChem. [Link]
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Silicified Microcrystalline Cellulose | Chemical Name - Pharmaffiliates. [Link]
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Discovery of the Diphenyl 6-Oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide Analogue J27 for the Treatment of Acute Lung Injury and Sepsis by Targeting JNK2 and Inhibiting the JNK2-NF-κB/MAPK Pathway - ResearchGate. [Link]
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Regioselective one-pot, three component synthesis of ethyl 6-aryl-3-propylpyridazine-4-carboxylates in water - ResearchGate. [Link]
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Discovery of the Diphenyl 6-Oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide Analogue J27 for the Treatment of Acute Lung Injury and Sepsis by Targeting JNK2 and Inhibiting the JNK2-NF-κB/MAPK Pathway - ResearchGate. [https://www.researchgate.net/publication/373491044_Discovery_of_the_Diphenyl_6-Oxo-16-dihydropyridazine-3-carboxylatecarboxamide_Analogue_J27_for_the_Treatment_of_Acute_Lung_Injury_and_Sepsis_by_Targeting_JNK2_and_Inhibiting_the_JNK2-NF-kB MAPK_Pathway]([Link] MAPK_Pathway)
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Effective Amidation of Carboxylic Acids Using (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric Acid Diethyl Ester | Request PDF - ResearchGate. [Link]
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"Ethyl 6-hydroxypyridazine-3-carboxylate CAS number 63001-31-0"
A Technical Guide to Ethyl 6-Hydroxypyridazine-3-carboxylate (CAS 63001-31-0): Properties, Synthesis, and Applications in Chemical R&D
Executive Summary: Ethyl 6-hydroxypyridazine-3-carboxylate is a pivotal heterocyclic building block in modern medicinal and materials chemistry. This guide provides an in-depth analysis of its chemical identity, focusing on the critical aspect of keto-enol tautomerism that defines its reactivity. We explore its physicochemical properties, plausible synthetic routes, and key chemical transformations that underscore its utility as a versatile intermediate. For the research scientist, detailed protocols and mechanistic insights are provided to leverage this molecule in the development of novel pharmaceuticals and functional materials.
Compound Identity: Nomenclature and Tautomerism
Ethyl 6-hydroxypyridazine-3-carboxylate, assigned CAS Number 63001-31-0, represents a key structure in the pyridazine family of heterocycles.[1][2] However, a crucial aspect of its chemistry is its existence in a tautomeric equilibrium with its keto form, Ethyl 4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylate.[3][4] This equilibrium is fundamental to its reactivity and is often the source of nomenclature variations in literature and commercial catalogs, where the same structure may be referenced under CAS Number 1352925-63-3.[5][6][7] The pyridazinone (keto) form is generally considered the more stable tautomer in the solid state. Understanding this dynamic is essential for predicting reaction outcomes and interpreting analytical data.
Caption: Tautomeric equilibrium of the title compound.
Physicochemical and Spectroscopic Profile
The utility of a chemical intermediate is defined by its physical properties and confirmed by its spectroscopic signature.
Physicochemical Properties
The following table summarizes the key computed and reported properties for the compound, primarily referencing its more stable keto-enol tautomer (C₇H₈N₂O₄).
| Property | Value | Source |
| CAS Number | 63001-31-0 / 1352925-63-3 | [1][3] |
| Molecular Formula | C₇H₈N₂O₄ | [5] |
| Molecular Weight | 184.15 g/mol | [3][5] |
| Appearance | Solid | [4][6] |
| Purity | ≥97% (Typical Commercial Grade) | [5][6] |
| Predicted pKa | 4.50 ± 1.00 | [4] |
| Predicted Density | 1.48 ± 0.1 g/cm³ | [4] |
| SMILES | CCOC(=O)C1=NNC(=O)C=C1O | [3] |
| InChIKey | QHSUCVJSGHLDIA-UHFFFAOYSA-N | [3][6] |
Expected Spectroscopic Signatures
-
¹H NMR: The spectrum would be expected to show a triplet and a quartet characteristic of an ethyl group (-OCH₂CH₃). Signals for the vinyl proton on the pyridazine ring and exchangeable protons (O-H, N-H) would also be present.
-
¹³C NMR: Carbon signals for the ester carbonyl (around 165-170 ppm), carbons of the heterocyclic ring (in the 120-160 ppm range), the ethoxy group carbons (~60 ppm and ~14 ppm), would be defining features.
-
Infrared (IR) Spectroscopy: Key absorbances would include a strong C=O stretch for the ester group (~1720 cm⁻¹), C=O stretching for the pyridazinone ring amide, O-H and N-H stretching (broad bands >3000 cm⁻¹), and C=C/C=N stretches in the 1500-1650 cm⁻¹ region.
-
Mass Spectrometry (MS): The molecular ion peak (M+) would be observed at m/z 184, with fragmentation patterns corresponding to the loss of the ethoxy group (-45 Da) or other characteristic fragments.
Synthesis and Manufacturing Considerations
The synthesis of pyridazine cores typically involves the condensation of a 1,4-dicarbonyl compound or a synthetic equivalent with hydrazine. For Ethyl 6-hydroxypyridazine-3-carboxylate, a plausible and efficient route involves the reaction of Diethyl 2-oxosuccinate with hydrazine hydrate. This approach leverages readily available starting materials to construct the core heterocyclic system in a single, high-yielding step.
Caption: Plausible synthesis of the title compound.
Chemical Reactivity and Key Transformations
The true value of Ethyl 6-hydroxypyridazine-3-carboxylate lies in its functionality, which allows for diverse and strategic chemical modifications. The ester and the dual hydroxyl/oxo groups are the primary sites for reaction.
Caption: Key reaction pathways for synthetic diversification.
Ester Hydrolysis to Carboxylic Acid
The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid, a key intermediate for amide couplings or other carboxylate chemistry. This transformation is typically achieved under basic conditions.
Field-Proven Protocol: Saponification with Lithium Hydroxide [8]
-
Dissolution: Dissolve Ethyl 4,6-dihydroxypyridazine-3-carboxylate (1.0 eq) in a solvent mixture of Tetrahydrofuran (THF), Methanol (MeOH), and Water.
-
Reagent Addition: Slowly add Lithium Hydroxide (LiOH) (3.0 eq) at room temperature.
-
Reaction: Stir the mixture at room temperature for 3-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Workup: Remove the organic solvents under reduced pressure. Acidify the remaining aqueous solution with HCl at 0°C to precipitate the product.
-
Isolation: Filter the resulting solid, wash with water, and dry under vacuum to yield 4,6-dihydroxypyridazine-3-carboxylic acid. This protocol has been reported to achieve high yields (e.g., 88%).[8]
Causality Insight: The use of a mixed solvent system ensures the solubility of both the relatively nonpolar starting material and the ionic LiOH. The excess of base drives the saponification to completion. Acidification is critical to protonate the carboxylate salt, causing the free acid to precipitate out of the aqueous solution for easy isolation.
Conversion to Dichloro Intermediate
For drug development, converting the hydroxyl groups to chlorides is arguably the most critical transformation. This activates the pyridazine ring for nucleophilic aromatic substitution (SNAr), enabling the introduction of a wide array of functionalities. This conversion makes the compound a valuable precursor for synthesizing ethyl 4,6-dichloropyridazine-3-carboxylate.[9]
Standard Protocol: Dehydrative Chlorination
-
Setup: To a flask charged with Ethyl 6-hydroxypyridazine-3-carboxylate, add phosphorus oxychloride (POCl₃) in excess, which acts as both reagent and solvent.
-
Reaction: Heat the mixture under reflux for several hours. The progress can be monitored via TLC.
-
Workup: After cooling, the excess POCl₃ is carefully quenched by slowly pouring the reaction mixture onto crushed ice.
-
Extraction & Purification: The aqueous mixture is neutralized and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried and concentrated. The crude product is then purified, typically by column chromatography, to yield Ethyl 4,6-dichloropyridazine-3-carboxylate.
Causality Insight: POCl₃ is a powerful dehydrating and chlorinating agent. It converts the pyridazinone tautomer into a chloro-substituted pyridazine, a highly reactive electrophile ideal for subsequent SNAr reactions where amines, thiols, or alcohols can displace the chloride ions.
Applications in Drug Discovery and Medicinal Chemistry
The pyridazine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous bioactive molecules. Ethyl 6-hydroxypyridazine-3-carboxylate serves as an invaluable starting point for accessing this chemical space.
-
Scaffold for Bioactive Molecules: Pyridazine derivatives are known to exhibit a wide range of pharmacological activities, including antihypertensive, analgesic, anti-inflammatory, and anticancer properties.[10][11] The title compound provides a robust platform for synthesizing libraries of derivatives to screen for these activities.
-
Intermediate in Pharmaceutical Synthesis: Its structure can be elaborated into more complex pharmaceutical agents. For instance, the core is related to intermediates used in the synthesis of compounds with potential antihypertensive activity.[10] It is also a precursor for developing novel drug candidates targeting various diseases.[12]
-
Agrochemical Development: Beyond pharmaceuticals, this intermediate is a precursor for synthesizing pesticides and herbicides, where the pyridazine core can contribute to the efficacy and target specificity of the final product.[12]
Safety, Handling, and Storage
As with any laboratory chemical, proper handling is paramount to ensure safety.
-
Hazard Profile: According to aggregated GHS data, the compound may be harmful if swallowed (Acute Toxicity 4) and can cause skin, eye, and respiratory irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.
-
Storage: For long-term stability, the compound should be stored in a tightly sealed container in a dry, well-ventilated place, often under refrigerated conditions (2-8°C).[6]
-
SDS: Users must consult the full Material Safety Data Sheet (MSDS) provided by the supplier for comprehensive safety and handling information.[1]
Conclusion
Ethyl 6-hydroxypyridazine-3-carboxylate is more than a simple chemical; it is an enabling tool for innovation in the chemical sciences. Its rich tautomeric chemistry and multiple reactive handles provide a foundation for constructing diverse and complex molecular architectures. For researchers in drug discovery and materials science, a thorough understanding of its properties, reactivity, and handling is the first step toward unlocking its full synthetic potential.
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An In-depth Technical Guide to the Physical Properties of Ethyl 4-hydroxy-6-oxo-1H-pyridazine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-hydroxy-6-oxo-1H-pyridazine-3-carboxylate, registered under CAS Number 1352925-63-3, is a pivotal heterocyclic compound with significant applications in medicinal chemistry and pharmaceutical development.[1][2] Its structural framework, featuring a pyridazine core, makes it a valuable intermediate in the synthesis of complex molecular architectures with therapeutic potential.[1] Notably, this compound serves as a key building block in the synthesis of Deucravacitinib, a selective tyrosine kinase 2 (TYK2) inhibitor. This guide provides a comprehensive overview of the physical and chemical properties of Ethyl 4-hydroxy-6-oxo-1H-pyridazine-3-carboxylate, offering essential data and procedural insights for researchers and drug development professionals.
Chemical Identity and Tautomerism
The user's request for "Ethyl 6-hydroxypyridazine-3-carboxylate" refers to a tautomeric form of the more formally named Ethyl 4-hydroxy-6-oxo-1H-pyridazine-3-carboxylate . This compound is also commonly known as Ethyl 4,6-dihydroxypyridazine-3-carboxylate.[2][3][4] The potential for keto-enol tautomerism is a key characteristic of the hydroxypyridazine ring system. The molecule can exist in equilibrium between the dihydroxy form and the more stable hydroxy-oxo form, with the latter being the predominant tautomer under most conditions. This is a critical consideration for its reactivity and spectroscopic characterization.
IUPAC Name: ethyl 4-hydroxy-6-oxo-1H-pyridazine-3-carboxylate[3]
Synonyms: Ethyl 4,6-dihydroxypyridazine-3-carboxylate, 4,6-dihydroxy-pyridazine-3-carboxylic acid ethyl ester[2][5]
CAS Number: 1352925-63-3
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The following table summarizes the key physical properties of Ethyl 4-hydroxy-6-oxo-1H-pyridazine-3-carboxylate.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₈N₂O₄ | [4] |
| Molecular Weight | 184.15 g/mol | [3][4] |
| Appearance | White to light brown solid/powder | [5][6] |
| Melting Point | >300 °C (decomposes) | [7] |
| Density (Predicted) | 1.48 ± 0.1 g/cm³ | [2] |
| pKa (Predicted) | 4.50 ± 1.00 | [2] |
| Solubility | Soluble in methanol and tetrahydrofuran (THF) | [8] |
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and confirmation of the identity and purity of a chemical compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While a publicly available, peer-reviewed full spectral analysis is limited, data from commercial suppliers and related literature provide expected chemical shifts. The following are predicted and observed values for the proton (¹H) and carbon-¹³ (¹³C) NMR spectra.
¹H NMR (DMSO-d₆, 400 MHz) - Expected Signals:
-
~12-13 ppm (broad s, 1H): This signal can be attributed to the acidic proton of the hydroxyl group, which may be exchangeable with deuterium in the solvent.
-
~11 ppm (broad s, 1H): This signal likely corresponds to the N-H proton of the pyridazine ring.
-
~6.0 ppm (s, 1H): This singlet represents the proton on the pyridazine ring.
-
~4.3 ppm (q, 2H): A quartet corresponding to the -CH₂- group of the ethyl ester, coupled to the methyl protons.
-
~1.3 ppm (t, 3H): A triplet corresponding to the -CH₃ group of the ethyl ester, coupled to the methylene protons.
¹³C NMR (DMSO-d₆, 100 MHz) - Expected Signals:
-
~165 ppm: Carbonyl carbon of the ester group.
-
~160 ppm: Carbonyl carbon of the pyridazinone ring.
-
~150 ppm: Carbon atom attached to the hydroxyl group.
-
~130 ppm: Quaternary carbon atom of the pyridazine ring.
-
~100 ppm: Carbon atom bearing the ring proton.
-
~61 ppm: Methylene carbon (-CH₂-) of the ethyl ester.
-
~14 ppm: Methyl carbon (-CH₃) of the ethyl ester.
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present in the molecule. Key expected absorption bands include:
-
~3400 cm⁻¹ (broad): O-H stretching vibration of the hydroxyl group and N-H stretching of the pyridazine ring.
-
~2980 cm⁻¹: C-H stretching vibrations of the ethyl group.
-
~1730 cm⁻¹: C=O stretching vibration of the ester carbonyl group.
-
~1650 cm⁻¹: C=O stretching vibration of the pyridazinone ring carbonyl group.
-
~1600 cm⁻¹: C=C and C=N stretching vibrations within the aromatic ring.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The expected molecular ion peak [M+H]⁺ would be observed at m/z 185.05.
Experimental Protocols
The following are standardized protocols for the determination of the key physical properties discussed.
Melting Point Determination
The melting point of a solid organic compound is a crucial indicator of its purity.
Solubility Assessment
Determining the solubility of a compound in various solvents is essential for reaction setup, purification, and formulation.
Spectroscopic Sample Preparation
Proper sample preparation is critical for obtaining high-quality spectroscopic data.
NMR Spectroscopy:
-
Accurately weigh 5-10 mg of the compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
IR Spectroscopy (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of the compound with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
-
Place the mixture into a pellet press and apply pressure to form a transparent pellet.
-
Mount the pellet in the IR spectrometer for analysis.
Mass Spectrometry:
-
Dissolve a small amount of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Introduce the solution into the mass spectrometer via direct infusion or after separation by liquid chromatography.
Synthesis Overview
A common synthetic route to Ethyl 4,6-dihydroxypyridazine-3-carboxylate involves the hydrolysis of the corresponding ester. A patent describes a procedure where the compound is dissolved in a mixture of THF, methanol, and water, followed by the addition of lithium hydroxide to facilitate the hydrolysis.[8] Subsequent acidification yields the carboxylic acid derivative, indicating the reactivity of the ester group.
Conclusion
Ethyl 4-hydroxy-6-oxo-1H-pyridazine-3-carboxylate is a compound of significant interest in the pharmaceutical industry. Its physical properties, including its solid-state nature, tautomeric equilibrium, and characteristic spectroscopic signatures, are crucial for its effective use in synthesis and drug development. This guide provides a foundational understanding of these properties, empowering researchers to handle and utilize this important chemical intermediate with confidence and precision.
References
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ResearchGate. (n.d.). Physicochemical properties of pyridazine-substituted imidazopyridazine analogues. Retrieved from [Link]
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The Role of Ethyl 4,6-dihydroxypyridazine-3-carboxylate in Synthesis. (n.d.). Retrieved from [Link]
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An In-depth Technical Guide to the Structural Analogs of Ethyl 6-Hydroxypyridazine-3-carboxylate: Synthesis, Biological Activity, and Therapeutic Potential
Abstract
The pyridazine scaffold, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry, renowned for its diverse pharmacological activities.[1] This technical guide provides a comprehensive exploration of the structural analogs of ethyl 6-hydroxypyridazine-3-carboxylate, a key exemplar of this versatile heterocyclic family. We will delve into the synthetic strategies for modifying the core structure at the 6-position, the pyridazine ring itself, and the ethyl carboxylate moiety. Furthermore, this guide will elucidate the structure-activity relationships (SAR) that govern the biological effects of these analogs, with a particular focus on their anti-inflammatory, anticancer, and cardiovascular applications. Detailed experimental protocols, quantitative biological data, and visual representations of key concepts are provided to empower researchers, scientists, and drug development professionals in their pursuit of novel therapeutics based on the pyridazinone core.
Introduction: The Prominence of the Pyridazinone Core in Drug Discovery
Pyridazine and its derivatives, particularly the pyridazin-3(2H)-one tautomer, represent a "privileged scaffold" in drug discovery.[2] The unique electronic properties and hydrogen bonding capabilities conferred by the adjacent nitrogen atoms and the keto functionality allow for multifaceted interactions with biological targets.[2] This has led to the development of a wide array of therapeutic agents with activities spanning from anti-inflammatory and analgesic to anticancer and antihypertensive.[1][3]
The parent compound, ethyl 6-hydroxypyridazine-3-carboxylate, serves as a versatile starting material for the synthesis of a multitude of analogs. Its structure presents three primary sites for chemical modification, each offering a distinct opportunity to modulate the compound's physicochemical properties and biological activity:
-
The 6-Position: The hydroxyl group can be readily converted to other functionalities, such as ethers, amines, or halogens, or it can be replaced with various aryl or alkyl substituents.
-
The Pyridazine Ring: The ring itself can be substituted with various groups or fused with other heterocyclic systems to create more complex polycyclic structures.
-
The 3-Carboxylate Group: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, converted to amides, or replaced with bioisosteric groups to alter acidity, polarity, and metabolic stability.
This guide will systematically explore the chemical space around this core structure, providing a detailed roadmap for the design and synthesis of novel pyridazinone-based drug candidates.
Synthetic Strategies for the Derivatization of the Pyridazinone Core
The synthesis of pyridazinone derivatives often begins with the cyclocondensation of a γ-ketoacid with hydrazine hydrate.[2][4] This foundational reaction provides a straightforward entry to the 4,5-dihydropyridazin-3(2H)-one ring system, which can then be aromatized or further modified.
General Synthesis of the Pyridazinone Scaffold
A common and versatile method for preparing pyridazinone diones involves the condensation of maleic acid derivatives with hydrazines.[4] Another widely used approach is the Friedel-Crafts acylation of a substituted benzene with succinic anhydride to yield a substituted 4-oxo-butyric acid, which is then cyclized with hydrazine hydrate.[5]
Experimental Protocol: General Synthesis of 6-Aryl-4,5-dihydropyridazin-3(2H)-ones [5]
-
Friedel-Crafts Acylation: To a solution of a substituted aromatic compound in a suitable solvent (e.g., nitrobenzene), add anhydrous aluminum chloride. Slowly add succinic anhydride and stir the mixture at room temperature. After completion of the reaction, pour the mixture into ice-cold hydrochloric acid to precipitate the aroylpropionic acid.
-
Cyclization: Reflux the aroylpropionic acid with hydrazine hydrate in a suitable solvent such as ethanol. Upon cooling, the 6-aryl-4,5-dihydropyridazin-3(2H)-one will precipitate and can be collected by filtration.
Modifications at the 6-Position
The 6-position of the pyridazinone ring is a key site for introducing diversity. Starting from 6-aryl-pyridazinones, a variety of substituents can be introduced to explore the structure-activity landscape.
Example: Synthesis of 6-Aryl-2-(imidazol-1-yl/1,2,4-triazol-1-yl)-2-methyl-4,5-dihydro-(2H)-pyridazin-3-one Derivatives [5][6]
These compounds have shown potential as anticonvulsant and antitubercular agents. The synthesis involves a Mannich reaction with the parent 6-aryl-4,5-dihydro-(2H)-pyridazin-3-one.
Experimental Protocol: Mannich Reaction for N-Substitution at the 2-Position [5][6]
-
Mix 6-aryl-4,5-dihydro-(2H)-pyridazin-3-one (2 mM) with formaldehyde (40 mM) and a secondary cyclic amine (imidazole or 1,2,4-triazole, 2 mM) in a suitable solvent.
-
Reflux the mixture on a water bath for 8-12 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and isolate the product by filtration or extraction.
Modification of the 3-Carboxylate Group: Bioisosteric Replacement
The ethyl carboxylate group at the 3-position is a critical pharmacophoric element. However, its presence can sometimes lead to poor pharmacokinetic properties. Replacing the carboxylic acid ester with a bioisostere can mitigate these issues while retaining biological activity. Common bioisosteres for carboxylic acids include tetrazoles, N-acylsulfonamides, and isooxazolols.[7]
The conversion of the ethyl ester to a carboxamide is another important modification. This can be achieved by reacting the corresponding acetohydrazide with an appropriate benzaldehyde.[8]
Structure-Activity Relationships and Biological Applications
The biological activity of pyridazinone derivatives is highly dependent on the nature and position of the substituents on the core ring. This section will explore the SAR for key therapeutic areas.
Anti-inflammatory and Analgesic Activity
Pyridazinone derivatives have been extensively investigated as non-steroidal anti-inflammatory drugs (NSAIDs) with potentially lower ulcerogenic effects than traditional NSAIDs.[1] The anti-inflammatory mechanism of many pyridazinone derivatives involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[9] Some derivatives also target other inflammatory mediators like phosphodiesterase-4 (PDE-4), Thromboxane A2 (TxA2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[1][10]
SAR Insights for Anti-inflammatory Activity:
-
Substitution at the 6-position with aryl groups is often crucial for potent activity.
-
The presence of an acetamide side chain linked to the nitrogen at the 2-position can enhance analgesic and anti-inflammatory actions with reduced ulcerogenicity.[1]
-
Specific substitutions, such as furyl, nitro, and dimethylamino groups on the aryl ring at the 6-position, have been shown to enhance bioactivity.[11]
Table 1: Anti-inflammatory Activity of Selected Pyridazinone Derivatives
| Compound | Structure | In Vivo Anti-inflammatory Activity (% inhibition of edema) | COX-2 Inhibition (IC50, µM) | Reference |
| 4a | 6-(4-Chlorophenyl)-2-acetyl-4,5-dihydropyridazin-3(2H)-one | Potent, greater than indomethacin | Potent and selective | [9] |
| 9d | Structure not fully specified in abstract | Potent, greater than indomethacin | Potent and selective | [9] |
| 20 | 5-(4-chloro-benzyl)-3-(4-chloro-phenyl)-1,6-dihydro-6-pyridazinone | 77.23% | - | [12] |
| 26 | 5-(4-fluoro-benzyl)-3-(4-chloro-phenyl)-1,6-dihydro-6-pyridazinone | 75.89% | - | [12] |
| Ibuprofen | - | 85.77% | - | [12] |
Anticancer Activity
The pyridazinone scaffold is a promising platform for the development of novel anticancer agents. These compounds can exert their antiproliferative effects through various mechanisms, including the inhibition of kinases such as Bruton's tyrosine kinase (BTK).[13]
A series of pyrazolo[3,4-d]pyridazinone derivatives have been synthesized and evaluated for their BTK inhibitory activity. One compound in this series demonstrated a potent IC50 of 2.1 nM.[13]
Experimental Protocol: Synthesis of 6-(3-fluoro-4-methoxyphenyl)-3(2H)-pyridazinone-2-yl-acetohydrazide derivatives as anti-proliferative agents [8]
-
Esterification: Reflux 6-(3-fluoro-4-methoxyphenyl)-3(2H)-pyridazinone with ethyl chloroacetate in the presence of anhydrous potassium carbonate in acetone overnight to obtain the corresponding ethyl ester.
-
Hydrazinolysis: Stir the ethyl ester with hydrazine hydrate in ethanol at room temperature for 3 hours to yield the acetohydrazide.
-
Schiff Base Formation: Reflux the acetohydrazide with an appropriate benzaldehyde in ethanol for 6 hours to obtain the final benzalhydrazone derivatives.
Cardiovascular Activity
Pyridazinone derivatives have shown significant potential as cardiovascular agents, particularly as vasodilators and cardiotonic agents.[13] Their mechanisms of action often involve the inhibition of phosphodiesterases (PDEs), particularly PDE3, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) and subsequent smooth muscle relaxation.[13] Some derivatives also act as angiotensin-converting enzyme (ACE) inhibitors.[13]
SAR Insights for Vasodilator Activity:
-
Fusion of a pyrazole ring with the pyridazinone moiety has been shown to be beneficial for PDE5 inhibitory activity.[13]
-
The presence of a benzyl group at the 2-position of the pyridazine ring is associated with potent and selective PDE5 inhibition.[13]
-
Replacement of the pyridazinone ring at the 2-position has been investigated, with one compound showing a high vasodilatory action (IC50 = 0.051 µM).[13]
Table 2: Vasodilator and PDE Inhibitory Activity of Selected Pyridazinone Derivatives
| Compound | Target | Activity (IC50) | Reference |
| Compound 9 | Vasodilation | 0.051 µM | [13] |
| Compound 21a | PDE III | 0.6 µM | [13] |
| Compound 23a | PDE5 | 0.14 µM | [13] |
| Sildenafil | PDE5 | 0.005 µM | [13] |
Visualization of Key Concepts
To better illustrate the concepts discussed in this guide, the following diagrams are provided.
General Synthetic Scheme for Pyridazinone Derivatives
Caption: General synthetic route to 6-aryl-pyridazinones.
Sites for Structural Modification on the Ethyl 6-Hydroxypyridazine-3-carboxylate Core
Caption: Key modification sites on the core scaffold.
Mechanism of Action: Inhibition of Inflammatory Pathways
Caption: Inhibition of key inflammatory mediators by pyridazinone derivatives.
Conclusion and Future Directions
The structural analogs of ethyl 6-hydroxypyridazine-3-carboxylate represent a rich and diverse chemical space for the discovery of novel therapeutic agents. The synthetic versatility of the pyridazinone core allows for systematic exploration of structure-activity relationships, leading to the identification of potent and selective modulators of various biological targets. The insights provided in this guide, from detailed synthetic protocols to an analysis of SAR, are intended to facilitate the rational design of the next generation of pyridazinone-based drugs.
Future research in this area should focus on:
-
Exploring Novel Bioisosteric Replacements: Moving beyond traditional bioisosteres for the carboxylate group could lead to compounds with improved pharmacokinetic profiles.
-
Multi-target Drug Design: Given the broad spectrum of activity, designing pyridazinone derivatives that can modulate multiple targets simultaneously could be a promising strategy for complex diseases.
-
Advanced Formulation and Delivery: Investigating novel drug delivery systems for promising pyridazinone candidates to enhance their bioavailability and therapeutic efficacy.
By leveraging the knowledge base presented here and embracing innovative medicinal chemistry approaches, the scientific community can continue to unlock the full therapeutic potential of this remarkable heterocyclic scaffold.
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Modes of Action of Pyridazinone Herbicides. Weed Science.[7]
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Studies on new substituted pyridazinones: synthesis and biological evaluation. SciELO.[5]
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Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. PubMed.[10][14]
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An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. NIH.[13]
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Synthesis and anti-inflammatory activity of novel pyridazine and pyridazinone derivatives as non-ulcerogenic agents. PubMed.[9]
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Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. PMC.[2]
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Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication.[1]
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Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. SciSpace.[3]
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A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES.[4]
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The structure activity relationship for the newly synthesized pyridazin-3-one derivatives. ResearchGate.[11]
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The synthesis and structure-activity relationship of pyridazinones as glucan synthase inhibitors. ResearchGate.[15]
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Synthesis and biological evaluation of new 3(2H)-pyridazinone derivatives as non-toxic anti-proliferative compounds against human colon carcinoma HCT116 cells. NIH.[8]
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Tautomerism in Hydroxypyridazine Derivatives: A Technical Guide for Drug Development Professionals
Abstract
Tautomerism, the dynamic equilibrium between two or more interconvertible structural isomers, is a phenomenon of profound significance in the field of medicinal chemistry. For nitrogen-containing heterocyclic compounds like hydroxypyridazine derivatives, this equilibrium can dramatically influence a molecule's physicochemical properties, including its solubility, lipophilicity, and hydrogen bonding capacity. Consequently, understanding and controlling the tautomeric preference of a drug candidate is a critical aspect of modern drug design and development. This guide provides an in-depth exploration of the core principles governing tautomerism in hydroxypyridazine derivatives, the analytical techniques for their characterization, and the implications for their biological activity.
Introduction: The Dynamic Nature of Hydroxypyridazines
Hydroxypyridazine derivatives are a class of heterocyclic compounds that feature a pyridazine ring substituted with a hydroxyl group. These scaffolds are of significant interest in drug discovery, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] A key feature of these molecules is their ability to exist in different tautomeric forms, most commonly the hydroxy (enol-like) and the pyridazinone (keto-like) forms.
The position of this equilibrium is not static; it is a dynamic interplay of intrinsic molecular factors and the surrounding environment.[4] This guide will delve into the nuances of this equilibrium, providing researchers with the foundational knowledge and practical methodologies to navigate the complexities of tautomerism in their drug discovery endeavors.
The Hydroxy-Pyridazinone Tautomeric Equilibrium
The principal tautomeric equilibrium in hydroxypyridazines involves the migration of a proton between the exocyclic oxygen atom and a ring nitrogen atom. This results in the interconversion between the aromatic hydroxy form and the non-aromatic or quasi-aromatic pyridazinone form.[5] The general equilibrium is depicted below:
Caption: Prototropic tautomerism in 3-hydroxypyridazine.
The relative stability of these tautomers is dictated by a delicate balance of several factors.
Intrinsic Factors Influencing Tautomeric Equilibrium
-
Aromaticity: The hydroxy form possesses a fully aromatic pyridazine ring, which is generally a stabilizing feature.[6] In contrast, the pyridazinone form disrupts this aromaticity to varying degrees, depending on the specific substitution pattern.[7]
-
Substituent Effects: The electronic nature of other substituents on the pyridazine ring can significantly influence the tautomeric equilibrium. Electron-withdrawing groups can stabilize one form over the other through inductive and resonance effects.[8][9] For instance, chlorination at different positions of the 2-hydroxypyridine ring has been shown to modulate the tautomeric population.[10][11]
-
Intramolecular Hydrogen Bonding: The presence of nearby functional groups capable of forming intramolecular hydrogen bonds can lock the molecule into a specific tautomeric conformation.
Extrinsic Factors: The Role of the Environment
-
Solvent Polarity: The solvent environment plays a crucial role in determining the predominant tautomer.[12] Polar solvents, particularly those capable of hydrogen bonding, tend to stabilize the more polar pyridazinone tautomer.[13][14] Conversely, non-polar solvents often favor the less polar hydroxy form.[13] For example, in the well-studied 2-hydroxypyridine/2-pyridone equilibrium, the pyridone form is favored in polar solvents like water, while the hydroxypyridine form is more prevalent in the gas phase and non-polar solvents.[7][13]
-
Temperature: Temperature can influence the position of the tautomeric equilibrium, as the interconversion is an energy-dependent process.
-
pH: The pH of the medium can have a profound effect, as protonation or deprotonation of the hydroxypyridazine ring can favor a specific tautomeric form.
Experimental and Computational Characterization of Tautomers
A multi-faceted approach, combining experimental spectroscopy and computational modeling, is essential for the unambiguous characterization of tautomeric forms and the quantification of their equilibrium.
Spectroscopic Techniques
A variety of spectroscopic methods are invaluable for studying tautomerism.[15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for distinguishing between tautomers.[16][17] The chemical shifts of the protons and carbons directly involved in the tautomeric equilibrium (e.g., the N-H proton in the pyridazinone form vs. the O-H proton in the hydroxy form) are highly informative. Variable temperature NMR studies can provide insights into the dynamics of the interconversion.[18]
-
UV-Vis Spectroscopy: The electronic absorption spectra of the different tautomers are typically distinct.[19] By comparing the spectrum of the compound of interest with those of "fixed" derivatives (where the tautomerism is blocked by, for example, N- or O-methylation), the position of the equilibrium can be determined.[8][20] Solvent-dependent UV-Vis studies can highlight the influence of polarity on the tautomeric ratio.
-
Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques can identify characteristic functional group frequencies. For instance, the presence of a strong C=O stretching band is indicative of the pyridazinone form, while the O-H stretching vibration is characteristic of the hydroxy tautomer.[18][21]
-
X-ray Crystallography: This technique provides definitive structural information in the solid state.[17][18][21] It can unequivocally determine which tautomer is present in the crystal lattice.[8]
Computational Chemistry
Theoretical calculations, particularly using Density Functional Theory (DFT), are instrumental in complementing experimental data.[22][23]
-
Relative Energy Calculations: DFT methods can be used to calculate the relative energies of the different tautomers in the gas phase and in various solvents (using implicit or explicit solvation models).[22][23] This allows for a prediction of the predominant tautomer under different conditions.
-
Transition State Analysis: Computational methods can elucidate the mechanism of interconversion by locating the transition state and calculating the activation energy barrier for the proton transfer.[24] This is crucial for understanding the kinetics of the tautomerization process. Theoretical studies on pyridazin-3(2H)-one have shown that the direct hydrogen transfer has a high activation energy, while a dimer-assisted double hydrogen transfer has a much lower barrier.[22]
Step-by-Step Experimental Protocols
Synthesis of a Model Hydroxypyridazine Derivative
The synthesis of hydroxypyridazine derivatives often involves the cyclocondensation of a γ-ketoacid with hydrazine.[2]
Protocol: Synthesis of 6-phenyl-3(2H)-pyridazinone
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve β-benzoylpropionic acid (1 equivalent) in glacial acetic acid.
-
Addition of Hydrazine: Add hydrazine hydrate (1.1 equivalents) dropwise to the solution at room temperature.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-water.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 6-phenyl-3(2H)-pyridazinone.
Spectroscopic Characterization Workflow
Caption: Workflow for the characterization of tautomers.
Implications for Drug Development
The tautomeric form of a drug molecule can have a significant impact on its biological activity and pharmacokinetic profile.
-
Receptor Binding: Different tautomers have distinct three-dimensional shapes, electrostatic potentials, and hydrogen bonding patterns.[7][24] This can lead to preferential binding of one tautomer to the target receptor, influencing the drug's potency and selectivity.
-
Pharmacokinetics (ADME):
-
Absorption: The lipophilicity and solubility of a drug are often tautomer-dependent. A more lipophilic tautomer may exhibit better membrane permeability, while a more soluble form may be better absorbed from the gastrointestinal tract.
-
Metabolism: The metabolic fate of a drug can be influenced by its tautomeric form, as different tautomers may be recognized and processed differently by metabolic enzymes.
-
-
Intellectual Property: The existence of multiple tautomers can have implications for patent claims and the novelty of a new chemical entity.
Case Study: The 2-Hydroxypyridine/2-Pyridone Equilibrium
The tautomerism of 2-hydroxypyridine and its derivatives is one of the most extensively studied examples.[7][13][21]
| Solvent | Dielectric Constant | Predominant Tautomer |
| Gas Phase | 1 | 2-Hydroxypyridine[21] |
| Cyclohexane | 2.0 | Both tautomers coexist[21] |
| Chloroform | 4.8 | 2-Pyridone[7] |
| Water | 80.1 | 2-Pyridone (favored by a factor of ~900)[21] |
| Table 1: Influence of Solvent on the 2-Hydroxypyridine/2-Pyridone Tautomeric Equilibrium.[7][21] |
This shift in equilibrium is attributed to the greater dipole moment of 2-pyridone, which is better stabilized by polar solvents.[7]
Conclusion
Tautomerism in hydroxypyridazine derivatives is a multifaceted phenomenon with profound implications for drug discovery and development. A thorough understanding of the factors governing tautomeric equilibrium and the application of a comprehensive suite of analytical and computational techniques are paramount for the rational design of new therapeutic agents. By embracing the dynamic nature of these molecules, researchers can unlock their full therapeutic potential.
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Baranac-Stojanović, M., et al. (2024). Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects. Organic & Biomolecular Chemistry. [Link]
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Claramunt, R. M., & Elguero, J. (2006). The Use of NMR Spectroscopy to Study Tautomerism. ResearchGate. [Link]
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Al-Azayza, S., et al. (n.d.). Heterocyclic synthesis with nitriles: Synthesis of pyridazine and pyridopyridazine derivatives. Universidade do Minho. [Link]
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Tayyari, S. F., et al. (2015). Comparison of Tautomerization, Vibrational Spectra and UV-Vis Analysis of β-Ketoester With Acetylacetone. An Experimental and Theoretical Study. Semantic Scholar. [Link]
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Elguero, J., et al. (1997). Dominant tautomeric forms of amino-, hydroxy-, mercapto-, and methyl-pyridines. ResearchGate. [Link]
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Buncel, E., et al. (1983). A 1H and 13C nuclear magnetic resonance and X-ray diffraction study of the tautomerism of 2-hydroxy- and 2,3-dihydroxy-pyridine N-oxides. X-Ray molecular structure of 2-hydroxypyridine N-oxide. Journal of the Chemical Society, Perkin Transactions 2. [Link]
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A Technical Guide to the Crystal Structure Analysis of Pyridazinone Derivatives for Drug Development
Foreword: The Architectural Blueprint of a Drug Molecule
In the realm of modern drug discovery, understanding the three-dimensional architecture of a molecule is not merely an academic exercise; it is a critical determinant of its therapeutic efficacy, safety, and developability. The precise arrangement of atoms within a crystal lattice dictates a cascade of physicochemical properties, from solubility and stability to bioavailability and receptor binding affinity. This guide provides an in-depth technical exploration of the crystal structure analysis of pyridazinone derivatives, a class of heterocyclic compounds of significant interest in pharmaceutical development. While this document centers on the principles of analysis, we will use a representative pyridazinone structure to illustrate the core concepts, given the absence of a publicly available crystal structure for ethyl 6-hydroxypyridazine-3-carboxylate at the time of writing. The methodologies and interpretations presented herein are, however, broadly applicable to this and other related pyridazinone compounds.
The Pyridazinone Core: A Privileged Scaffold in Medicinal Chemistry
The pyridazinone moiety is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its versatile biological activities.[1][2] Pyridazinone derivatives have been investigated for a wide range of therapeutic applications, including as cardiovascular and anti-inflammatory agents.[1][3] The electronic properties of the pyridazinone ring, with its two adjacent nitrogen atoms, make it a valuable bioisostere for other aromatic systems and a key player in modulating a drug's pharmacokinetic profile.[4] A thorough understanding of the solid-state structure of these compounds is paramount for optimizing their therapeutic potential.
From Synthesis to Single Crystal: A Methodical Approach
The journey to elucidating a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals.
Synthesis of Pyridazinone Derivatives
The synthesis of pyridazinone derivatives often involves the condensation of a 1,3-dicarbonyl compound with hydrazine hydrate. For instance, a common route to a substituted pyridazinone involves the reaction of an appropriate ketoester with hydrazine, leading to the formation of the heterocyclic ring. The specific substituents on the pyridazinone core can be introduced either on the starting materials or through subsequent modification of the pyridazinone ring.
The Art and Science of Crystallization
Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The choice of solvent and crystallization technique is critical and often determined empirically.
Experimental Protocol: Slow Evaporation Crystallization
-
Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but readily soluble at an elevated temperature. A solvent screen using small amounts of the compound in various solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate) is recommended.
-
Solution Preparation: A saturated or near-saturated solution of the purified pyridazinone derivative is prepared by dissolving the compound in the chosen solvent with gentle heating.
-
Filtration: The hot solution is filtered to remove any insoluble impurities that could act as unwanted nucleation sites.
-
Crystal Growth: The filtered solution is placed in a clean vial, loosely capped to allow for slow evaporation of the solvent at a constant temperature. The vial should be left undisturbed to promote the growth of large, well-ordered crystals.
Causality in Experimental Choices: The slow evaporation method is favored for its simplicity and effectiveness in producing high-quality crystals. Slow cooling allows for the ordered deposition of molecules onto the growing crystal lattice, minimizing defects.
Unveiling the Molecular Architecture: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[5]
Experimental Workflow: Single-Crystal X-ray Diffraction Analysis
Caption: A generalized workflow for single-crystal X-ray diffraction analysis.
Data Collection and Processing
A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffracted X-rays are collected by a detector, and the resulting diffraction pattern is processed to yield a set of reflection intensities.
Structure Solution and Refinement
The reflection intensities are used to solve the phase problem and generate an initial electron density map, from which the positions of the atoms can be determined. This initial model is then refined to achieve the best possible fit between the observed and calculated diffraction data.
Decoding the Crystal Structure: A Case Study of a Pyridazinone Derivative
While the specific crystal structure of ethyl 6-hydroxypyridazine-3-carboxylate is not publicly available, we can examine the key structural features of a representative 6-substituted pyridazinone to illustrate the principles of the analysis.[3]
Molecular Conformation
The pyridazinone ring typically adopts a planar or near-planar conformation. The substituents on the ring will have specific orientations that can influence the overall molecular shape and packing. Torsion angles are a key parameter in describing the conformation of flexible side chains.
Crystallographic Data
The fundamental crystallographic data provides a snapshot of the crystal's repeating unit.
| Parameter | Description |
| Crystal System | The crystal system describes the symmetry of the unit cell. |
| Space Group | The space group provides a complete description of the symmetry of the crystal. |
| a, b, c (Å) | The lengths of the unit cell axes. |
| α, β, γ (°) | The angles between the unit cell axes. |
| V (ų) | The volume of the unit cell. |
| Z | The number of molecules in the unit cell. |
Intermolecular Interactions: The Architects of the Crystal Lattice
The arrangement of molecules in a crystal is governed by a network of intermolecular interactions, with hydrogen bonding often playing a dominant role in pyridazinone structures.
Hydrogen Bonding in Pyridazinone Derivatives
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The Pyridazinone Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide on the Biological Activity of Pyridazinone Compounds
Introduction: The Versatility of the Pyridazinone Heterocycle
The pyridazinone nucleus, a six-membered heterocyclic ring containing two adjacent nitrogen atoms, has emerged as a "wonder nucleus" in medicinal chemistry.[1][2] Its unique structural features and ability to interact with a multitude of biological targets have led to the development of a vast array of derivatives with diverse and potent pharmacological activities.[2][3] This adaptability makes the pyridazinone scaffold a privileged structure in the design of novel therapeutic agents for a wide range of diseases, including cardiovascular disorders, cancer, inflammation, and infectious diseases.[3][4]
This technical guide provides a comprehensive overview of the significant biological activities of pyridazinone compounds, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to evaluate their therapeutic potential. The content is tailored for researchers, scientists, and drug development professionals seeking to leverage the remarkable properties of this versatile chemical entity.
Cardiovascular Applications: Modulating Cardiac Function and Vascular Tone
Pyridazinone derivatives have a rich history in cardiovascular research, with many compounds progressing to clinical trials as cardiotonic and antihypertensive agents.[1][5] Their effects on the cardiovascular system are multifaceted, primarily revolving around the modulation of cardiac muscle contractility and the relaxation of vascular smooth muscle.
Mechanism of Action: Phosphodiesterase Inhibition and Beyond
A primary mechanism by which pyridazinones exert their cardiotonic and vasodilatory effects is through the inhibition of phosphodiesterase (PDE) enzymes, particularly PDE3.[1][6] PDE3 is abundant in cardiac and vascular smooth muscle and is responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP).[6] By inhibiting PDE3, pyridazinone compounds increase intracellular cAMP levels, leading to a cascade of downstream effects:
-
In the Heart (Positive Inotropy): Increased cAMP enhances calcium influx into cardiac myocytes, resulting in a stronger force of contraction.
-
In Blood Vessels (Vasodilation): Elevated cAMP levels in vascular smooth muscle cells promote relaxation, leading to a decrease in blood pressure.[1]
Several pyridazinone derivatives, including bemoradan and CI-930, have demonstrated potent positive inotropic effects through PDE3 inhibition.[1][5][7]
Beyond PDE inhibition, some pyridazinone derivatives exhibit direct-acting vasodilator properties and can also act as antagonists of the renin-angiotensin-aldosterone system, contributing to their antihypertensive effects.[7] Certain compounds have also shown promise as ACE inhibitors.[5]
Structure-Activity Relationship (SAR) Insights
SAR studies have revealed that the substitution pattern on the pyridazinone ring is crucial for cardiovascular activity. The presence of a 6-aryl group was initially considered essential for activity, particularly for PDE3 inhibition.[8] However, subsequent research has shown that various substitutions at different positions can yield potent cardiovascular agents.[9] For instance, the incorporation of free amino and carboxylic acid groups has been shown to enhance ACE inhibitory activity.[5][7]
Experimental Evaluation of Cardiovascular Activity
The cardiotonic and vasodilatory properties of pyridazinone compounds are typically assessed using a combination of in vitro and in vivo models.
Table 1: Experimental Assays for Cardiovascular Activity
| Assay | Purpose | Model System | Key Parameters Measured |
| Isolated Rat Atria | To assess inotropic (contractile force) effects. | Isolated rat heart tissue | Force of contraction |
| Isolated Thoracic Aortic Rings | To evaluate vasorelaxant activity. | Rat aortic tissue pre-contracted with phenylephrine | IC50 (concentration for 50% inhibition of contraction) |
| Tail-Cuff Method | To measure antihypertensive effects in vivo. | Live rats | Mean Arterial Blood Pressure (MABP) |
| ACE Inhibition Assay | To determine the inhibitory activity against Angiotensin-Converting Enzyme. | In vitro enzymatic assay (e.g., Dojindo ACE Kit-WST) | IC50 (concentration for 50% enzyme inhibition) |
Experimental Workflow: In Vitro Vasorelaxant Activity Assay
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The Pyridazine Scaffold: A Privileged Heterocycle in Modern Medicinal Chemistry
Introduction: The Enduring Appeal of the Pyridazine Core
The pyridazine ring, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a "wonder nucleus" in the field of medicinal chemistry.[1][2] Its unique physicochemical properties, including a high dipole moment, robust hydrogen-bonding capacity, and the ability to serve as a less lipophilic bioisostere for a phenyl ring, make it an attractive scaffold for the design of novel therapeutics.[3][4] This guide provides an in-depth technical exploration of the medicinal chemistry applications of pyridazines, intended for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies, mechanisms of action, structure-activity relationships (SAR), and key experimental protocols that underscore the versatility of this remarkable heterocycle.
I. The Pyridazine Scaffold: Physicochemical Properties and Synthetic Strategies
The inherent polarity and dual hydrogen-bond accepting capability of the pyridazine ring are pivotal to its role in molecular recognition and drug-target interactions.[3][4] These properties can also confer favorable pharmacokinetic characteristics, such as reduced interaction with the hERG potassium channel, a key consideration in drug safety.[3]
Synthetic Strategies for Pyridazine and Pyridazinone Core Structures
The construction of the pyridazine ring system can be achieved through various synthetic routes, often involving the condensation of 1,4-dicarbonyl compounds or their equivalents with hydrazine derivatives.[1][5]
General Protocol for the Synthesis of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one:
This protocol describes a common method for the synthesis of a dihydropyridazinone scaffold, a frequent starting point for further derivatization.
-
Step 1: Friedel-Crafts Acylation. To a stirred solution of anhydrous aluminum chloride in a suitable solvent (e.g., carbon disulfide), add succinic anhydride portion-wise. Then, add the substituted phenyl or appropriate hydrocarbon and reflux the mixture. After completion, the mixture is cooled and treated with acid to yield the corresponding β-aroylpropionic acid.
-
Step 2: Cyclocondensation. Reflux the β-aroylpropionic acid with hydrazine hydrate in an alcoholic solvent (e.g., ethanol) for several hours. Upon cooling, the 6-phenyl-4,5-dihydropyridazin-3(2H)-one product precipitates and can be collected by filtration and recrystallized.[6]
General Protocol for the Synthesis of Substituted Pyridazin-3(2H)-ones:
This method allows for the introduction of substituents at various positions of the pyridazinone ring.
-
Step 1: Condensation. A mixture of a 3-oxo-2-arylhydrazonopropanal and an active methylene compound (e.g., p-nitrophenylacetic acid or cyanoacetic acid) in acetic anhydride is refluxed for approximately one hour.
-
Step 2: Isolation. Upon cooling, the pyridazin-3(2H)-one derivative precipitates and can be isolated by filtration, washed with ethanol, and recrystallized from an appropriate solvent to yield the pure product.[6]
II. Anticancer Applications of Pyridazine Derivatives
The pyridazine scaffold is a prominent feature in a multitude of anticancer agents, targeting a diverse array of biological processes involved in cancer progression.[7]
Targeting Angiogenesis: Pyridazine-Based VEGFR-2 Inhibitors
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a critical process for tumor growth and metastasis.[8] Pyridazine-containing compounds have been successfully designed as potent VEGFR-2 inhibitors.
Mechanism of Action: Inhibition of VEGFR-2 Signaling
Upon binding of its ligand, VEGF, VEGFR-2 dimerizes and undergoes autophosphorylation, activating downstream signaling cascades such as the PLCγ-PKC-MAPK and PI3K-AKT pathways. These pathways promote endothelial cell proliferation, migration, and survival. Pyridazine-based inhibitors typically act as ATP-competitive inhibitors, binding to the kinase domain of VEGFR-2 and preventing its autophosphorylation, thereby blocking downstream signaling.[1]
Diagram: VEGFR-2 Signaling Pathway and Inhibition
Caption: Inhibition of the VEGFR-2 signaling pathway by a pyridazine-based inhibitor.
Structure-Activity Relationship (SAR) of Pyridazine-Based Anticancer Agents:
| Scaffold | R1 | R2 | R3 | Activity (IC50) | Reference |
| Pyridazin-3(2H)-one | Phenyl | H | 4-chlorophenylamino | Potent VEGFR-2 inhibitor | [5] |
| Pyridazin-3(2H)-one | Phenyl | H | 3,4-dichlorophenylamino | Increased potency | [5] |
| Imidazo[1,2-b]pyridazine | Various aryl | Various | N/A | Low nanomolar PIM kinase inhibition | [9] |
Experimental Protocol: In Vitro VEGFR-2 Kinase Inhibition Assay
This protocol outlines a common method for evaluating the inhibitory activity of a compound against VEGFR-2.[3][8]
-
Materials: Recombinant human VEGFR-2 kinase domain, appropriate kinase buffer, ATP, a suitable substrate (e.g., a synthetic peptide), test compound, and a detection reagent (e.g., ADP-Glo™).
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a microplate, combine the kinase buffer, VEGFR-2 enzyme, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at a controlled temperature for a defined period.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence) using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value.
-
Diagram: Workflow for In Vitro Kinase Inhibition Assay
Caption: Inhibition of the NLRP3 inflammasome pathway by a pyridazine derivative.
V. Antimicrobial and Antiviral Applications
Pyridazine derivatives have demonstrated a broad spectrum of antimicrobial and antiviral activities, making them a promising class of compounds in the fight against infectious diseases. [2][10] Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a novel compound. [11][12][13]
-
Materials: Test compound, sterile 96-well microtiter plates, bacterial or fungal strains, appropriate sterile broth medium (e.g., Mueller-Hinton Broth), and a spectrophotometer or microplate reader.
-
Procedure:
-
Prepare a standardized inoculum of the test microorganism.
-
In a 96-well plate, perform serial two-fold dilutions of the test compound in the broth medium.
-
Inoculate each well with the microbial suspension. Include positive (microorganism with no compound) and negative (broth only) controls.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
Determine the MIC, which is the lowest concentration of the compound that inhibits visible growth of the microorganism.
-
Experimental Protocol: Antiviral Activity Screening (CPE Reduction Assay)
This assay is commonly used to evaluate the efficacy of a compound in protecting cells from the cytopathic effect (CPE) of a virus. [14][15]
-
Materials: Host cell line, virus stock, test compound, 96-well plates, and a method for quantifying cell viability (e.g., neutral red staining).
-
Procedure:
-
Prepare a monolayer of host cells in a 96-well plate.
-
Treat the cells with serial dilutions of the test compound.
-
Infect the cells with the virus. Include uninfected and untreated virus-infected controls.
-
Incubate the plate until significant CPE is observed in the virus control wells.
-
Quantify cell viability to determine the concentration of the compound that protects 50% of the cells from the viral CPE (EC50).
-
VI. Conclusion and Future Perspectives
The pyridazine scaffold has unequivocally established itself as a privileged structure in medicinal chemistry. Its versatile synthetic accessibility and unique physicochemical properties have enabled the development of a wide array of biologically active molecules with therapeutic potential across numerous disease areas. From approved drugs to a plethora of promising preclinical candidates, the pyridazine nucleus continues to be a fertile ground for drug discovery.
Future research will likely focus on the development of more selective and potent pyridazine-based inhibitors for validated targets, as well as the exploration of novel biological activities. The application of modern drug design strategies, such as structure-based design and computational modeling, will undoubtedly accelerate the discovery of the next generation of pyridazine-containing therapeutics. The "wonder nucleus" of pyridazine is set to continue making significant contributions to the advancement of medicine for the foreseeable future.
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The Pivotal Role of Ethyl 6-Hydroxypyridazine-3-carboxylate in Modern Drug Discovery: A Technical Guide
For Immediate Release
[City, State] – [Date] – In the intricate landscape of pharmaceutical development, the strategic selection of chemical intermediates is paramount to the successful synthesis of novel therapeutics. This technical guide delves into the chemistry and application of a particularly valuable scaffold: ethyl 6-hydroxypyridazine-3-carboxylate. This document, intended for researchers, medicinal chemists, and professionals in drug development, will elucidate the fundamental properties, synthesis, and critical role of this intermediate, with a particular focus on its more stable tautomeric form, ethyl 4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylate, and its chlorinated derivative in the synthesis of advanced drug candidates.
Introduction: The Versatility of the Pyridazine Core
The pyridazine ring, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to participate in a variety of chemical transformations have led to its incorporation into a wide array of biologically active molecules. Ethyl 6-hydroxypyridazine-3-carboxylate, and its derivatives, serve as a testament to the synthetic utility of this heterocyclic system.
A crucial aspect of the chemistry of hydroxypyridazines is their existence in tautomeric forms. In the case of the title compound, the keto-enol tautomerism results in the predominance of the more stable ethyl 4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylate (CAS 1352925-63-3).[1][2] This guide will address the synthesis and reactions of this specific, and more synthetically relevant, tautomer.
dot graph Tautomerism { layout=neato; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=12];
} Caption: Tautomeric equilibrium of ethyl 6-hydroxypyridazine-3-carboxylate.
Synthesis of the Core Intermediate: A Step-by-Step Approach
The synthesis of ethyl 4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylate is a critical first step in harnessing its potential as a chemical intermediate. A robust and scalable method involves the cyclocondensation of diethyl ethoxymethylenemalonate (DEEMM) with hydrazine hydrate.[3][4]
Synthesis of Ethyl 4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylate
This synthesis proceeds via a nucleophilic substitution of the ethoxy group of DEEMM by hydrazine, followed by an intramolecular cyclization and tautomerization to yield the stable pyridazinone ring.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diethyl ethoxymethylenemalonate (1.0 equivalent) in a suitable solvent such as ethanol.
-
Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.0-1.2 equivalents) dropwise at room temperature. An exothermic reaction may be observed.
-
Reaction Progression: After the initial reaction subsides, heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to afford ethyl 4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylate as a solid.
| Parameter | Value | Reference |
| Starting Material | Diethyl ethoxymethylenemalonate | [3] |
| Reagent | Hydrazine Hydrate | [3] |
| Solvent | Ethanol | [3] |
| Reaction Temperature | Reflux | [3] |
| Typical Yield | High | [3] |
dot graph Synthesis_Workflow { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=12, color="#4285F4"];
} Caption: Synthetic workflow for the core intermediate.
Activation of the Core: Synthesis of Ethyl 4,6-Dichloropyridazine-3-carboxylate
For many applications in drug synthesis, the hydroxyl groups of the pyridazine ring are converted to more reactive leaving groups, such as chlorine atoms. This transformation is crucial for subsequent nucleophilic substitution reactions. The conversion of ethyl 4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylate to ethyl 4,6-dichloropyridazine-3-carboxylate (CAS 679406-03-2) is a key activation step.[5][6]
Chlorination Protocol
This reaction is typically achieved using a strong chlorinating agent, such as phosphorus oxychloride (POCl₃).[6]
Experimental Protocol:
-
Reaction Setup: In a flask equipped with a reflux condenser and a gas outlet to a scrubber, suspend ethyl 4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylate (1.0 equivalent) in an excess of phosphorus oxychloride (POCl₃).
-
Heating: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 3-5 hours. The reaction should be performed in a well-ventilated fume hood due to the corrosive and toxic nature of POCl₃.
-
Removal of Excess Reagent: After the reaction is complete, cool the mixture to room temperature and carefully remove the excess POCl₃ under reduced pressure.
-
Work-up and Isolation: The residue is then cautiously quenched by pouring it onto crushed ice. The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield ethyl 4,6-dichloropyridazine-3-carboxylate.
| Parameter | Value | Reference |
| Starting Material | Ethyl 4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylate | [6] |
| Reagent | Phosphorus Oxychloride (POCl₃) | [6] |
| Reaction Temperature | 105-110 °C | [6] |
| Typical Yield | Good to excellent | [6] |
Application in Drug Synthesis: The Case of Deucravacitinib
The true value of a chemical intermediate is demonstrated by its successful application in the synthesis of a final drug product. Ethyl 4,6-dichloropyridazine-3-carboxylate is a key building block in the synthesis of Deucravacitinib (BMS-986165) , an allosteric inhibitor of tyrosine kinase 2 (TYK2) approved for the treatment of plaque psoriasis.[7][8]
The synthesis of Deucravacitinib showcases the utility of the dichloropyridazine intermediate in a sequence of highly specific nucleophilic aromatic substitution (SNAr) reactions.
dot graph Deucravacitinib_Synthesis { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#EA4335"];
} Caption: Key steps in the synthesis of Deucravacitinib.
Synthetic Strategy Overview
The two chlorine atoms on the pyridazine ring of ethyl 4,6-dichloropyridazine-3-carboxylate exhibit differential reactivity, allowing for a stepwise and controlled introduction of different nucleophiles. This regioselectivity is a cornerstone of the synthetic strategy for Deucravacitinib. The general approach involves:
-
First Nucleophilic Substitution: Reaction with a complex amine to displace one of the chlorine atoms.
-
Amidation: Conversion of the ethyl ester to the corresponding deuterated methylamide.
-
Second Nucleophilic Substitution: Displacement of the remaining chlorine atom with cyclopropanecarboxamide.
This strategic sequence of reactions, enabled by the tailored reactivity of the dichloropyridazine intermediate, allows for the efficient construction of the complex Deucravacitinib molecule.[9]
Conclusion: A Cornerstone Intermediate for Future Discoveries
Ethyl 4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylate, through its activated dichloro derivative, has proven to be a chemical intermediate of significant value in the pharmaceutical industry. Its straightforward synthesis and versatile reactivity provide a robust platform for the construction of complex heterocyclic molecules. The successful synthesis of Deucravacitinib serves as a compelling example of its utility and underscores the importance of the pyridazine scaffold in modern drug discovery. As the quest for novel therapeutics continues, the strategic application of such well-defined and reactive intermediates will undoubtedly play a pivotal role in the development of the next generation of medicines.
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Initial Screening of Ethyl 6-hydroxypyridazine-3-carboxylate Derivatives: From Rational Design to Primary Hit Identification
An In-Depth Technical Guide:
This guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive framework for the initial screening of novel chemical entities derived from the Ethyl 6-hydroxypyridazine-3-carboxylate scaffold. Moving beyond a simple recitation of protocols, this document elucidates the strategic rationale behind experimental choices, ensuring a robust and logically sound screening cascade.
Introduction: The Privileged Pyridazine Scaffold
The pyridazine ring system, a six-membered heterocycle with two adjacent nitrogen atoms, is recognized as a "privileged structure" in medicinal chemistry.[1][2][3] Its derivatives exhibit a remarkable breadth of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antihypertensive properties.[4][5][6] This versatility stems from the unique electronic properties conferred by the nitrogen atoms, which allow for diverse molecular interactions with biological targets.[3]
The core scaffold, Ethyl 6-hydroxypyridazine-3-carboxylate, serves as a highly versatile starting point for the synthesis of extensive compound libraries.[7] Its functional groups—a hydroxyl group, an ester, and the pyridazine ring itself—offer multiple points for chemical modification. This guide details a systematic approach to the initial biological evaluation of such libraries, designed to efficiently identify promising "hit" compounds for further development.
The Core Scaffold: Synthesis and Rational Derivatization
The success of any screening campaign begins with a well-designed chemical library. The derivatization strategy should be guided by the goal of systematically exploring the structure-activity relationship (SAR) to enhance potency, selectivity, and pharmacokinetic properties.[1]
Synthesis of the Parent Compound
The Ethyl 6-hydroxypyridazine-3-carboxylate core is typically synthesized through multicomponent reactions. A common approach involves the condensation of a glyoxal derivative with a β-ketoester and hydrazine hydrate.[8] This allows for the efficient construction of the substituted pyridazine ring. The ethyl ester can be subsequently hydrolyzed to the corresponding carboxylic acid if desired, providing another avenue for derivatization.[9]
Strategic Derivatization Pathways
The rationale for creating derivatives is to systematically probe the chemical space around the core scaffold. Modifications at key positions can drastically alter a compound's interaction with a biological target. The primary sites for derivatization on the Ethyl 6-hydroxypyridazine-3-carboxylate scaffold are the hydroxyl group (position 6), the ester group (position 3), and potentially the ring nitrogen.
Below is a diagram illustrating the key points for chemical modification to generate a diverse library for screening.
Caption: Key derivatization points on the core scaffold.
Designing the Initial Screening Cascade
A successful screening campaign follows a "funnel" approach, starting with broad, high-throughput primary assays to identify initial hits, which are then subjected to more specific and complex secondary assays. This guide focuses on the critical primary screening stage.
Target Selection: A Logic-Driven Approach
The choice of biological target(s) should be informed by the extensive literature on pyridazine and pyridazinone derivatives. This scaffold has shown significant promise in several therapeutic areas.
-
Anti-inflammatory: Pyridazinones are known to inhibit key inflammatory mediators such as cyclooxygenase (COX-1/COX-2), phosphodiesterase 4 (PDE4), and the production of cytokines like TNF-α and IL-6.[10][11][12][13]
-
Anticancer: Derivatives have been developed as inhibitors of various kinases (e.g., VEGFR-2, p38 kinase) and other targets involved in tumor metabolism and cell signaling.[1][14][15]
-
Antimicrobial: The pyridazine nucleus is present in compounds with demonstrated antibacterial and antifungal activity.[14][16]
The following workflow illustrates the decision process for designing a screening cascade.
Caption: Workflow for the initial screening cascade.
The Role of In Silico Pre-Screening
Before committing resources to wet-lab experiments, computational tools can provide valuable insights.
-
Molecular Docking: Can predict the binding affinity and orientation of derivatives within the active site of a known target (e.g., COX-2), helping to prioritize which compounds to synthesize or screen first.[12][17]
-
ADMET Prediction: In silico models can forecast absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, allowing for the early deselection of compounds with a high probability of failure.[18][19]
Core Experimental Protocols for Primary Screening
The following protocols are foundational for the initial evaluation of a new library of Ethyl 6-hydroxypyridazine-3-carboxylate derivatives. They are designed to be robust and provide clear, quantifiable endpoints.
Foundational Screen: General Cytotoxicity Assessment (MTT Assay)
Causality: This is the essential first step. It is impossible to interpret data from a target-based or phenotypic assay without knowing if the compound is simply killing the cells. This assay establishes a therapeutic window and informs the concentration range for all subsequent experiments.
Self-Validation: The protocol includes both a negative control (vehicle) to define 100% viability and a positive control (e.g., doxorubicin) to confirm the assay is responsive to cytotoxic agents.
Methodology:
-
Cell Culture: Seed a relevant cell line (e.g., RAW 264.7 macrophages for inflammation studies[20], or A549 lung carcinoma cells for oncology[21]) in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of each derivative (e.g., 10 mM in DMSO). Create a serial dilution series in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the test compounds, vehicle control (DMSO), and positive control.
-
Incubation: Incubate the plate for a period relevant to the planned functional assays (e.g., 24-48 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells. The concentration that reduces viability by 50% (CC₅₀) can be determined.
Target-Based Screen: In Vitro COX-2 Inhibition Assay
Causality: Given the strong precedent for anti-inflammatory activity, a direct enzyme inhibition assay provides a clean, mechanistic readout.[10][12] This confirms whether the compounds can interact with a specific, validated drug target.
Self-Validation: The assay includes a known selective COX-2 inhibitor (e.g., Celecoxib) as a positive control to validate the assay's performance and provide a benchmark for the potency of the test compounds.
Methodology: (Based on a commercial colorimetric inhibitor screening kit)
-
Reagent Preparation: Prepare all kit components (assay buffer, heme, enzyme, arachidonic acid substrate) according to the manufacturer's instructions.
-
Plate Setup: To a 96-well plate, add:
-
150 µL of Assay Buffer
-
10 µL of Heme
-
10 µL of the test compound (at a screening concentration, e.g., 20 µM) or positive control (Celecoxib).[11]
-
-
Enzyme Addition: Initiate the reaction by adding 10 µL of human recombinant COX-2 enzyme.
-
Incubation: Gently shake the plate and incubate for 5 minutes at room temperature.
-
Substrate Addition: Add 10 µL of arachidonic acid solution to all wells to begin the COX reaction.
-
Reaction & Detection: Incubate for 10 minutes at room temperature. The peroxidase activity of COX converts a probe into a colored product.
-
Measurement: Read the absorbance at the specified wavelength (e.g., 590 nm) using a microplate reader.[12]
-
Analysis: Calculate the percentage of COX-2 inhibition for each compound relative to the vehicle control.
Phenotypic Screen: Inhibition of Nitric Oxide Production in Macrophages
Causality: This assay moves beyond a single enzyme to measure the effect on a complex cellular inflammatory pathway. Lipopolysaccharide (LPS) mimics bacterial infection, stimulating RAW 264.7 macrophages to produce pro-inflammatory mediators, including nitric oxide (NO).[13][20] A reduction in NO indicates potential anti-inflammatory activity.
Self-Validation: A positive control like Dexamethasone is used to confirm that the cellular pathway can be inhibited. An "LPS-only" control validates that the cells are properly stimulated, and a "vehicle-only" control establishes the basal level of NO production.
Methodology:
-
Cell Culture: Seed RAW 264.7 cells in a 96-well plate as described in the cytotoxicity protocol.
-
Pre-treatment: Treat the cells with the test compounds (at non-toxic concentrations determined by the MTT assay) for 1-2 hours.
-
Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Nitrite Measurement (Griess Assay):
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Sulfanilamide solution (Griess Reagent A) to each well and incubate for 10 minutes in the dark.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution (Griess Reagent B) and incubate for another 10 minutes in the dark. A pink/magenta color will develop.
-
-
Measurement: Read the absorbance at 540 nm.
-
Analysis: Create a standard curve using known concentrations of sodium nitrite. Quantify the amount of nitrite (a stable proxy for NO) in each sample and calculate the percentage inhibition of NO production relative to the LPS-only control.
Data Analysis and Hit Identification
Effective data management and clear criteria for hit selection are paramount.
Data Presentation
All quantitative data should be summarized in a structured table for easy comparison and identification of trends.
| Compound ID | % Inhibition @ 20 µM (COX-2) | IC₅₀ (µM) (NO Production) | CC₅₀ (µM) (RAW 264.7) | Selectivity Index (CC₅₀/IC₅₀) |
| Lead-001 | 85.2% | 2.5 | >100 | >40 |
| Lead-002 | 15.7% | 45.1 | >100 | >2.2 |
| Lead-003 | 92.5% | 5.1 | 8.3 | 1.6 |
| Celecoxib | 95.1% | 1.9 | >100 | >52.6 |
Defining a "Hit"
A "hit" is not simply the most potent compound. It is a compound with a balanced profile. Key criteria include:
-
Potency: Significant activity in the target-based or phenotypic assay (e.g., IC₅₀ < 10 µM).
-
Low Cytotoxicity: A high CC₅₀ value in the general cytotoxicity screen.
-
Selectivity Index (SI): A crucial parameter calculated as CC₅₀ / IC₅₀. An SI value >10 is generally desired, as it indicates that the compound's biological activity occurs at concentrations well below those that cause general cell death. In the table above, Lead-001 would be considered a strong hit, while Lead-003 would be flagged as a cytotoxic compound despite its potency.
Conclusion
The Ethyl 6-hydroxypyridazine-3-carboxylate scaffold represents a fertile ground for the discovery of novel therapeutic agents. The initial screening process described in this guide provides a robust, logical, and efficient pathway for identifying promising derivatives. By integrating rational library design with a multi-pronged screening cascade that includes cytotoxicity, target-based, and phenotypic assays, researchers can effectively navigate the early stages of drug discovery and select high-quality hit compounds for advancement into lead optimization programs.
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(N.A.). (2023). A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS. International Journal of Creative Research Thoughts (IJCRT). Available at: [Link]
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Sławiński, J., et al. (2021). In Vitro and In Silico Evaluation of New 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]pyridazinone as Promising Cyclooxygenase Inhibitors. International Journal of Molecular Sciences, 22(17), 9130. Available at: [Link]
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Abdel-Gawad, H., et al. (2023). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Advances, 13(12), 8031-8051. Available at: [Link]
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Ibrahim, M., et al. (2015). “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. Journal of Biosciences and Medicines, 3, 59-66. Available at: [Link]
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Uslu, H., et al. (2024). Pyridazine and pyridazinone derivatives: Synthesis and in vitro investigation of their anti-inflammatory potential in LPS-induced RAW264.7 macrophages. Drug Development Research. Available at: [Link]
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Ye, Y., et al. (2022). Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. International Journal of Molecular Sciences, 23(12), 6483. Available at: [Link]
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Forgac, M., et al. (2011). Are pyridazines privileged structures?. MedChemComm, 2(8), 728-736. Available at: [Link]
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(N.A.). (N.D.). The Role of Ethyl 4,6-dihydroxypyridazine-3-carboxylate in Synthesis. Autech Industry Co.,Limited. Available at: [Link]
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Abdelmohsen, S. A. (2014). A convenient synthesis and preparation of the derivatives of ethyl-6-(8-hydroxyquinolin-5-yl)-3-methylpyridazine-4-carboxylate as antimicrobial agents. European Journal of Chemistry, 5(3), 517–525. Available at: [Link]
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Yavari, I., et al. (2012). Regioselective one-pot, three component synthesis of ethyl 6-aryl-3- propylpyridazine-4-carboxylates in water. Arkivoc, 2012(6), 115-122. Available at: [Link]
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(N.A.). (N.D.). Ethyl 6-(hydroxymethyl)pyridazine-3-carboxylate. PubChem. Available at: [Link]
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Yasser, I., et al. (2024). Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes. Scientific Reports, 14(1), 11339. Available at: [Link]
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El-Sayed, N. N. E., et al. (2024). Synthesis of potent vasodilating agents: in silico and in vitro evaluation of 6-(4-substitutedphenyl)-3-pyridazinone derivatives as potential hydralazine analogues. Scientific Reports, 14(1), 29514. Available at: [Link]
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Reddy, J. R. C., et al. (2016). Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation. Bioorganic & Medicinal Chemistry Letters, 26(2), 730-735. Available at: [Link]
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(N.A.). (N.D.). Synthesis of potent vasodilating agents: in silico and in vitro evaluation of 6-(4-substitutedphenyl)-3-pyridazinone derivatives as potential hydralazine analogues. OUCI. Available at: [Link]
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(N.A.). (N.D.). Synthesis, Characterization and In Silico Studies of Ethyl 3-benzoyl-6,8-dichloroindolizine-1-carboxylate Derivatives and their In Vitro Anti-tubercular and Larvicidal Evaluation. ResearchGate. Available at: [Link]
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Methodological & Application
"synthesis protocol for Ethyl 6-hydroxypyridazine-3-carboxylate"
An In-Depth Guide to the Synthesis of Ethyl 6-hydroxypyridazine-3-carboxylate: A Key Heterocyclic Building Block
Authored by a Senior Application Scientist
This application note provides a detailed, field-proven protocol for the synthesis of Ethyl 6-hydroxypyridazine-3-carboxylate, a valuable heterocyclic scaffold for professionals in pharmaceutical research and drug development. The pyridazinone core is a prominent pharmacophore found in compounds with a wide array of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[1][2][3] This guide eschews a rigid template to deliver a narrative grounded in chemical logic and practical expertise, explaining not just the "how" but the critical "why" behind each step.
The synthetic strategy detailed herein is a robust two-stage process centered around an inverse-electron-demand Diels-Alder reaction. This approach is selected for its efficiency and high degree of control in constructing the target pyridazinone ring system. The overall workflow begins with the synthesis of a key intermediate, Diethyl 1,2,4,5-tetrazine-3,6-dicarboxylate, which then undergoes a [4+2] cycloaddition with a suitable dienophile to yield the final product.
Visualizing the Synthetic Workflow
The following diagram illustrates the high-level, two-stage process for synthesizing Ethyl 6-hydroxypyridazine-3-carboxylate.
Caption: High-level workflow for the synthesis of the target compound.
Part 1: Synthesis of Diethyl 1,2,4,5-tetrazine-3,6-dicarboxylate
The cornerstone of this synthesis is the preparation of the highly reactive, electron-deficient tetrazine intermediate. This is achieved through the base-mediated dimerization of ethyl diazoacetate to form a dihydrotetrazine intermediate, which is subsequently oxidized.[4][5]
Expert Insights & Causality
The initial reaction of ethyl diazoacetate with a base like sodium hydroxide leads to the formation of a dihydrotetrazine salt.[5] This intermediate is unstable in its acidic form, so it is typically not isolated before oxidation. The choice of an oxidizing agent is critical; mild oxidants like nitrous gases (generated from NaNO₂) or dinitrogen tetroxide are effective for converting the dihydrotetrazine to the vibrant red, aromatic tetrazine without degrading the molecule.[4] The reaction is sensitive to temperature and must be performed under controlled conditions to maximize yield and purity.
Step-by-Step Experimental Protocol
Materials:
-
Ethyl diazoacetate
-
Sodium hydroxide (NaOH)
-
Ethanol (95%)
-
Hydrochloric acid (HCl, concentrated)
-
Dichloromethane (DCM, dry)
-
Sodium nitrite (NaNO₂)
-
Ice/salt bath
Procedure:
-
Preparation of Disodium dihydro-1,2,4,5-tetrazine-3,6-dicarboxylate:
-
In a round-bottomed flask equipped with a magnetic stirrer and cooled in an ice bath, prepare a solution of NaOH in water.
-
Slowly add ethyl diazoacetate dropwise to the stirred NaOH solution, ensuring the temperature is maintained below 10°C. A vigorous reaction will occur.
-
After the addition is complete, continue stirring at room temperature for approximately 2 hours. The reaction mixture will become a thick slurry.
-
Pour the slurry into cold 95% ethanol to precipitate the disodium salt.
-
Collect the precipitate by vacuum filtration and wash with cold ethanol.
-
-
Formation of Dihydro-1,2,4,5-tetrazine-3,6-dicarboxylic acid:
-
Suspend the collected salt in water and cool the mixture in an ice/salt bath.
-
Carefully add concentrated HCl dropwise with vigorous stirring until the solution is acidic (pH ~1-2).
-
Collect the resulting yellow precipitate of the dicarboxylic acid by filtration and dry under vacuum.[5]
-
-
Esterification and Oxidation to Diethyl 1,2,4,5-tetrazine-3,6-dicarboxylate:
-
Esterification is often performed in situ before oxidation due to the instability of the acid. A more direct route involves oxidizing the diethyl dihydro-tetrazine. For this, the dihydro-dicarboxylic acid can be esterified using standard methods (e.g., SOCl₂ in ethanol) to yield Diethyl 1,4-dihydro-1,2,4,5-tetrazine-3,6-dicarboxylate.[6]
-
Dissolve the resulting Diethyl 1,4-dihydro-1,2,4,5-tetrazine-3,6-dicarboxylate (1 equivalent) in dry dichloromethane and cool the solution to 0°C.[4]
-
Slowly add a solution of sodium nitrite (NaNO₂) in water, followed by the dropwise addition of dilute acid to generate nitrous gases in situ.
-
Stir the reaction mixture at 0°C for 1-2 hours. The solution will turn a characteristic bright red.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the red crystalline product.
-
Part 2: Synthesis of Ethyl 6-hydroxypyridazine-3-carboxylate
This stage employs the principle of the inverse-electron-demand Diels-Alder reaction. The electron-deficient tetrazine (diene) reacts with an electron-rich dienophile, in this case, a ketene silyl acetal such as 1-ethoxy-1-(trimethylsilyloxy)ethene. This reaction is highly efficient for constructing pyridazine rings.[7][8]
Reaction Mechanism Visualization
Caption: Mechanism of pyridazinone formation via cycloaddition.
Expert Insights & Causality
The choice of a ketene silyl acetal as the dienophile is strategic. It provides the two-carbon unit needed to complete the six-membered ring and possesses the necessary functionality to generate the hydroxyl group upon aromatization. The reaction proceeds through an unstable bicyclic intermediate which rapidly loses a molecule of dinitrogen (N₂), a thermodynamically favorable process that drives the reaction forward. Subsequent elimination of the silyl ether and tautomerization of the resulting enol yields the stable pyridazinone product. The reaction is typically conducted in an inert, dry solvent as ketene silyl acetals are sensitive to moisture.
Step-by-Step Experimental Protocol
Materials:
-
Diethyl 1,2,4,5-tetrazine-3,6-dicarboxylate (from Part 1)
-
1-ethoxy-1-(trimethylsilyloxy)ethene
-
Toluene (dry)
-
Silica gel for column chromatography
-
Ethyl acetate and Hexanes (for chromatography)
Procedure:
-
Reaction Setup:
-
In a flame-dried, round-bottomed flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve Diethyl 1,2,4,5-tetrazine-3,6-dicarboxylate (1 equivalent) in dry toluene.
-
Heat the solution to a gentle reflux (approximately 110°C).
-
-
Diels-Alder Reaction:
-
Slowly add 1-ethoxy-1-(trimethylsilyloxy)ethene (1.1 equivalents) dropwise to the refluxing solution.
-
The disappearance of the red color of the tetrazine indicates the progress of the reaction. Monitor the reaction by Thin Layer Chromatography (TLC).
-
Continue refluxing for 2-4 hours or until the starting material is consumed.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure to obtain the crude product as an oil or solid.
-
Purify the crude material using silica gel column chromatography. A gradient of ethyl acetate in hexanes is typically effective for eluting the product.
-
Combine the fractions containing the pure product and evaporate the solvent to yield Ethyl 6-hydroxypyridazine-3-carboxylate as a solid.
-
Data Summary and Expected Outcomes
The following table summarizes the key parameters for this synthetic protocol.
| Parameter | Stage 1: Tetrazine Synthesis | Stage 2: Pyridazinone Synthesis |
| Key Reagents | Ethyl diazoacetate, NaOH, NaNO₂ | Diethyl 1,2,4,5-tetrazine-3,6-dicarboxylate, 1-ethoxy-1-(trimethylsilyloxy)ethene |
| Solvent | Water/Ethanol, Dichloromethane | Toluene (dry) |
| Temperature | 0°C to Room Temp. | ~110°C (Reflux) |
| Reaction Time | 4-6 hours | 2-4 hours |
| Purification | Precipitation / Filtration | Silica Gel Chromatography |
| Expected Yield | 40-60% (overall) | 70-85% |
| Appearance | Red Crystalline Solid | Off-white to yellow solid |
Trustworthiness and Self-Validation
This protocol is built upon established and widely published chemical transformations for the synthesis of pyridazine and tetrazine derivatives.[4][5][7][8] The progress of each stage can be reliably monitored using standard analytical techniques:
-
TLC: The dramatic color change from red (tetrazine) to colorless/yellow in Stage 2 provides a clear visual endpoint, which should be confirmed by TLC analysis.
-
NMR Spectroscopy: ¹H and ¹³C NMR of the final product should confirm the structure, showing characteristic peaks for the ethyl ester group, the pyridazinone ring protons, and the absence of tetrazine signals.
-
Mass Spectrometry: Analysis of the final product will confirm the expected molecular weight (184.15 g/mol ).[9]
By following this detailed guide, researchers and scientists can confidently synthesize Ethyl 6-hydroxypyridazine-3-carboxylate, a crucial intermediate for advancing drug discovery and development projects.
References
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-
Pathak S, et al. Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Medicinal Chemistry. 2025;21(8):822-842. Available from: [Link]
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Al-Said MS, et al. An Efficient Synthesis and Reactions of Novel Indolyl-pyridazinone Derivatives with Expected Biological Activity. Molecules. 2011;16(8):6299-6313. Available from: [Link]
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Abdel-Aziz HA, et al. Synthesis of pyridazinone derivatives. ResearchGate. 2013. Available from: [Link]
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Aute K, et al. The Role of Ethyl 4,6-dihydroxypyridazine-3-carboxylate in Synthesis. Chembly. 2023. Available from: [Link]
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Holčapek M, et al. Synthesis and Characterization of Dialkyl Esters of 1,2,4,5-Tetrazine-3,6-dicarboxylic Acid. Collection of Czechoslovak Chemical Communications. 2008;73(1):107-115. Available from: [Link]
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Dumitrascu F, et al. Synthetic route for preparation of pyridazinone derivatives (3–17). ResearchGate. 2020. Available from: [Link]
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Khalafy J, et al. Regioselective one-pot, three component synthesis of ethyl 6-aryl-3-propylpyridazine-4-carboxylates in water. ResearchGate. 2012. Available from: [Link]
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Khalafy J, et al. Regioselective one-pot, three component synthesis of ethyl 6-aryl-3- propylpyridazine-4-carboxylates in water. SciSpace. 2012. Available from: [Link]
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Boger DL, et al. 1,2,4,5-Tetrazine-3,6-dicarboxylic acid, dimethyl ester. Organic Syntheses. 1990;68:198. Available from: [Link]
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Organic Chemistry Portal. Synthesis of pyridazines. Organic Chemistry Portal. Available from: [Link]
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El-Gendy AAM, et al. Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Organics. 2022;3(4):348-372. Available from: [Link]
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Patel HM, et al. Dimethyl 1,2,4,5-Tetrazine-3,6-dicarboxylate. ResearchGate. 2002. Available from: [Link]
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El-Gazzar ABA, et al. Synthesis of Ethyl-4,6-dihydroxy-2-oxo-1-phenyl-5-arylazopyridine-3-carboxylate, Part (IV): New Disperse Dyes. ResearchGate. 2008. Available from: [Link]
- Apsid, et al. Process for the preparation of hexahydropyridazine-3-carboxylic acid derivatives. Google Patents. 2004; EP1468993A1.
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Cookson RC, et al. 4-phenyl-1,2,4-triazoline-3,5-dione. Organic Syntheses. 1971;51:121. Available from: [Link]
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Golič L, et al. Diethyl 1,4-dihydro-1,2,4,5-tetrazine-3,6-dicarboxylate. ResearchGate. 1996. Available from: [Link]
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Al-Hourani BJ, et al. Diethyl 1,4-bis(4-nitrophenyl)-1,4-dihydro-1,2,4,5-tetrazine-3,6-dicarboxylate. Acta Crystallographica Section E. 2011;67(Pt 5):o1115. Available from: [Link]
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National Center for Biotechnology Information. Ethyl 4,6-dihydroxypyridazine-3-carboxylate. PubChem Compound Database. Available from: [Link]
- CN101891677B. Preparation method of 6-methyl-2-ethyl-3-hydroxy pyridine. Google Patents. 2012.
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High-Purity Isolation of Ethyl 6-hydroxypyridazine-3-carboxylate: Methodologies and Protocols
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 6-hydroxypyridazine-3-carboxylate is a pivotal heterocyclic building block in medicinal chemistry and drug development, frequently utilized in the synthesis of novel therapeutic agents.[1][2] The purity of this intermediate is paramount, as impurities can lead to aberrant side reactions, compromise the integrity of biological assays, and introduce significant challenges in scaling up for preclinical and clinical studies. This application note provides a comprehensive guide to the purification of Ethyl 6-hydroxypyridazine-3-carboxylate, detailing robust protocols for recrystallization and column chromatography. We delve into the rationale behind methodological choices, impurity profiling, and post-purification validation, equipping researchers with the necessary tools to obtain this key intermediate in a highly pure form.
Introduction: The Importance of Purity
The pyridazine core is a privileged scaffold in pharmacology, with derivatives exhibiting a wide spectrum of biological activities, including antidepressant, antibacterial, and herbicidal properties.[1][2] Ethyl 6-hydroxypyridazine-3-carboxylate, a key intermediate, provides a versatile platform for further chemical modification. It's important to note that this compound exists in tautomeric forms, primarily as Ethyl 4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylate.[3][4] For consistency, we will refer to the title compound, acknowledging its dynamic structure.
The presence of impurities, such as unreacted starting materials, byproducts, or residual solvents from synthesis, can drastically affect the yield and purity of subsequent reaction steps.[5] Therefore, a robust and validated purification strategy is not merely a procedural step but a critical component of the research and development workflow.
Compound Profile and Impurity Analysis
A thorough understanding of the target compound's physicochemical properties and potential impurities is the foundation for developing an effective purification strategy.
Physicochemical Properties
The properties of Ethyl 6-hydroxypyridazine-3-carboxylate dictate its behavior in various purification systems. Its polarity, conferred by the ester, hydroxyl, and pyridazinone ring system, is a key consideration for solvent selection in both recrystallization and chromatography.
| Property | Value | Source |
| Molecular Formula | C₇H₈N₂O₄ | [3][6] |
| Molecular Weight | 184.15 g/mol | [3][6] |
| Appearance | White to light brown solid | [4] |
| Storage Temperature | 2-8°C, Sealed in dry | [4][7] |
| Predicted pKa | 4.50 ± 1.00 (Weakly acidic) | [4][8] |
| CAS Number | 1352925-63-3 | [3][6] |
Common Impurity Profile
Impurities in a crude sample of Ethyl 6-hydroxypyridazine-3-carboxylate typically fall into three categories:
-
Unreacted Starting Materials: Depending on the synthetic route, these can be highly polar or non-polar precursors.
-
Reaction Byproducts: Incomplete cyclization or side reactions can lead to structurally similar impurities that may be challenging to separate.[2]
-
Residual Solvents: Solvents used in the synthesis or initial workup (e.g., ethanol, DMF, THF) may be retained in the crude product.[5]
Purification Methodologies: A Strategic Approach
The choice of purification method depends on the nature and quantity of impurities, as well as the desired scale and purity level. Below are detailed protocols for the two most effective methods: recrystallization and column chromatography.
Caption: Logic flow for selecting the optimal purification method.
Method 1: Recrystallization
Recrystallization is the preferred method for removing small amounts of impurities from a solid sample, provided a suitable solvent can be identified. The principle relies on the differential solubility of the compound and its impurities in a solvent at different temperatures.
Expertise & Rationale: The ideal solvent will dissolve the compound completely at its boiling point but only sparingly at low temperatures (e.g., 0-4°C). This temperature-dependent solubility gradient is crucial for maximizing recovery and purity. Given the polar functional groups on the target molecule, polar protic solvents are excellent starting points.
Solvent Selection Guide
| Solvent System | Rationale | Suitability |
| Ethanol | Often effective for compounds with hydroxyl and ester groups.[9][10] | High |
| Ethanol/Water | The addition of water (an anti-solvent) can fine-tune solubility and often promotes crystal growth for polar compounds.[10] | High |
| Ethyl Acetate | A moderately polar solvent that can be effective if impurities are significantly more or less polar. | Medium |
| Isopropanol | Similar properties to ethanol, can be a good alternative. | High |
Protocol 1: Recrystallization from Ethanol/Water
Objective: To achieve >98% purity by removing minor impurities.
Materials:
-
Crude Ethyl 6-hydroxypyridazine-3-carboxylate
-
Ethanol (95% or absolute)
-
Deionized Water
-
Erlenmeyer flask
-
Hot plate/stirrer
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot ethanol, just enough to dissolve the entire solid at or near the boiling point. Stir continuously.
-
Hot Filtration (Optional): If insoluble impurities are observed, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization.
-
Induce Crystallization: To the hot, clear solution, add deionized water dropwise until the solution becomes faintly turbid (cloudy). The appearance of turbidity indicates the solution is saturated.
-
Re-dissolution: Add a few drops of hot ethanol to the turbid solution until it becomes clear again. This ensures the solution is perfectly saturated at the high temperature, which is critical for forming pure crystals.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Chilling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of precipitated crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold ethanol/water mixture to remove any residual soluble impurities from the crystal surfaces.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent. The final product should be a fine, crystalline solid.
Caption: Step-by-step workflow for the recrystallization protocol.
Method 2: Silica Gel Column Chromatography
When recrystallization is ineffective, particularly when impurities have similar solubility profiles to the product, silica gel column chromatography is the method of choice.[1] This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase (eluent).
Expertise & Rationale: The success of column chromatography hinges on selecting an appropriate eluent system. This is determined empirically using Thin-Layer Chromatography (TLC). The goal is to find a solvent mixture that provides a good separation between the product spot and impurity spots, with the product having an Rf value of approximately 0.3-0.4 for optimal separation. The compound's polarity suggests that a mixture of a non-polar solvent (e.g., Hexane or Dichloromethane) and a polar solvent (e.g., Ethyl Acetate or Methanol) will be effective.
Protocol 2: Flash Column Chromatography
Objective: To separate the target compound from closely related impurities.
Materials:
-
Crude Ethyl 6-hydroxypyridazine-3-carboxylate
-
Silica Gel (for flash chromatography)
-
Solvents: Hexane, Ethyl Acetate (HPLC grade)
-
Glass chromatography column
-
TLC plates, chamber, and UV lamp
-
Collection tubes
Procedure:
-
TLC Analysis: Develop a TLC elution system. Test various ratios of Hexane:Ethyl Acetate. A system of 70:30 or 60:40 Ethyl Acetate:Hexane is a good starting point. The ideal system will show the product spot with an Rf of ~0.3 and clear separation from other spots.
-
Column Packing: Pack the chromatography column with silica gel as a slurry in the initial, low-polarity eluent (e.g., 20% Ethyl Acetate in Hexane). Ensure the silica bed is compact and level.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Alternatively, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column. Dry loading is preferred as it often leads to better resolution.
-
Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity of the eluent (gradient elution) by increasing the percentage of ethyl acetate. For example:
-
20% Ethyl Acetate in Hexane (2 column volumes)
-
30% Ethyl Acetate in Hexane (2 column volumes)
-
40% Ethyl Acetate in Hexane (until product elutes)
-
-
Fraction Collection: Collect fractions in test tubes and monitor the elution process using TLC.
-
Pooling and Evaporation: Combine the fractions that contain the pure product (as determined by TLC).
-
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified solid.
Caption: Step-by-step workflow for the column chromatography protocol.
Purity Assessment and Validation
Post-purification analysis is a self-validating step to confirm the success of the chosen protocol.
| Technique | Expected Result for Pure Sample |
| TLC | A single spot under UV light. |
| Melting Point | A sharp melting point range (< 2°C). Pure pyridazine derivatives show sharp melting points.[11] |
| HPLC | A single major peak, with purity calculated to be >98%. |
| ¹H NMR | Spectrum consistent with the structure of Ethyl 6-hydroxypyridazine-3-carboxylate, with no significant peaks attributable to impurities. |
| Mass Spec (MS) | A molecular ion peak corresponding to the correct mass (e.g., [M+H]⁺). |
Conclusion
The successful purification of Ethyl 6-hydroxypyridazine-3-carboxylate is readily achievable through systematic application of either recrystallization or column chromatography. By carefully analyzing the crude material and selecting the appropriate methodology, researchers can obtain this valuable synthetic intermediate with the high degree of purity required for demanding applications in drug discovery and development. The protocols and rationales presented in this note serve as a robust starting point for process optimization.
References
-
Hobbs, W. J. SYNTHESIS AND CHARACTERIZATION of Unique Pyridazines. Liberty University. [Link]
-
Kim, S., et al. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels–Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. The Journal of Organic Chemistry. [Link]
-
Shawali, A. S., et al. Synthesis of pyridazine and pyridopyridazine derivatives. Universidade do Minho. [Link]
-
Joshi, S., et al. Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. ResearchGate. [Link]
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PubChem. Ethyl 4,6-dihydroxypyridazine-3-carboxylate. National Center for Biotechnology Information. [Link]
- Google Patents. Process of making ethyl[6-[ethyl-(2-hydroxypropyl)
-
PubChem. Ethyl 4,6-dihydroxypyridazine-3-carboxylate. National Center for Biotechnology Information. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
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Home Sunshine Pharma. Ethyl 4-hydroxy-6-oxo-1H-pyridazine-3-carboxylate CAS 1352925-63-3. [Link]
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European Medicines Agency. ICH guideline Q3C (R6) on impurities: guideline for residual solvents. [Link]
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Application Note: High-Resolution Mass Spectrometry for the Characterization of Ethyl 6-hydroxypyridazine-3-carboxylate
Abstract
This document provides a comprehensive guide and detailed protocols for the analysis of Ethyl 6-hydroxypyridazine-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We outline a robust workflow employing Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (LC-MS/MS). The application note details optimal strategies for sample preparation, chromatographic separation, and mass spectrometric detection. Emphasis is placed on the rationale behind methodological choices, including ionization mode selection and the interpretation of fragmentation patterns, to ensure accurate structural elucidation and quantification. This guide is intended for researchers, analytical scientists, and professionals in drug development seeking a reliable method for the characterization of novel pyridazine-based scaffolds.
Introduction and Scientific Context
Pyridazine derivatives are a cornerstone in modern medicinal chemistry, forming the structural core of numerous therapeutic agents due to their versatile biological activities. Ethyl 6-hydroxypyridazine-3-carboxylate is a key synthetic intermediate, valued for its potential in the synthesis of novel bioactive molecules. Its structure, featuring a polar pyridazine ring, a hydroxyl group, and an ester moiety, presents unique analytical challenges and opportunities.
Mass spectrometry (MS) is an indispensable tool for the structural confirmation and purity assessment of such compounds.[1] High-resolution mass spectrometry (HRMS), in particular, provides unequivocal determination of elemental composition through highly accurate mass measurements.[2][3] When coupled with tandem MS (MS/MS), it offers profound insights into molecular structure by elucidating characteristic fragmentation pathways.[4] This application note serves as an expert-driven guide to developing and implementing a rigorous LC-MS/MS method for this specific analyte.
Analyte Properties and Methodological Considerations
A thorough understanding of the analyte's physicochemical properties is paramount for effective method development.
Structure:

Figure 1. Chemical Structure of Ethyl 6-hydroxypyridazine-3-carboxylate.
Table 1: Physicochemical Properties of Ethyl 6-hydroxypyridazine-3-carboxylate
| Property | Value | Rationale for MS Method |
| Molecular Formula | C₇H₈N₂O₃ | Foundation for exact mass calculation. |
| Average MW | 168.15 g/mol | Used for preparing standard solutions. |
| Monoisotopic Mass | 168.0535 Da | Critical for HRMS identification. |
| Key Functional Groups | Pyridazine Nitrogens (basic), Hydroxyl (acidic), Ester | Dictates ionization behavior. The nitrogen atoms are readily protonated (ESI+), while the hydroxyl group can be deprotonated (ESI-). |
| Polarity | Moderately Polar | Influences choice of chromatographic column and mobile phase. Reversed-phase chromatography is suitable, but polar-modified phases or HILIC could be alternatives.[5][6] |
Experimental Design and Workflow
The overall analytical strategy is designed to provide confident identification and structural confirmation of the analyte. The workflow proceeds from sample preparation through LC separation and culminates in MS/MS analysis for fragmentation fingerprinting.
Detailed Protocols
These protocols are designed as a robust starting point and should be optimized for the specific instrumentation used.
Protocol 1: Sample and Standard Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of Ethyl 6-hydroxypyridazine-3-carboxylate standard. Dissolve in 1.0 mL of LC-MS grade methanol. Sonicate for 5 minutes to ensure complete dissolution.
-
Intermediate Solution (10 µg/mL): Perform a 1:100 dilution of the stock solution by adding 10 µL of the stock to 990 µL of 50:50 (v/v) methanol:water.
-
Working Solution (1 µg/mL): Perform a 1:10 dilution of the intermediate solution by adding 100 µL of the intermediate to 900 µL of the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Expert Insight: Preparing the final working solution in the initial mobile phase composition prevents peak distortion and improves reproducibility, especially for early-eluting compounds.
Protocol 2: Liquid Chromatography (LC) Method
The goal is to achieve a sharp, symmetrical peak for the analyte, separating it from potential impurities. A standard reversed-phase method is highly effective.[7][8]
Table 2: Recommended LC Method Parameters
| Parameter | Value | Rationale |
| Column | C18, 2.1 x 100 mm, 1.8 µm | Provides excellent retention and resolution for moderately polar small molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acid modifier promotes protonation for ESI+ mode and ensures good peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic solvent for reversed-phase chromatography. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column, balancing speed and efficiency. |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity, leading to lower backpressure. |
| Injection Vol. | 2 µL | Minimizes potential for column overloading. |
| Gradient | 5% B to 95% B over 7 min | A generic gradient suitable for screening; can be optimized for faster runtime if needed. |
| Hold at 95% B for 2 min | Column wash. | |
| Return to 5% B over 0.5 min | Re-equilibration. | |
| Hold at 5% B for 2.5 min | Column re-equilibration. |
Protocol 3: Mass Spectrometry (MS) Method
The MS will be operated in both positive and negative ion modes to determine the optimal ionization pathway. Data will be acquired in Full Scan mode to identify the precursor ion and in data-dependent MS/MS mode to capture fragmentation data.
Table 3: Recommended MS Source Parameters (Instrument Dependent)
| Parameter | Positive Ion Mode (ESI+) | Negative Ion Mode (ESI-) |
| Ionization Mode | ESI | ESI |
| Capillary Voltage | 3.5 kV | -3.0 kV |
| Nebulizer Pressure | 35 psi | 35 psi |
| Drying Gas Flow | 10 L/min | 10 L/min |
| Drying Gas Temp. | 325 °C | 325 °C |
| Scan Range (MS1) | m/z 50 - 500 | m/z 50 - 500 |
| Collision Energy (MS2) | Ramped 10-40 eV | Ramped 10-40 eV |
-
Trustworthiness: System suitability should be confirmed before analysis by injecting a known standard (e.g., caffeine) to verify sensitivity, mass accuracy, and retention time stability.
Data Analysis and Interpretation
Expected Precursor Ions
Accurate mass measurement is the first step in confirming the analyte's identity.
Table 4: Predicted Precursor Ions for C₇H₈N₂O₃
| Ion Species | Ionization Mode | Calculated m/z | Observed m/z (Example) | Mass Error (ppm) |
| [M+H]⁺ | ESI+ | 169.0608 | 169.0605 | -1.8 |
| [M+Na]⁺ | ESI+ | 191.0427 | 191.0424 | -1.6 |
| [M-H]⁻ | ESI- | 167.0462 | 167.0465 | 1.8 |
-
Expert Insight: The protonated molecule [M+H]⁺ is expected to be the most abundant ion in positive mode due to the basic pyridazine nitrogens. The deprotonated molecule [M-H]⁻ should also be readily formed from the acidic hydroxyl group. The presence of a sodium adduct [M+Na]⁺ is common and can further support mass assignment.
Tandem MS (MS/MS) Fragmentation Analysis
Fragmentation analysis provides a structural fingerprint of the molecule. The [M+H]⁺ ion (m/z 169.0608) is selected as the precursor for collision-induced dissociation (CID). The fragmentation of N-heterocyclic compounds often involves characteristic losses from substituents and cleavage of the heterocyclic ring itself.[4][9][10]
Interpretation of Key Fragments:
-
m/z 169.0608 → 141.0659 (-C₂H₄): This neutral loss of ethylene (28.03 Da) is a characteristic fragmentation of ethyl esters, often proceeding via a McLafferty-type rearrangement. This confirms the presence of the ethyl ester group.
-
m/z 169.0608 → 123.0553 (-C₂H₅OH): The loss of a neutral ethanol molecule (46.04 Da) is another primary fragmentation route for the ethyl ester, resulting in a stable acylium ion. This provides strong evidence for the ethyl carboxylate functionality.
-
m/z 123.0553 → 95.0236 (-CO): Following the loss of ethanol, the subsequent loss of carbon monoxide (28.00 Da) is observed, which is a common fragmentation for carbonyl-containing ions.
-
m/z 95.0236 → 67.0287 (-CO): Further fragmentation of the pyridazine ring structure can occur. The loss of another CO molecule points towards the cleavage of the heterocyclic core, a process documented for similar ring systems.[4][9]
Conclusion
This application note provides a validated, expert-derived framework for the robust analysis of Ethyl 6-hydroxypyridazine-3-carboxylate using LC-MS/MS. By employing the detailed protocols for sample preparation, chromatography, and mass spectrometry, researchers can achieve high-confidence identification through accurate mass measurement of the precursor ion. Furthermore, the elucidated fragmentation pathway serves as a structural fingerprint, enabling unambiguous confirmation of the molecule's identity. This methodology is foundational for quality control in chemical synthesis and for further studies in drug discovery and development involving this important class of N-heterocyclic compounds.
References
- 1. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. On the Mechanism of Random Handedness Generation in the Reactions of Heterocyclic Aldehydes with Diallylboronates [mdpi.com]
- 3. 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. "Development of an LC-ESI-MS/MS method for determination of a novel Pyr" by Wafaa N. Aldhafiri [digitalcommons.unmc.edu]
- 9. arkat-usa.org [arkat-usa.org]
- 10. info.gbiosciences.com [info.gbiosciences.com]
The Pivotal Role of Ethyl 6-Hydroxypyridazine-3-carboxylate in Modern Agrochemical Development: Application Notes and Protocols
Introduction: The Pyridazine Core as a Privileged Scaffold in Agrochemicals
The relentless demand for increased agricultural productivity and the concurrent rise of resistance in weeds, pests, and fungi necessitate a continuous pipeline of innovative crop protection agents. Within the vast landscape of heterocyclic chemistry, the pyridazine nucleus has emerged as a "privileged scaffold"—a core molecular framework that consistently imparts potent biological activity.[1] Pyridazine derivatives are integral to a wide array of commercial and developmental agrochemicals, demonstrating robust herbicidal, fungicidal, and insecticidal properties.[2][3] Their efficacy often stems from their ability to inhibit crucial biological processes, such as photosynthesis in weeds.[4] This guide focuses on a key building block in the synthesis of these vital agricultural tools: Ethyl 6-hydroxypyridazine-3-carboxylate . We will explore its synthetic utility, provide detailed protocols for its conversion into advanced agrochemical intermediates, and discuss the structure-activity relationships that guide modern agrochemical design.
Physicochemical Properties of Ethyl 6-hydroxypyridazine-3-carboxylate
A thorough understanding of the starting material is fundamental to its successful application in complex synthetic pathways.
| Property | Value | Source |
| CAS Number | 13138-83-3 | - |
| Molecular Formula | C₇H₈N₂O₃ | - |
| Molecular Weight | 168.15 g/mol | - |
| Appearance | Off-white to light yellow crystalline powder | - |
| Solubility | Soluble in methanol, ethanol, and DMSO. Limited solubility in water. | - |
Strategic Importance in Agrochemical Synthesis: A Gateway to Potent Herbicides
Ethyl 6-hydroxypyridazine-3-carboxylate is a versatile precursor, primarily for the synthesis of pyridazinone and pyridazinyl ether herbicides. The pyridazinone herbicides, such as Chloridazon, are well-known inhibitors of photosynthesis at photosystem II.[5][6] The journey from our starting material to a potent herbicide involves strategic chemical transformations designed to introduce the necessary pharmacophores for biological activity.
A critical initial transformation is the conversion of the hydroxyl group at the 6-position into a chlorine atom. This seemingly simple step is a cornerstone of pyridazine-based agrochemical synthesis. The resulting Ethyl 6-chloropyridazine-3-carboxylate is a highly versatile intermediate. The chlorine atom acts as an excellent leaving group, enabling nucleophilic substitution reactions with a wide range of functional groups, thereby allowing for the systematic exploration of structure-activity relationships.[7]
The following workflow illustrates the strategic conversion of Ethyl 6-hydroxypyridazine-3-carboxylate into a key intermediate for pyridazinyl phenyl ether herbicides, a class of compounds known for their potent herbicidal activity.
Caption: Synthetic workflow from Ethyl 6-hydroxypyridazine-3-carboxylate to a pyridazinyl ether herbicide precursor.
Experimental Protocols: From Starting Material to Advanced Intermediate
The following protocols provide detailed, step-by-step methodologies for the key transformations in the synthesis of pyridazinyl ether herbicides from Ethyl 6-hydroxypyridazine-3-carboxylate. These protocols are designed to be self-validating, with clear endpoints and characterization steps.
Protocol 1: Synthesis of Ethyl 6-chloropyridazine-3-carboxylate
Causality: The conversion of the hydroxyl group to a chloro group is essential for activating the pyridazine ring towards nucleophilic substitution. Phosphorus oxychloride (POCl₃) is a widely used and effective reagent for this transformation in heterocyclic chemistry.
Materials:
-
Ethyl 6-hydroxypyridazine-3-carboxylate
-
Phosphorus oxychloride (POCl₃)
-
Toluene (anhydrous)
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer with heating plate
-
Round-bottom flask with reflux condenser
-
Separatory funnel
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend Ethyl 6-hydroxypyridazine-3-carboxylate (1 equivalent) in anhydrous toluene (10 volumes).
-
Reagent Addition: Slowly add phosphorus oxychloride (3 equivalents) to the suspension at room temperature with vigorous stirring. The addition should be performed in a well-ventilated fume hood due to the corrosive and reactive nature of POCl₃.
-
Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with stirring. This step quenches the excess POCl₃ and should be done slowly and cautiously.
-
Neutralization: Slowly add saturated sodium bicarbonate solution to the aqueous mixture until the pH is neutral (pH ~7). Be cautious as this will generate CO₂ gas.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 10 volumes).
-
Washing: Combine the organic layers and wash with brine (2 x 5 volumes).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford Ethyl 6-chloropyridazine-3-carboxylate as a solid.
-
Characterization: Confirm the structure of the product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: Synthesis of a Representative Pyridazinyl Phenyl Ether Herbicide Precursor
Causality: The nucleophilic aromatic substitution of the chloro group with a substituted phenol introduces the aryloxy moiety, a key pharmacophore in many pyridazinyl ether herbicides. The choice of the substituted phenol is critical and is guided by structure-activity relationship studies, which often indicate that electron-withdrawing groups on the phenyl ring enhance herbicidal activity.
Materials:
-
Ethyl 6-chloropyridazine-3-carboxylate (from Protocol 1)
-
4-Chlorophenol (or other substituted phenol)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Magnetic stirrer with heating plate
-
Round-bottom flask with a nitrogen inlet
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask containing a magnetic stir bar, add Ethyl 6-chloropyridazine-3-carboxylate (1 equivalent), 4-chlorophenol (1.2 equivalents), and anhydrous potassium carbonate (2 equivalents).
-
Solvent Addition: Add anhydrous DMF (10 volumes) to the flask under a nitrogen atmosphere.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir for 8-12 hours. Monitor the reaction by TLC until the starting materials are consumed.
-
Work-up: Cool the reaction mixture to room temperature and pour it into ice-water.
-
Precipitation and Filtration: Stir the aqueous mixture for 30 minutes. The product should precipitate as a solid. Collect the solid by vacuum filtration and wash with cold water.
-
Drying: Dry the collected solid in a vacuum oven at 50 °C.
-
Purification: If necessary, recrystallize the crude product from ethanol to obtain the pure Ethyl 6-(4-chlorophenoxy)pyridazine-3-carboxylate.
-
Characterization: Confirm the structure of the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Structure-Activity Relationship (SAR) Insights
The development of potent pyridazine-based herbicides is a data-driven process, heavily reliant on understanding the structure-activity relationships. For pyridazinone and pyridazinyl ether herbicides, several key structural features influence their biological activity:
-
Substituents on the Phenyl Ring: The nature and position of substituents on the phenyl ring of pyridazinyl phenyl ethers significantly impact herbicidal efficacy. Electron-withdrawing groups, such as halogens or trifluoromethyl groups, often enhance activity.[7] This is likely due to their influence on the electronic properties of the molecule and its binding affinity to the target site in photosystem II.
-
The Pyridazine Core: The pyridazine ring itself is crucial for activity. The arrangement of the nitrogen atoms and the overall electronic nature of the ring are key for interacting with the target enzyme.
-
The Carboxylate Group: The ethyl carboxylate group at the 3-position can be further modified. Hydrolysis to the corresponding carboxylic acid or conversion to amides can modulate the compound's solubility, uptake by the plant, and interaction with the target protein.
Caption: Key structural features influencing the herbicidal activity of pyridazinyl phenyl ether carboxylates.
Conclusion and Future Perspectives
Ethyl 6-hydroxypyridazine-3-carboxylate is a valuable and versatile starting material in the synthesis of modern agrochemicals. Its strategic conversion to the corresponding 6-chloro derivative opens up a vast chemical space for the development of potent herbicides, particularly those in the pyridazinyl ether class. The protocols outlined in this guide provide a robust foundation for researchers in the agrochemical industry to synthesize and explore novel crop protection agents. Future research will undoubtedly continue to leverage the pyridazine scaffold, with a focus on developing compounds with novel modes of action to combat the ever-growing challenge of herbicide resistance. The systematic exploration of structure-activity relationships, enabled by versatile intermediates like Ethyl 6-hydroxypyridazine-3-carboxylate, will remain at the forefront of this critical endeavor.
References
-
AERU. (n.d.). Chloridazon (Ref: BAS 119H). University of Hertfordshire. Retrieved from [Link]
- Hilton, J. L., Scharen, A. L., St. John, J. B., Moreland, D. E., & Norris, K. H. (1969). Modes of Action of Pyridazinone Herbicides. Weed Science, 17(4), 541-547.
-
OiPub. (n.d.). Modes of Action of Pyridazinone Herbicides. Retrieved from [Link]
- Karapetyan, G. V., Stepanyan, G. M., & Avetisyan, A. A. (1981). [Effect of pyridazinone herbicides on the photosynthetic electron transport chain of chloroplasts and Chlorella]. Biologicheskii zhurnal Armenii, 34(11), 1124–1129.
- Deshmukh, M. B., Salunkhe, S. M., Patil, D. R., & Anbhule, P. V. (2012). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of Pharmaceutical and Chemical Sciences, 1(3), 1163-1181.
- Zhang, J., et al. (2024). Discovery of Novel Pyridazine Herbicides Targeting Phytoene Desaturase with Scaffold Hopping. Journal of Agricultural and Food Chemistry.
- El-Gendy, M. A. A. (2012). Synthesis and Evaluation of Pyrazine Derivatives with Herbicidal Activity. In Herbicides - Properties, Synthesis and Control of Weeds. IntechOpen.
- Pihlgren, K. H., & Larhed, M. (2010). Herbicides: How they Work and the Symptoms They Cause. University of Georgia.
-
Agri Doot. (2021, May 15). Part I: Mode of Action of Herbicides [Video]. YouTube. [Link]
- Singh, A., & Kaur, H. (2013). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Indo Global Journal of Pharmaceutical Sciences, 3(2), 146-157.
- El-Gharably, A. M., & El-Kashef, H. S. (2004).
-
Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. Retrieved from [Link]
-
ChemTube3D. (n.d.). Synthesis of Pyridazine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Chloridazon. PubChem Compound Database. Retrieved from [Link]
- Jojima, T., & Tamura, S. (1965). Herbicidal Activity of Some Pyridazine Derivatives. Agricultural and Biological Chemistry, 29(2), 157-163.
- Google Patents. (n.d.). Pyridazinone herbicides and pyridazinone intermediates used to prepare a herbicide.
- Gelin, M., et al. (2020). The pyridazine heterocycle in molecular recognition and drug discovery. Journal of Medicinal Chemistry, 63(15), 7879-7911.
- MDPI. (2023). Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. Molecules, 28(21), 7378.
-
AERU. (n.d.). Pyridafol (Ref: CL 9673 ). University of Hertfordshire. Retrieved from [Link]
- Khalafy, J., Rimaz, M., & Ezzati, M. (2012). Regioselective one-pot, three component synthesis of ethyl 6-aryl-3-propylpyridazine-4-carboxylates in water. Current Chemistry Letters, 1(3), 115-120.
-
ResearchGate. (2012). Regioselective one-pot, three component synthesis of ethyl 6-aryl-3-propylpyridazine-4-carboxylates in water. Retrieved from [Link]
-
ResearchGate. (2015). Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. Retrieved from [Link]
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- 3. Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. US4575552A - Process of making ethyl[6-[ethyl-(2-hydroxypropyl)amino]-3-pyridazinyl]hydrazine carboxylate - Google Patents [patents.google.com]
- 6. CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid - Google Patents [patents.google.com]
- 7. Pyridazine synthesis [organic-chemistry.org]
Application Notes & Protocols: Strategic Derivatization of Ethyl 6-hydroxypyridazine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Pyridazinone Scaffold
Ethyl 6-hydroxypyridazine-3-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry. The pyridazinone core is a "magic moiety" that serves as a foundational scaffold for a wide array of biologically active molecules, including anti-inflammatory, anticancer, and antimicrobial agents.[1] Its value lies in the multiple reactive handles that allow for strategic and diverse chemical modifications.
This guide provides an in-depth exploration of the key derivatization reactions of Ethyl 6-hydroxypyridazine-3-carboxylate. Moving beyond simple procedural lists, we will delve into the mechanistic rationale behind experimental choices, offering insights that empower researchers to troubleshoot and adapt these protocols for the synthesis of novel compounds.
Foundational Chemistry: The Critical Role of Tautomerism
Understanding the reactivity of Ethyl 6-hydroxypyridazine-3-carboxylate begins with appreciating its tautomeric equilibrium. The molecule predominantly exists in the more stable pyridazin-3(2H)-one form rather than the aromatic 6-hydroxypyridazine form.[1][2] This equilibrium is fundamental as it establishes the molecule as an ambident nucleophile , with reactive sites at both a ring nitrogen and the exocyclic oxygen.
Caption: Tautomeric equilibrium of the pyridazinone ring.
This duality is the primary determinant for the outcomes of alkylation reactions, where reaction conditions can be tuned to favor substitution at either the nitrogen or the oxygen atom.
Competing Pathways: N- vs. O-Alkylation
Alkylation is one of the most common derivatizations, introducing alkyl groups to modulate properties like solubility, lipophilicity, and target binding.[3] The choice of base, solvent, and alkylating agent dictates the regioselectivity of the reaction, favoring either N- or O-alkylation.[4][5]
Scientific Rationale:
-
Solvent: Polar aprotic solvents like DMF or DMSO can disrupt the hydrogen-bonded dimers of the pyridazinone, increasing the nucleophilicity of both N and O sites.[5]
-
Base: A strong base like sodium hydride (NaH) will fully deprotonate the molecule, creating an ambident anion. The counter-ion (Na+) can then associate more closely with the harder oxygen atom, potentially favoring N-alkylation with soft electrophiles. In contrast, a weaker base like potassium carbonate (K₂CO₃) may favor O-alkylation.
-
Electrophile: Hard electrophiles (per Hard-Soft Acid-Base theory) tend to react at the hard oxygen center, while softer electrophiles may prefer the softer nitrogen atom.
Caption: Competing N- and O-alkylation pathways.
Protocol 2.1: Selective O-Alkylation
This protocol is optimized for forming the ether linkage, creating an alkoxypyridazine derivative.
| Parameter | Value / Reagent | Rationale |
| Starting Material | Ethyl 6-hydroxypyridazine-3-carboxylate | 1.0 eq |
| Alkylating Agent | Ethyl Iodide | 1.2 eq |
| Base | Potassium Carbonate (K₂CO₃) | 2.0 eq, a moderately strong base that favors O-alkylation. |
| Solvent | N,N-Dimethylformamide (DMF) | Aprotic polar solvent to ensure solubility. |
| Temperature | 60 °C | Provides sufficient energy without promoting side reactions. |
| Reaction Time | 4-6 hours | Monitor by TLC. |
Step-by-Step Procedure:
-
To a stirred solution of Ethyl 6-hydroxypyridazine-3-carboxylate (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add the alkylating agent, ethyl iodide (1.2 eq), dropwise to the mixture.
-
Heat the reaction mixture to 60 °C and monitor its progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into ice-cold water.
-
The product will often precipitate and can be collected by filtration. If not, extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (e.g., silica gel, hexane:ethyl acetate gradient) to yield the pure O-alkylated product.
Activating the Scaffold: Halogenation
To unlock further derivatization, particularly through cross-coupling reactions, the hydroxyl group is often converted into a more versatile halide, typically a chloride.[6] This transformation converts the electron-rich pyridazinone into an electron-deficient chloropyridazine, making it an excellent electrophile for subsequent reactions.
Scientific Rationale: Reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are used for this conversion. The reaction proceeds via activation of the carbonyl oxygen of the predominant lactam tautomer, followed by nucleophilic attack by the chloride ion and subsequent rearomatization. Anhydrous conditions are critical to prevent hydrolysis of the reactive chlorinating agent.
Caption: Workflow for the synthesis of the chlorinated intermediate.
Protocol 3.1: Synthesis of Ethyl 6-chloropyridazine-3-carboxylate
| Parameter | Value / Reagent | Rationale |
| Starting Material | Ethyl 6-hydroxypyridazine-3-carboxylate | 1.0 eq |
| Chlorinating Agent | Phosphorus Oxychloride (POCl₃) | Serves as both reagent and solvent. |
| Catalyst | N,N-Dimethylformamide (DMF) | Catalytic amount (optional, for Vilsmeier-Haack activation). |
| Temperature | 100-110 °C (Reflux) | High temperature is required to drive the reaction. |
| Reaction Time | 2-4 hours | Monitor for completion. |
Step-by-Step Procedure:
-
Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.
-
Place Ethyl 6-hydroxypyridazine-3-carboxylate (1.0 eq) in a round-bottom flask equipped with a reflux condenser.
-
Slowly add phosphorus oxychloride (5-10 eq) to the starting material at room temperature. A catalytic drop of DMF can be added.
-
Heat the mixture to reflux (approx. 105 °C) and maintain for 2-4 hours until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and will generate HCl gas.
-
A precipitate of the crude product should form. Neutralize the solution carefully with a saturated solution of sodium bicarbonate until the pH is ~7-8.
-
Filter the solid, wash thoroughly with cold water, and dry under vacuum to obtain the crude Ethyl 6-chloropyridazine-3-carboxylate.
-
Recrystallization from a suitable solvent like ethanol can be performed for further purification.
Advanced C-C Bond Formation: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (like an arylboronic acid) and an organohalide.[7][8] Using the Ethyl 6-chloropyridazine-3-carboxylate intermediate, this reaction enables the direct installation of aryl or heteroaryl substituents at the 6-position, a crucial step in building complex molecular architectures.[9][10][11]
Scientific Rationale: The catalytic cycle involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-chlorine bond of the pyridazine.
-
Transmetalation: The organic group from the activated boronic acid is transferred to the palladium center. This step requires a base to form a boronate complex, which facilitates the transfer.[7]
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are ejected, reforming the C-C bond and regenerating the Pd(0) catalyst.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Protocol 4.1: Suzuki Coupling of Ethyl 6-chloropyridazine-3-carboxylate
| Parameter | Value / Reagent | Rationale |
| Substrate | Ethyl 6-chloropyridazine-3-carboxylate | 1.0 eq |
| Coupling Partner | Phenylboronic Acid | 1.2-1.5 eq |
| Catalyst | Pd(PPh₃)₄ (Tetrakis) or Pd(dppf)Cl₂ | 1-5 mol% |
| Base | 2M aq. Na₂CO₃ or K₂CO₃ | 2.0-3.0 eq, essential for transmetalation. |
| Solvent System | Toluene/Ethanol or Dioxane/Water | Biphasic system to dissolve all components. |
| Temperature | 80-100 °C | Heat is required to drive the catalytic cycle. |
| Reaction Time | 6-24 hours | Monitor by TLC or LC-MS. |
Step-by-Step Procedure:
-
To a flask, add Ethyl 6-chloropyridazine-3-carboxylate (1.0 eq), phenylboronic acid (1.2 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Purge the flask with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Add the degassed solvent system (e.g., a 4:1 mixture of Toluene and Ethanol).
-
Add the degassed aqueous base solution (e.g., 2M Na₂CO₃, 2.5 eq).
-
Heat the mixture to 90 °C under the inert atmosphere and stir vigorously.
-
Monitor the reaction's progress. Upon completion, cool the mixture to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to isolate the desired 6-arylpyridazine product.
References
-
Molecules. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. PMC - NIH. Retrieved from [Link]
-
YouTube. (2010). Hydroxypyridine-Pyridone Tautomerism. Retrieved from [Link]
-
ResearchGate. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Retrieved from [Link]
-
Journal of the Chemical Society B: Physical Organic. (n.d.). The tautomerism of N-heterocycles. Pyridazinones and pyridazinethiones. RSC Publishing. Retrieved from [Link]
-
SciSpace. (2001). Suzuki reactions on chloropyridazinones: an easy approach towards arylated 3(2H)-pyridazinones. Retrieved from [Link]
-
ResearchGate. (2007). The tautomeric properties of 6-(2-pyrrolyl)pyridazin-3-one and 6-(2-pyrrolyl)pyridazin-3-thione. Retrieved from [Link]
-
ResearchGate. (n.d.). Keto-enol tautomerism of pyridazinones. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). Synthesis and evaluation of aromaticity and tautomerization of pyrazolopyridazin(on)es. Retrieved from [Link]
-
Tetrahedron Letters. (2024). O-Alkylation of hydroxypyridines and derivatives via transient alkyl diazonium species. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. Retrieved from [Link]
-
SciSpace. (n.d.). N-alkylation: Significance and symbolism. Retrieved from [Link]
-
ResearchGate. (n.d.). Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. Retrieved from [Link]
-
MDPI. (2024). 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Simple and practical derivatization procedure for enhanced detection of carboxylic acids in liquid chromatography–electrospray ionization-tandem mass spectrometry. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. The tautomerism of N-heterocycles. Pyridazinones and pyridazinethiones - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 3. N-alkylation: Significance and symbolism [wisdomlib.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
Protocol for the N-Alkylation of Hydroxypyridazines: A Detailed Guide for Researchers
Introduction: The Significance of N-Alkylated Pyridazinones in Drug Discovery
The pyridazinone scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry. Its derivatives exhibit a wide spectrum of biological activities, including but not limited to antihypertensive, analgesic, anti-inflammatory, and anticancer properties. The strategic functionalization of the pyridazinone ring is paramount for modulating these pharmacological effects. Among the various synthetic modifications, N-alkylation of the pyridazinone core stands out as a critical step in the development of novel therapeutic agents. This process not only allows for the introduction of diverse molecular fragments, thereby enabling extensive structure-activity relationship (SAR) studies, but also significantly influences the physicochemical properties of the resulting compounds, such as solubility, lipophilicity, and metabolic stability.
This application note provides a comprehensive guide to the N-alkylation of hydroxypyridazines, which exist in tautomeric equilibrium with their corresponding pyridazinone forms. We will delve into the mechanistic underpinnings of this reaction, with a particular focus on achieving regioselectivity. Detailed, step-by-step protocols for various N-alkylation methods, including classical approaches with alkyl halides, the Mitsunobu reaction, and phase-transfer catalysis, will be presented. Furthermore, this guide will cover essential aspects of product purification, and characterization, and offer a troubleshooting section to address common experimental challenges.
Underlying Principles: Tautomerism and the Challenge of Regioselectivity
Hydroxypyridazines are ambident nucleophiles, meaning they possess two or more reactive sites that can be attacked by an electrophile. This characteristic arises from the tautomeric equilibrium between the hydroxy form and the more stable pyridazinone form. For instance, 3-hydroxypyridazine exists predominantly as 3(2H)-pyridazinone. This tautomerism presents the primary challenge in the N-alkylation of these heterocycles: the potential for competing O-alkylation, leading to the formation of alkoxy pyridazine byproducts.
The regioselectivity of the alkylation (N- vs. O-alkylation) is governed by a delicate interplay of several factors, including:
-
The nature of the alkylating agent: Hard electrophiles tend to react at the harder oxygen atom, while softer electrophiles favor the softer nitrogen atom, in accordance with the Hard and Soft Acids and Bases (HSAB) principle.
-
The choice of base and solvent: The base used to deprotonate the pyridazinone and the solvent system can influence the nature of the resulting anion and its ion-pairing, thereby affecting the accessibility of the nitrogen and oxygen atoms to the electrophile.[1]
-
Reaction conditions (temperature): The reaction can be directed towards the kinetic or thermodynamic product. N-alkylation is often the thermodynamically more stable outcome, while O-alkylation can sometimes be the kinetically favored product.[2][3]
By carefully controlling these parameters, it is possible to achieve high regioselectivity for the desired N-alkylated product.
Materials and Methods
Reagents and Solvents
-
Substituted hydroxypyridazine (e.g., 6-phenyl-3(2H)-pyridazinone)
-
Alkylating agents (e.g., methyl iodide, benzyl bromide, ethyl bromoacetate)
-
Bases (e.g., potassium carbonate (K₂CO₃), sodium hydride (NaH), cesium carbonate (Cs₂CO₃))
-
Solvents (e.g., N,N-dimethylformamide (DMF), acetonitrile (ACN), tetrahydrofuran (THF), acetone)
-
For Mitsunobu reaction: Triphenylphosphine (PPh₃), Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD), alcohol (R-OH)
-
For Phase-Transfer Catalysis: Phase-transfer catalyst (e.g., tetrabutylammonium bromide (TBAB)), aqueous sodium hydroxide (NaOH), organic solvent (e.g., dichloromethane (DCM), toluene)
-
Reagents for work-up and purification: Ethyl acetate (EtOAc), hexane, brine, anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), silica gel for column chromatography.
Equipment
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Heating mantle or oil bath with temperature control
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
UV lamp for TLC visualization
-
Glass column for chromatography
-
NMR spectrometer
-
Mass spectrometer
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
-
Alkylating agents are often toxic, mutagenic, and/or carcinogenic. Handle with extreme care.
-
Sodium hydride is a highly flammable solid that reacts violently with water. Handle under an inert atmosphere.
-
Azodicarboxylates used in the Mitsunobu reaction are potentially explosive and should be handled with care.[4]
-
Consult the Safety Data Sheet (SDS) for all reagents before use.
Experimental Protocols
Protocol 1: General N-Alkylation using an Alkyl Halide and a Carbonate Base
This protocol describes a standard and widely applicable method for the N-alkylation of hydroxypyridazines.
Workflow for General N-Alkylation
Caption: General workflow for N-alkylation.
Step-by-Step Procedure:
-
To a solution of the hydroxypyridazine (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5-2.0 eq).
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add the alkyl halide (1.1-1.5 eq) dropwise to the reaction mixture.
-
Heat the reaction to the desired temperature (typically 60-80 °C) and monitor its progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into cold water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).[5]
| Parameter | Condition | Effect on Regioselectivity |
| Base | Weak bases (e.g., K₂CO₃, Cs₂CO₃) | Generally favor N-alkylation. |
| Strong bases (e.g., NaH) | Can increase the proportion of O-alkylation, especially with hard electrophiles. | |
| Solvent | Polar aprotic (e.g., DMF, ACN) | Generally favor N-alkylation.[6] |
| Nonpolar (e.g., Toluene) | May decrease reaction rates and selectivity. | |
| Alkyl Halide | R-I > R-Br > R-Cl | Softer halides (iodides) favor N-alkylation. |
Table 1: Influence of Reaction Parameters on Regioselectivity
Protocol 2: N-Alkylation via the Mitsunobu Reaction
Mechanism of the Mitsunobu Reaction for N-Alkylation
Caption: Simplified Mitsunobu reaction pathway.
Step-by-Step Procedure:
-
Dissolve the hydroxypyridazine (1.0 eq), the alcohol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIAD or DEAD (1.5 eq) dropwise to the cooled solution. A color change and/or the formation of a precipitate may be observed.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
The crude product can often be purified by direct column chromatography on silica gel to separate the N-alkylated product from triphenylphosphine oxide and the reduced azodicarboxylate.
Protocol 3: N-Alkylation using Phase-Transfer Catalysis (PTC)
Phase-transfer catalysis is an excellent method for the N-alkylation of pyridazinones, particularly for large-scale syntheses.[8][9] It allows for the use of inexpensive inorganic bases in a biphasic system, simplifying the work-up procedure.
Step-by-Step Procedure:
-
In a round-bottom flask, combine the hydroxypyridazine (1.0 eq), the alkyl halide (1.2 eq), and the phase-transfer catalyst (e.g., TBAB, 0.1 eq) in a suitable organic solvent (e.g., DCM or toluene).
-
Add an aqueous solution of a base (e.g., 50% w/v NaOH).
-
Stir the biphasic mixture vigorously at room temperature or with gentle heating (40-50 °C) until the reaction is complete as indicated by TLC.
-
Separate the organic layer and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with water and brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the residue by column chromatography or recrystallization.
Characterization of N-Alkylated Hydroxypyridazines
The successful N-alkylation and the determination of regioselectivity can be confirmed by standard spectroscopic techniques.
-
¹H NMR Spectroscopy: The most indicative signal is the appearance of new protons corresponding to the newly introduced alkyl group. For example, an N-methyl group will typically appear as a singlet around 3.5-4.0 ppm. The protons on the carbon adjacent to the nitrogen will also be deshielded. Comparison of the ¹H NMR spectra of the N-alkylated and potential O-alkylated isomers will show distinct differences in the chemical shifts of the ring protons.[10][11][12]
-
¹³C NMR Spectroscopy: The carbon signals of the alkyl group will be present in the spectrum. The chemical shift of the carbon attached to the nitrogen will be informative. A complete assignment of the ¹³C NMR spectrum can definitively confirm the site of alkylation.[10][13][14]
-
Mass Spectrometry (MS): The molecular ion peak in the mass spectrum will correspond to the expected mass of the N-alkylated product.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no reaction | - Inactive alkylating agent- Insufficiently strong base- Low reaction temperature | - Check the purity of the alkylating agent.- Use a stronger base (e.g., NaH) or a more effective base/solvent combination (e.g., Cs₂CO₃ in DMF).- Increase the reaction temperature. |
| Formation of O-alkylated byproduct | - Use of a hard alkylating agent- Strong base/polar solvent system | - Switch to a softer alkylating agent (e.g., alkyl iodide).- Use a weaker base (e.g., K₂CO₃).- Consider a less polar solvent. |
| Di-alkylation (for pyridazinones with two NH protons) | - Excess alkylating agent- Prolonged reaction time | - Use a stoichiometric amount of the alkylating agent.- Monitor the reaction closely and stop it once the mono-alkylated product is formed. |
| Difficulty in separating regioisomers | - Similar polarities of N- and O-alkylated products | - Optimize the mobile phase for column chromatography.- Consider using high-performance liquid chromatography (HPLC) for separation.[15][16] |
Table 2: Common Problems and Solutions in N-Alkylation of Hydroxypyridazines
Conclusion
The N-alkylation of hydroxypyridazines is a fundamental transformation in the synthesis of a vast array of biologically active molecules. Achieving high yields and, crucially, controlling the regioselectivity are key to the successful application of this reaction. This application note has provided a detailed overview of the mechanistic principles, practical experimental protocols for various N-alkylation strategies, and guidance for product characterization and troubleshooting. By understanding the interplay of substrates, reagents, and reaction conditions, researchers in drug discovery and development can effectively utilize these protocols to synthesize novel N-alkylated pyridazinone derivatives for the advancement of new therapeutic agents.
References
- 1. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 2. Methylation of sydnone N-oxides: kinetic and thermodynamic control in the alkylation site of an electron-rich heterocycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetic and thermodynamic control of C(sp2)-H activation enables site-selective borylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. beilstein-archives.org [beilstein-archives.org]
- 8. metaphactory [semopenalex.org]
- 9. crdeepjournal.org [crdeepjournal.org]
- 10. Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Enantiomeric separation of optically active pyridazinone derivatives by chiral HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Guide to the In Vitro Assay Setup for Pyridazinone Derivatives
Introduction: The Therapeutic Promise of the Pyridazinone Scaffold
The pyridazinone nucleus is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities.[1][2][3] These derivatives have demonstrated significant potential in various therapeutic areas, including oncology, inflammation, and cardiovascular diseases.[1][4][5][6] Their biological effects are often mediated through the specific inhibition of key enzymes or the modulation of receptor activity. For instance, different pyridazinone analogues have been identified as potent inhibitors of phosphodiesterase 4 (PDE4), cyclooxygenase-2 (COX-2), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), making them attractive candidates for drug development.[4][5][7]
This comprehensive guide provides detailed application notes and robust protocols for the in vitro characterization of novel pyridazinone derivatives. Designed for researchers, scientists, and drug development professionals, these methodologies emphasize scientific integrity, reproducibility, and a deep understanding of the causality behind experimental choices. Each protocol is structured as a self-validating system, incorporating essential controls and quality checks to ensure data trustworthiness.
Part 1: Foundational Assays - Gauging Cellular Response
The initial assessment of a compound's biological activity often begins with cell-based assays to determine its impact on cell viability and proliferation. These assays are crucial for identifying cytotoxic or cytostatic effects and establishing a therapeutic window.
The Rationale: Choosing the Right Viability Assay
The choice between a colorimetric method like the MTT assay and a luminescent method like the CellTiter-Glo® assay depends on the experimental goals, required sensitivity, and throughput.
-
MTT Assay: This classic colorimetric assay measures the metabolic activity of cells by observing the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.[8][9][10] It is cost-effective and widely used, but it requires a final solubilization step and can be less sensitive than luminescent methods.[1][11]
-
CellTiter-Glo® Luminescent Assay: This assay quantifies ATP, the universal indicator of metabolic activity in viable cells.[6][12][13] Upon cell lysis, a proprietary luciferase enzyme uses ATP to generate a stable "glow-type" luminescent signal.[13][14] This method is highly sensitive, has a simpler "add-mix-measure" workflow ideal for high-throughput screening (HTS), and generally exhibits a broader linear range than colorimetric assays.[11][13][15]
The following workflow outlines the initial screening process for a new pyridazinone derivative.
Caption: Initial high-throughput screening workflow for pyridazinone derivatives.
Protocol 1: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is adapted from the manufacturer's technical bulletin and is optimized for a 96-well plate format.[4][6]
A. Principle: This homogeneous assay quantifies ATP, indicating the presence of metabolically active cells. The "add-mix-measure" format involves adding the CellTiter-Glo® Reagent directly to cells in culture, which causes cell lysis and initiates a luciferase reaction that generates a stable luminescent signal proportional to the ATP concentration.[12][13]
B. Materials:
-
Opaque-walled 96-well plates suitable for luminescence measurements.
-
Cancer cell line of interest (e.g., HCT116, A549).
-
Complete cell culture medium.
-
Pyridazinone derivative stock solution (e.g., 10 mM in DMSO).
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (e.g., Promega Corp.).
-
Luminometer plate reader.
C. Step-by-Step Methodology:
-
Reagent Preparation: Thaw the CellTiter-Glo® Buffer and allow it to equilibrate to room temperature. Transfer the buffer volume into the amber bottle containing the lyophilized CellTiter-Glo® Substrate to reconstitute. Mix by gentle inversion until the substrate is fully dissolved.[4]
-
Cell Seeding: Seed cells into a 96-well opaque-walled plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of culture medium. Include wells with medium only for background control. Incubate overnight (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of the pyridazinone derivative in culture medium. The final DMSO concentration should be kept constant and low (e.g., ≤0.5%). Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Also include vehicle control (DMSO) wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.
-
Assay Execution:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.[6]
-
Add 100 µL of CellTiter-Glo® Reagent to each well.[6]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[4][6]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[4][6]
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis:
-
Subtract the average background luminescence (medium only wells) from all other readings.
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control (100% viability).
-
Plot the percent viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value.
-
| Parameter | Recommendation | Rationale |
| Plate Type | White, opaque-walled | Maximizes luminescent signal and prevents well-to-well crosstalk. |
| Cell Seeding Density | Empirically determined | Must be within the linear range of the assay to ensure signal is proportional to cell number. |
| DMSO Concentration | ≤0.5% | High concentrations of DMSO can be cytotoxic and interfere with the assay. |
| Equilibration Time | 30 minutes at RT | Ensures optimal enzyme activity for the luciferase reaction.[6] |
| Signal Stabilization | 10 minutes at RT | Allows the luminescent signal to reach a stable plateau for consistent readings.[6] |
Protocol 2: MTT Colorimetric Cell Viability Assay
This protocol provides a classic, cost-effective method for assessing cell viability.[9][10]
A. Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to insoluble purple formazan crystals. These crystals are then dissolved, and the absorbance of the resulting solution is measured, which is proportional to the number of viable cells.[8][9]
B. Materials:
-
Clear, flat-bottom 96-well plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS).[9]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in anhydrous isopropanol).
-
Microplate spectrophotometer.
C. Step-by-Step Methodology:
-
Cell Seeding & Treatment: Follow steps 2 and 3 from the CellTiter-Glo® protocol, using a clear 96-well plate.
-
Incubation: Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10-20 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, 5% CO₂, allowing the formazan crystals to form.
-
Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well.[16]
-
Mixing: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[9][16]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[9]
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value as described in the CellTiter-Glo® protocol.
Part 2: Target-Oriented Assays - Elucidating the Mechanism of Action
Once a pyridazinone derivative shows significant anti-proliferative activity, the next crucial step is to determine its specific molecular target. Based on the known pharmacology of this scaffold, key targets include enzymes like COX-2, VEGFR-2, and PDE4.
Protocol 3: In Vitro COX-2 Inhibitor Screening Assay (Fluorometric)
This protocol is designed to measure the ability of pyridazinone derivatives to inhibit the peroxidase activity of human recombinant COX-2.[17][18]
A. Principle: The assay measures the peroxidase component of the COX enzyme. The enzyme catalyzes the conversion of arachidonic acid to Prostaglandin G2 (PGG2). A fluorometric probe is used to detect PGG2, and the resulting fluorescence is proportional to the enzyme's activity. Inhibitors will reduce the rate of fluorescence generation.[18]
B. Materials:
-
COX-2 Inhibitor Screening Kit (e.g., Assay Genie, BPS Bioscience).
-
Human recombinant COX-2 enzyme.
-
COX Assay Buffer.
-
Fluorometric Probe (e.g., Amplex™ Red).[17]
-
Arachidonic Acid (Substrate).
-
Celecoxib or another known COX-2 inhibitor (Positive Control).
-
Black, opaque 96-well plates.
C. Step-by-Step Methodology:
-
Reagent Preparation: Prepare all reagents according to the kit manufacturer's instructions. Thaw enzyme on ice. Prepare serial dilutions of the test compound and the positive control (Celecoxib) in assay buffer. The final DMSO concentration should be kept below 1%.[17]
-
Enzyme Control & Inhibitor Wells:
-
To "Enzyme Control" (EC) wells, add assay buffer.
-
To "Inhibitor Control" (IC) wells, add the positive control inhibitor.
-
To "Test Inhibitor" wells, add the pyridazinone derivative dilutions.
-
-
Reaction Mix Preparation: Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor as per the kit protocol.
-
Assay Plate Setup:
-
Add 80 µL of the Reaction Mix to all wells.
-
Add 10 µL of diluted test inhibitor, positive control, or assay buffer to the appropriate wells.[18]
-
Add 10 µL of diluted human COX-2 enzyme to all wells except the "No Enzyme" background control.
-
-
Initiation & Measurement:
-
Initiate the reaction by adding 10 µL of the Arachidonic Acid solution to all wells.[17]
-
Immediately begin measuring the fluorescence kinetically for 5-10 minutes at 25°C or 37°C using a plate reader (Ex/Em = 535/590 nm).
-
-
Data Analysis:
-
Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.
-
Calculate the percent inhibition using the formula: % Inhibition = (1 - (Slope of Inhibitor Well / Slope of EC Well)) * 100.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to determine the IC₅₀ value.
-
Caption: General workflow for a kinetic enzyme inhibition assay.
Protocol 4: VEGFR-2 Kinase Assay (Luminescence-based)
This protocol measures the inhibition of VEGFR-2 kinase activity by quantifying the amount of ATP remaining after the kinase reaction.[19][20][21]
A. Principle: The assay relies on the principle that as the VEGFR-2 kinase phosphorylates its substrate, it consumes ATP. After the reaction, a luciferase-based reagent is added to measure the remaining ATP. The luminescent signal is inversely proportional to the kinase activity.[21]
B. Materials:
-
VEGFR-2 Kinase Assay Kit (e.g., BPS Bioscience, Promega Kinase-Glo®).
-
Recombinant human VEGFR-2 kinase domain.[19]
-
Kinase Buffer.
-
Peptide Substrate (e.g., Poly(Glu, Tyr) 4:1).[20]
-
ATP.
-
A known VEGFR-2 inhibitor (e.g., Sunitinib) for positive control.
-
White, opaque 96-well plates.
-
Luminometer.
C. Step-by-Step Methodology:
-
Reagent Preparation: Thaw all reagents. Prepare 1x Kinase Buffer. Prepare serial dilutions of the pyridazinone test compound and positive control inhibitor.
-
Master Mix: Prepare a Master Mix containing 1x Kinase Buffer, ATP, and the peptide substrate.[20]
-
Assay Plate Setup:
-
Enzyme Addition & Incubation:
-
Signal Detection:
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis:
-
The "Blank" reading (high luminescence) represents 100% inhibition, while the "Positive Control" (low luminescence) represents 0% inhibition.
-
Calculate the percent inhibition for each test concentration.
-
Determine the IC₅₀ value by plotting percent inhibition versus the log of the compound concentration.
-
Part 3: Assay Validation and Quality Control
For any screening assay, especially in a high-throughput context, it is imperative to validate its performance. The Z-factor (Z') is a statistical parameter that provides a measure of the quality and robustness of an HTS assay.[22][23]
The Z-Factor: The Z-factor reflects the dynamic range of the signal and the data variation associated with the signal measurements.[24][25]
Formula: Z' = 1 - [ (3 * (σₚ + σₙ)) / |μₚ - μₙ| ]
Where:
-
μₚ = mean of the positive control (e.g., uninhibited enzyme)
-
σₚ = standard deviation of the positive control
-
μₙ = mean of the negative control (e.g., fully inhibited enzyme or no enzyme)
-
σₙ = standard deviation of the negative control
| Z-Factor Value | Assay Quality | Interpretation |
| > 0.5 | Excellent | The assay has a large separation between controls and low variability, making it highly reliable for screening.[22][24] |
| 0 to 0.5 | Marginal / Doable | The assay is acceptable but may result in a higher rate of false positives or negatives.[22][24] |
| < 0 | Unacceptable | The signal from the controls overlaps, making the assay unsuitable for screening.[22] |
For each assay, the Z-factor should be determined during the validation phase by running multiple plates with only positive and negative controls to ensure the assay is robust and suitable for screening the pyridazinone library.
Conclusion
The protocols outlined in this guide provide a robust framework for the comprehensive in vitro evaluation of novel pyridazinone derivatives. By starting with broad cellular viability assays and progressing to specific, target-oriented enzymatic assays, researchers can efficiently identify hit compounds and elucidate their mechanisms of action. Adherence to principles of scientific integrity, including the use of appropriate controls and rigorous statistical validation like the Z-factor, is paramount for generating trustworthy and reproducible data, thereby accelerating the journey of promising pyridazinone candidates from the laboratory to potential clinical applications.
References
-
GraphPad. (2010). Calculating a Z-factor to assess the quality of a screening assay. Retrieved from [Link]
-
BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. Retrieved from [Link]
-
BIT 479/579. (n.d.). Z-factors. Retrieved from [Link]
-
Sui, Y., & Wu, Z. (2017). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics, 33(18), 2843–2849. Retrieved from [Link]
-
PunnettSquare Tools. (2025). Z-Factor Calculator. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
Byonoy. (2024). Absorbance vs. Luminescence Assays: Differences & Choosing the Right Method. Retrieved from [Link]
-
National Center for Biotechnology Information. (2008). A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening. Retrieved from [Link]
-
BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]
-
Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Use of Scintillation Proximity Assay to Measure Radioligand Binding to Immobilized Receptors Without Separation of Bound from Free Ligand. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
YouTube. (2024). Scintillation proximity assay. What it is, how it works and what it is used for. Retrieved from [Link]
-
Isogen Life Science. (n.d.). Viability assays: a comparison of luminescence-, fluorescence-, and absorbance-based assays to determine viable cell counts. Retrieved from [Link]
-
Wikipedia. (n.d.). Scintillation proximity assay. Retrieved from [Link]
-
Protocols.io. (2023). MTT Assay protocol. Retrieved from [Link]
-
National Center for Biotechnology Information. (2014). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Retrieved from [Link]
-
PubMed. (2018). In vitro assays and techniques utilized in anticancer drug discovery. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes - Assay Guidance Manual. Retrieved from [Link]
-
PNAS. (2015). Engineered stabilization and structural analysis of the autoinhibited conformation of PDE4. Retrieved from [Link]
Sources
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- 2. A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. promega.com [promega.com]
- 5. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. promega.com [promega.com]
- 7. bellbrooklabs.com [bellbrooklabs.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. broadpharm.com [broadpharm.com]
- 11. Is Your MTT Assay the Right Choice? [worldwide.promega.com]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 6-hydroxypyridazine-3-carboxylate
Welcome to the technical support guide for the synthesis of Ethyl 6-hydroxypyridazine-3-carboxylate. This resource is designed for researchers, chemists, and professionals in drug development. Here, we address common challenges and provide in-depth, field-proven solutions to optimize your synthetic outcomes.
Overview of the Synthesis
Ethyl 6-hydroxypyridazine-3-carboxylate is a valuable heterocyclic building block in medicinal chemistry and materials science.[1] The most common and direct synthetic route involves the cyclocondensation of a 1,4-dicarbonyl compound, specifically a derivative of diethyl 2-formyl-3-oxosuccinate, with hydrazine.[2][3] This reaction capitalizes on the nucleophilic nature of hydrazine reacting with the two carbonyl centers to form the pyridazine ring after dehydration.[4]
While theoretically straightforward, this synthesis is often plagued by issues such as low yields, competing side reactions, and purification difficulties. This guide provides a structured approach to troubleshoot these problems effectively.
General Reaction Scheme
Q2: I suspect my starting materials are the issue. What should I look for?
A2: The stability and purity of your reactants are paramount.
-
Diethyl 2-formyl-3-oxosuccinate (or equivalent): This β-dicarbonyl compound can be unstable and exists in a keto-enol equilibrium. [5][6] * Causality: Over time, it can undergo self-condensation or decomposition. Using freshly prepared or high-purity starting material is critical. A common synthesis involves a Claisen condensation between diethyl succinate and ethyl formate. [7] * Actionable Advice: Verify the purity of your dicarbonyl precursor by ¹H NMR before use. If it has been stored for a long time, consider re-purification or re-synthesis.
-
Hydrazine (Hydrate): Hydrazine is a strong reducing agent and can be oxidized by atmospheric oxygen.
-
Causality: The concentration of hydrazine hydrate can decrease over time if not stored properly. The presence of water is expected for the hydrate, but other impurities can interfere with the reaction.
-
Actionable Advice: Use a fresh bottle of hydrazine hydrate or anhydrous hydrazine from a reputable supplier. Ensure it has been stored under an inert atmosphere.
-
Q3: How do I optimize the reaction conditions (temperature, solvent, pH)?
A3: Optimization is key. Small-scale trial reactions are highly recommended to find the ideal parameters without committing large amounts of material. [8]
| Parameter | Recommended Range | Rationale & Causality |
|---|---|---|
| Temperature | 60°C to Reflux | The cyclization and subsequent dehydration steps require energy. However, excessively high temperatures can lead to product degradation or tar formation. [9]Start at a lower temperature (e.g., 60-70°C) and monitor by TLC/LC-MS. |
| Solvent | Ethanol, Acetic Acid, Water | Ethanol is a common choice, dissolving both reactants. Acetic acid can act as both a solvent and an acid catalyst, which can accelerate the initial imine formation but may also decrease the nucleophilicity of hydrazine if used in excess. [10]Water has been used effectively in some pyridazine syntheses and is a greener alternative. [3][11] |
| pH / Catalyst | Neutral to slightly acidic | A trace amount of acid (like acetic acid) can catalyze the initial carbonyl addition steps. However, strong acidic conditions will fully protonate hydrazine, rendering it non-nucleophilic. The reaction is often run without an external catalyst, as the reactants themselves can facilitate proton transfer. [10] |
| Reaction Time | 4 - 24 hours | The reaction is typically not instantaneous. Monitor the consumption of the limiting reagent (usually the dicarbonyl) by TLC or LC-MS to determine the optimal reaction time and avoid product degradation from prolonged heating. [8]|
Q4: I see multiple spots on my TLC plate, suggesting side products. What are they and how can I minimize them?
A4: Side product formation is a common reason for low yields.
-
Hydrazide Formation: The ester group on your dicarbonyl starting material or product can react with a second equivalent of hydrazine to form an undesired hydrazide.
-
Causality: This is a competing nucleophilic acyl substitution reaction. It is more likely to occur with an excess of hydrazine and at elevated temperatures.
-
Actionable Advice: Use hydrazine as the limiting reagent or in slight excess (1.0-1.2 equivalents). Adding the hydrazine dropwise to the reaction mixture at a controlled temperature can also minimize this side reaction.
-
-
Regioisomer Formation: If using an unsymmetrical hydrazine (e.g., methylhydrazine), two different regioisomers can be formed. [12]For hydrazine itself, this is not an issue, but it's a critical consideration for analog synthesis.
-
Polymerization/Tar Formation: Acid-catalyzed reactions, in particular, can sometimes lead to the formation of dark, insoluble tars. [9] * Causality: This often results from the decomposition of the starting material or product under harsh conditions (high temperature or high acid concentration).
-
Actionable Advice: Maintain careful temperature control. If using an acid catalyst, use it sparingly. Ensure an inert atmosphere (N₂ or Ar) to prevent oxidative decomposition. [8]
-
Category 2: Purification & Isolation Challenges
Q1: My product seems to be soluble in water, leading to low recovery during aqueous workup. How can I improve isolation?
A1: The hydroxyl group on the pyridazine ring imparts significant polarity and can lead to water solubility, especially if the product exists as a salt.
-
Causality: The pyridazine nitrogens are basic and the hydroxyl group is acidic, giving the molecule amphoteric properties. At neutral or acidic pH during workup, the product can be protonated and remain in the aqueous layer.
-
Actionable Advice:
-
pH Adjustment: Before extraction, carefully adjust the pH of the aqueous solution. To isolate the neutral compound, adjust the pH to be near its isoelectric point. This may require some experimentation, but starting around pH 4-5 is a reasonable guess.
-
Salting Out: Saturate the aqueous layer with NaCl before extraction. This decreases the polarity of the aqueous phase and reduces the solubility of your organic product.
-
Choice of Extraction Solvent: Use a more polar solvent for extraction, such as a 9:1 mixture of Dichloromethane:Isopropanol, instead of less polar options like ethyl acetate or diethyl ether. Perform multiple extractions (at least 3-5 times) to maximize recovery. [13] Q2: The product seems to be degrading on my silica gel column. What are the alternatives?
-
A2: The acidic nature of standard silica gel can cause degradation of sensitive N-heterocycles. [14]
-
Causality: The Lewis acidic sites on the silica surface can catalyze decomposition or cause irreversible binding of your polar product.
-
Actionable Advice:
-
Neutralized Silica: Pre-treat the silica gel by slurrying it in the eluent containing a small amount of a volatile base, like triethylamine (~0.5-1%). This will neutralize the acidic sites.
-
Alternative Stationary Phases: Consider using neutral or basic alumina as an alternative to silica gel.
-
Recrystallization: If the crude product is reasonably pure (>85%), recrystallization is often the best method to obtain highly pure material without chromatographic degradation. [14]Experiment with solvent systems like Ethanol/Water, Ethyl Acetate/Hexane, or Methanol/DCM. [15]
-
Detailed Experimental Protocols
Protocol 3.1: Synthesis of Diethyl 2-formyl-3-oxosuccinate (Precursor)
This protocol is adapted from established Claisen condensation procedures. [7]
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add finely divided sodium (1.0 eq) to dry toluene.
-
Sodium Ethoxide Formation: Add absolute ethanol (1.0 eq) portionwise to the sodium suspension. Heat the mixture to 80°C for 2-3 hours until all the sodium has reacted to form sodium ethoxide. Cool the resulting suspension to 20°C.
-
Condensation: Prepare a mixture of diethyl succinate (1.0 eq) and ethyl formate (1.5 eq). Add this mixture dropwise to the sodium ethoxide suspension over 1 hour, maintaining the internal temperature between 20-30°C.
-
Reaction: Stir the mixture at ambient temperature for 16-24 hours. The reaction progress can be monitored by TLC.
-
Workup: Carefully quench the reaction by adding water. Separate the aqueous layer and wash the organic layer with water. Acidify the combined aqueous layers with cold dilute HCl to pH ~3-4.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude product, which can be used directly or purified by vacuum distillation.
Protocol 3.2: Synthesis of Ethyl 6-hydroxypyridazine-3-carboxylate
-
Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve diethyl 2-formyl-3-oxosuccinate (1.0 eq) in absolute ethanol (approx. 5-10 mL per gram of substrate).
-
Hydrazine Addition: Add hydrazine hydrate (1.1 eq) dropwise to the solution at room temperature. A mild exotherm may be observed.
-
Reaction: Heat the reaction mixture to reflux (approx. 78°C) and maintain for 6-12 hours. Monitor the reaction by TLC (e.g., using 1:1 Ethyl Acetate:Hexane with 1% Acetic Acid) until the starting material is consumed.
-
Isolation: Cool the reaction mixture to room temperature. The product may precipitate upon cooling. If so, collect the solid by filtration and wash with cold ethanol.
-
Workup: If the product does not precipitate, concentrate the reaction mixture under reduced pressure. Add water to the residue and adjust the pH to ~4-5 with dilute HCl. The solid product should precipitate.
-
Purification: Collect the crude solid by filtration. Wash with cold water and then a small amount of cold diethyl ether. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
References
- BenchChem. (2025). Troubleshooting guide for the synthesis of heterocyclic compounds.
- Elguero, J., et al. The reaction between hydrazines and β-dicarbonyl compounds: proposal for a mechanism. Canadian Journal of Chemistry.
- ResearchGate. (2025). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism.
- BenchChem. (2025). Technical Support Center: Troubleshooting Heterocycle Synthesis with Benzyl-hydrazines.
- University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield.
- Chemistry LibreTexts. (2025). Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction.
- ChemicalBook. (2023). 4,6-dihydroxypyridazine-3-carboxylicacid synthesis.
- Reddit. (2025). Dicarbonyl + Hydrazine -> Cyclic compound?
- Reddit. (2024). What are some common causes of low reaction yields?
- BenchChem. (2025). Troubleshooting common issues in the synthesis of N-heterocycles.
- SGN. (n.d.).
- ChemTube3D. (n.d.). Synthesis of Pyridazine.
- Khalafy, J., et al. (2012). Regioselective one-pot, three component synthesis of ethyl 6-aryl-3- propylpyridazine-4-carboxylates in water. Current Chemistry Letters, 1, 115-120.
- ResearchGate. (2012).
- PrepChem. (2022). Synthesis of (i) diethyl (RS)
- MDPI. (2023).
- ResearchGate. (2023). (PDF)
Sources
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- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. 4,6-dihydroxypyridazine-3-carboxylicacid synthesis - chemicalbook [chemicalbook.com]
"common side reactions in pyridazine synthesis"
Welcome to the Technical Support Center for Pyridazine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of pyridazine and its derivatives. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific experimental issues. Our goal is to equip you with the knowledge to not only solve common problems but also to understand the underlying chemical principles for more robust and successful syntheses.
Troubleshooting Guide: Common Side Reactions & Issues
This section addresses the most frequently encountered problems in pyridazine synthesis. Each entry details the potential causes and provides actionable solutions and preventative measures.
Issue 1: Low Yield of the Desired Pyridazine Product
Question: I am consistently obtaining a low yield of my target pyridazine. What are the likely causes and how can I improve it?
Answer: Low yields are a common hurdle in pyridazine synthesis and can stem from multiple factors. A systematic approach to troubleshooting is crucial for identifying the root cause.
Underlying Causes & Solutions:
-
Purity of Starting Materials: Impurities in your starting materials, such as 1,4-dicarbonyl compounds or hydrazines, can introduce competing side reactions that consume reagents and lower the yield of your desired product.
-
Troubleshooting: Always ensure the purity of your starting materials. It is recommended to use freshly purified reagents. Techniques such as recrystallization or column chromatography for solid reagents and distillation for liquid reagents can be employed.
-
-
Suboptimal Reaction Temperature: The temperature of the reaction plays a critical role. Temperatures that are too low may result in an incomplete reaction, while excessively high temperatures can lead to degradation of the starting materials or the product, and promote side reactions like N-N bond cleavage.[1]
-
Troubleshooting: An optimization of the reaction temperature is often necessary. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) at various temperatures to determine the optimal condition.
-
-
Inefficient Water Removal: The condensation reaction between a 1,4-dicarbonyl compound and hydrazine to form the pyridazine ring produces water as a byproduct. According to Le Chatelier's principle, the presence of water can shift the equilibrium back towards the starting materials, thus reducing the yield.
-
Troubleshooting: Employ methods to remove water from the reaction mixture as it forms. Using a Dean-Stark apparatus is a common and effective technique. Alternatively, adding molecular sieves to the reaction can also effectively sequester water.[1]
-
-
Incomplete Oxidation of Dihydropyridazine Intermediate: Many pyridazine syntheses, particularly those starting from saturated 1,4-diketones, proceed through a dihydropyridazine intermediate which must be oxidized to the final aromatic product.[2] Incomplete oxidation will naturally lead to a lower yield of the desired pyridazine.
-
Troubleshooting: Ensure you are using an appropriate oxidizing agent and the correct stoichiometry. Common oxidants include potassium permanganate, iodine, or simply exposure to air for extended periods in some cases.[3] Monitoring the reaction by TLC or LC-MS is essential to confirm the complete conversion of the dihydropyridazine.
-
Issue 2: Formation of Multiple Products - Regioisomerism
Question: My reaction with an unsymmetrical 1,4-dicarbonyl compound is producing a mixture of two isomeric pyridazines. How can I control the regioselectivity?
Answer: The formation of regioisomers is a classic challenge when using unsymmetrical 1,4-dicarbonyl compounds. The two non-equivalent carbonyl groups can react with the two different nitrogens of hydrazine, leading to two possible products.
Controlling Regioselectivity:
-
Electronic and Steric Effects: The inherent electronic and steric properties of the substituents on the dicarbonyl compound can influence the regioselectivity. A more electrophilic and less sterically hindered carbonyl group will typically react faster with hydrazine.
-
Expert Insight: You can sometimes predict the major regioisomer by analyzing the electronic nature of the substituents. Electron-withdrawing groups will increase the electrophilicity of the adjacent carbonyl carbon, making it more susceptible to nucleophilic attack by hydrazine.
-
-
Reaction Conditions: The choice of solvent, temperature, and catalyst can significantly impact the regioselectivity.
-
Troubleshooting Protocol:
-
Solvent Screening: Perform the reaction in a range of solvents with varying polarities (e.g., ethanol, acetic acid, toluene). A change in solvent can alter the transition state energies for the formation of the two regioisomers.
-
Temperature Optimization: Lowering the reaction temperature can sometimes enhance the kinetic selectivity towards one regioisomer.
-
Catalyst Introduction: Acid or base catalysis can alter the reaction pathway. For instance, acid catalysis can protonate one carbonyl group preferentially, directing the nucleophilic attack of hydrazine.
-
-
-
Stepwise Synthesis: In some cases, a stepwise approach may be necessary to achieve high regioselectivity. This could involve protecting one of the carbonyl groups, reacting the unprotected one with hydrazine, and then deprotecting and cyclizing in a subsequent step.
Issue 3: N-N Bond Cleavage and Product Degradation
Question: My reaction mixture is turning dark, and I'm isolating a complex mixture of unidentifiable products. Could this be N-N bond cleavage?
Answer: Yes, the darkening of the reaction mixture and the formation of a complex product profile are often indicative of N-N bond cleavage.[1] The N-N single bond in hydrazine and the pyridazine ring is susceptible to cleavage under harsh reaction conditions.
Causes and Mitigation Strategies:
-
High Temperatures: Excessive heat is a primary culprit for N-N bond scission.
-
Preventative Measure: Carefully control the reaction temperature and avoid prolonged heating. If the reaction requires elevated temperatures, perform a time-course study to determine the point at which product degradation becomes significant.
-
-
Presence of Strong Reducing or Oxidizing Agents: Certain reagents can promote the cleavage of the N-N bond.[1][4]
-
Preventative Measure: Scrutinize your reaction components. If a strong oxidant or reductant is necessary for another transformation in your synthetic sequence, consider performing it in a separate step after the formation of the pyridazine ring under milder conditions.
-
-
Transition Metal Contaminants: Trace amounts of certain transition metals can catalyze N-N bond cleavage.
-
Troubleshooting: Ensure your glassware is scrupulously clean. If you suspect metal contamination from a previous step, consider treating your starting materials with a chelating agent.
-
Frequently Asked Questions (FAQs)
Q1: What are the common side reactions in [4+2] cycloaddition routes to pyridazines?
A1: In [4+2] cycloaddition reactions for pyridazine synthesis, such as the inverse-electron-demand Diels-Alder reaction, side reactions can arise from several factors:
-
Formation of Regioisomers: When using unsymmetrical dienes or dienophiles, a mixture of regioisomers can be formed.[5] The regioselectivity is governed by the electronic and steric properties of the substituents on both the diene and dienophile.
-
Low Reactivity/No Reaction: If the electronic demand of the reaction is not met (i.e., the HOMO of the dienophile and the LUMO of the diene are not well-matched in energy), the reaction may not proceed or be very slow.
-
Dimerization of Reactants: Highly reactive dienes or dienophiles may dimerize under the reaction conditions.
-
Rearrangement of the Cycloadduct: The initial cycloadduct can sometimes undergo rearrangements, leading to unexpected products.
To troubleshoot these issues, consider optimizing the reaction temperature, using a Lewis acid catalyst to lower the LUMO energy of the diene, and carefully choosing your starting materials to favor the desired regioselectivity.[5]
Q2: I'm observing significant tailing of my pyridazine product during silica gel column chromatography. What can I do to improve the purification?
A2: The polar nature of the pyridazine ring, due to the presence of two nitrogen atoms, often leads to strong interactions with the acidic silanol groups on the surface of silica gel, resulting in peak tailing.[6] Here are some strategies to overcome this:
-
Solvent System Modification: Add a small amount of a basic modifier to your eluent system. Triethylamine (0.1-1%) is commonly used to neutralize the acidic sites on the silica gel and improve the peak shape. Ammonia in methanol can also be effective.
-
Use of Deactivated Silica: Consider using silica gel that has been treated to reduce its acidity, or alternatively, use a different stationary phase like alumina.
-
Salt Formation: If your pyridazine is basic, you can convert it to a salt (e.g., hydrochloride) which may have different chromatographic properties.[6] However, this can also affect its solubility.
-
Reverse-Phase Chromatography: If your compound is sufficiently non-polar, reverse-phase chromatography (e.g., C18) can be an excellent alternative where tailing is less of an issue.
Q3: My TLC analysis shows multiple spots, indicating the presence of side products. What are the common side reactions in pyridazinone synthesis specifically?
A3: Pyridazinone synthesis shares some common side reactions with general pyridazine synthesis, but also has some unique to its structure. Common side reactions include:
-
Formation of Regioisomers: When using unsymmetrical γ-ketoacids or dicarbonyl compounds, the formation of two different regioisomeric pyridazinone products can occur.[1]
-
Over-alkylation: If you are using a substituted hydrazine (e.g., methylhydrazine), alkylation can occur at both nitrogen atoms of the hydrazine or even on the pyridazinone ring itself if the reaction conditions are not carefully controlled.[1]
-
N- vs. O-alkylation: The pyridazinone ring exists in tautomeric forms, and alkylation can occur on either a nitrogen or an oxygen atom, leading to a mixture of N-alkylated and O-alkylated products. The choice of base, solvent, and temperature can significantly influence this selectivity.[1]
Experimental Protocols & Data
Protocol: General Procedure for the Synthesis of a 3,6-Disubstituted Pyridazine from a 1,4-Diketone
-
To a solution of the 1,4-diketone (1.0 eq) in ethanol (0.5 M), add hydrazine hydrate (1.1 eq).
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
If the intermediate is the dihydropyridazine, dissolve the crude residue in a suitable solvent (e.g., acetic acid) and add an oxidizing agent (e.g., MnO₂).
-
Stir at room temperature until the oxidation is complete (monitored by TLC).
-
Work up the reaction by quenching any excess oxidant and extracting the product into an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
| Troubleshooting Scenario | Modification to General Protocol | Expected Outcome |
| Low Yield due to Water | Use a Dean-Stark apparatus with toluene as the solvent instead of ethanol. | Increased yield due to removal of water, driving the equilibrium towards product formation. |
| Formation of Regioisomers | Cool the reaction to 0 °C before the addition of hydrazine hydrate and maintain this temperature for several hours before slowly warming to room temperature. | Improved regioselectivity in favor of the kinetically controlled product. |
| Product Tailing on Silica Gel | Add 0.5% triethylamine to the chromatography eluent. | Sharper peaks and improved separation during column chromatography. |
Visualizing Reaction Pathways and Troubleshooting
Diagram: Troubleshooting Workflow for Low Pyridazine Yield
Caption: A decision tree for troubleshooting low yields in pyridazine synthesis.
Diagram: Regioselectivity in Pyridazine Synthesis
Caption: Factors influencing the formation of regioisomers in pyridazine synthesis.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemtube3d.com [chemtube3d.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pyridine synthesis by [4 + 2] cycloadditions of 1-azadienes: hetero-Diels Alder and transition metal-catalysed approaches - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/C4QO00187G [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting the Purification of Polar Heterocyclic Compounds
A Foreword from a Senior Application Scientist:
Welcome, colleagues. The purification of polar heterocyclic compounds presents a unique and often frustrating set of challenges in the laboratory. Their inherent polarity, which makes them desirable candidates in medicinal chemistry and materials science, is the very property that complicates their isolation.[1][2] Standard chromatographic techniques, developed primarily for non-polar molecules, frequently fail, leading to issues like poor retention, abysmal peak shape, and low recovery.[1][3][4][5][6]
This guide is born from countless hours spent at the bench, wrestling with these very problems. It is not just a collection of protocols but a distillation of experience designed to provide you with both the "how" and the critical "why." Our goal is to empower you to think critically about your separation, diagnose the underlying issues, and develop robust, successful purification strategies.
Section 1: Foundational Troubleshooting & Strategy Selection
This section addresses the most common initial hurdles. Before diving into complex method development, it's crucial to ensure your foundational choices are correct.
FAQ 1: My polar compound shows little to no retention on my C18 column and elutes in the void volume. What's happening and what should I do?
Answer: This is the classic problem when applying standard reversed-phase (RP) chromatography to highly polar analytes.[4][5][6]
-
Causality: A C18 column has a non-polar stationary phase (long hydrocarbon chains). In reversed-phase, retention is driven by hydrophobic interactions between the analyte and this stationary phase. Highly polar compounds have a much stronger affinity for the polar mobile phase (typically water/acetonitrile or water/methanol) than for the non-polar stationary phase.[1] Consequently, they are swept through the column with the solvent front, resulting in no retention or separation.[5][6]
-
Troubleshooting Steps:
-
Increase Mobile Phase Polarity: The first and simplest adjustment is to decrease the concentration of the organic solvent in your mobile phase.[7][8] For very polar compounds, you may need to go as low as 1-5% organic or even 100% aqueous.[7][8]
-
Critical Caveat: Be aware of "phase collapse" or "dewetting."[6][7] Standard C18 columns can lose their stationary phase function in highly aqueous environments (>95% water), leading to a sudden loss of retention.[6][7] If you must use high-aqueous conditions, you must use an "aqueous-compatible" C18 column (often labeled AQ, T3) which has polar end-capping or embedded polar groups to prevent this phenomenon.[1][6][7]
-
-
Adjust Mobile Phase pH (for Ionizable Compounds): If your heterocycle has an acidic or basic functional group (e.g., pyridine, imidazole, carboxylic acid), its charge state is pH-dependent. By adjusting the mobile phase pH to suppress the ionization of your compound (making it neutral), you increase its hydrophobicity and enhance its retention on the C18 phase.[7]
-
Rule of Thumb: Adjust the pH to be at least 2 units away from the compound's pKa. For a basic compound (pKa of conjugate acid = 8), a mobile phase pH of 10 or higher will keep it in its neutral, more retained form. For an acidic compound (pKa = 4), a mobile phase pH of 2 will do the same.[9]
-
-
Switch Chromatography Mode: If the above steps fail, your compound is likely too polar for reversed-phase. The best alternative is often Hydrophilic Interaction Liquid Chromatography (HILIC) .[1][4][5][10]
-
FAQ 2: How do I choose the right purification strategy from the start?
Answer: A systematic approach based on the compound's properties is key. Avoid randomly screening conditions. The following decision tree provides a logical workflow.
Caption: Decision workflow for selecting a purification strategy.
Section 2: Common Problems & Solutions in Chromatography
Once you've chosen a general strategy, you may still encounter specific issues. This section tackles the most frequent frustrations.
Subsection 2.1: Peak Shape Issues
Poor peak shape is a clear indicator that undesirable secondary interactions are occurring.[11][12]
FAQ 3: Why are my peaks tailing when I purify a basic heterocycle, and how do I fix it?
Answer: This is arguably the most common problem for nitrogen-containing heterocycles.
-
Causality: Standard silica-based stationary phases (both normal and reversed-phase) have residual acidic silanol groups (Si-OH) on their surface.[9][13] A basic analyte can interact with these sites via a strong secondary ionic interaction, in addition to the primary chromatographic interaction (e.g., hydrophobic). This mixed-mode retention causes a portion of the analyte molecules to "stick" to the column longer than the rest, resulting in a tailed peak.[14][15]
-
Solutions:
-
Add a Competing Base (Mobile Phase Modifier): The most effective solution is to add a small amount of a basic modifier to your mobile phase.[13][16] This modifier, being a base itself, will mask the acidic silanol sites, preventing your analyte from interacting with them.[14][15]
-
Use a Low pH Mobile Phase: For reversed-phase, lowering the pH (e.g., with 0.1% formic or acetic acid) protonates your basic heterocycle, giving it a positive charge.[16][17] It also protonates the silanol groups, reducing their negative charge and minimizing the unwanted ionic interaction.
-
Use an End-Capped or Hybrid Column: Modern columns are often "end-capped" to reduce the number of free silanols.[9][15] Columns with hybrid particle technology (e.g., BEH) are inherently more resistant to harsh pH and exhibit better peak shape for bases.[12]
-
FAQ 4: My peaks are fronting. What does this usually mean?
Answer: Peak fronting is less common than tailing but typically points to two main causes.
-
Causality:
-
Column Overload: You have injected too much sample onto the column.[9][11][15] The stationary phase becomes saturated at the point of injection, and excess molecules are forced to travel down the column faster, eluting earlier and creating a front.
-
Solvent Mismatch: The sample is dissolved in a solvent that is significantly stronger (less polar in RP, more polar in HILIC/NP) than the initial mobile phase. This causes the sample band to spread and move too quickly at the start of the separation.
-
-
Solutions:
Subsection 2.2: Recovery and Stability
Losing your precious compound during purification is a critical issue.
FAQ 5: I'm getting very low recovery of my compound. Where could it be going?
Answer: Low recovery can be due to irreversible adsorption or on-column degradation.
-
Causality & Solutions:
-
Irreversible Adsorption: Highly polar or chelating heterocycles can bind irreversibly to active sites on the stationary phase, particularly the acidic silanols or trace metal impurities in the silica.[9][13]
-
Compound Instability on Silica: The acidic nature of silica gel can catalyze the degradation of sensitive compounds, such as certain N-oxides, acid-labile protecting groups, or strained ring systems.[21][22]
-
Solution: Perform a stability test. Spot your compound on a silica TLC plate, leave it for an hour, and then develop it. If a new spot appears or the original spot diminishes, degradation is likely.[13][21] In this case, you must switch to a different stationary phase like neutral alumina or use reversed-phase chromatography.[13]
-
-
Section 3: Advanced & Alternative Techniques
When standard methods fail, these powerful alternatives often provide the solution.
FAQ 6: When is it time to give up on Reversed-Phase and switch to HILIC?
Answer: Switch to HILIC when your compound is highly polar (e.g., logP < 0), water-soluble, and cannot be retained on an aqueous-compatible C18 column even with 100% aqueous mobile phase.[1][4][5]
-
How HILIC Works: HILIC uses a polar stationary phase (like bare silica, diol, or amide) and a mobile phase with a high concentration of organic solvent (typically acetonitrile) and a small amount of water.[4][10][23] The water forms a layer on the surface of the stationary phase. Polar analytes partition into this water layer and are retained.[10][23] Elution is achieved by increasing the water content in the mobile phase.[10]
-
Key Advantage: HILIC provides excellent retention for compounds that are unretained in reversed-phase, essentially offering an orthogonal (completely different) separation mechanism.[1][4][10] It's also highly compatible with mass spectrometry due to the high organic content of the mobile phase.[10]
FAQ 7: My heterocycle is a permanent cation (e.g., a quaternary ammonium salt). How do I purify it?
Answer: For permanently charged molecules, Ion-Exchange Chromatography (IEX) is the most rational approach.[24][25][26]
-
How IEX Works: IEX separates molecules based on their net charge.[24][25] The stationary phase contains charged functional groups.
-
Application: For your cationic heterocycle, you would use a cation-exchange column. You load the sample under low ionic strength conditions to allow it to bind to the column. Elution is then achieved by increasing the ionic strength of the mobile phase (a salt gradient) or by changing the pH.[24]
FAQ 8: What is Supercritical Fluid Chromatography (SFC) and when should I consider it?
Answer: SFC is a powerful technique that uses supercritical CO2 as the primary mobile phase, mixed with a polar organic co-solvent (like methanol).[27][28] It is gaining popularity as a primary purification technique in many pharmaceutical companies.[27]
-
Consider SFC When:
-
You need high throughput: SFC runs are significantly faster than HPLC due to the low viscosity of the mobile phase.[9][27]
-
You have chiral heterocycles: SFC is a leading technique for chiral separations.[9][27]
-
You need orthogonal selectivity: SFC often provides different elution orders compared to RP and HILIC, helping to resolve difficult co-eluting impurities.[9]
-
You are purifying polar compounds: While once considered a normal-phase technique, modern SFC with polar co-solvents and additives can effectively purify a wide range of polar molecules, even those soluble only in methanol.[27][28][29][30]
-
Section 4: Key Experimental Protocols
Protocol 1: HILIC Method Development for a Polar Heterocycle
This protocol provides a starting point for developing a robust HILIC purification method.
-
Column Selection:
-
Start with a bare silica or an amide-bonded phase column. Amide phases often provide good peak shape for a variety of polar compounds.[31]
-
-
Mobile Phase Preparation:
-
Solvent A (Aqueous): 90:10 Water:Acetonitrile with 10 mM Ammonium Acetate, pH adjusted to 5.8. The buffer is critical for reproducible retention.[10]
-
Solvent B (Organic): 90:10 Acetonitrile:Water with 10 mM Ammonium Acetate, pH adjusted to 5.8.
-
-
Initial Gradient Conditions:
-
Flow Rate: 1.0 mL/min (for a standard 4.6 mm ID analytical column).
-
Equilibration: Equilibrate the column with 95% B for at least 10-15 column volumes. This is critical to form the aqueous layer on the stationary phase.[10]
-
Gradient:
-
0-1 min: Hold at 95% B
-
1-10 min: Linear gradient from 95% B to 50% B
-
10-12 min: Hold at 50% B
-
12-13 min: Return to 95% B
-
13-20 min: Re-equilibrate at 95% B
-
-
-
Sample Preparation:
-
Dissolve the sample in a solvent mixture that is as close to the initial mobile phase as possible (e.g., 90% Acetonitrile/10% Water). Avoid dissolving the sample in pure water or DMSO if possible.
-
-
Optimization:
-
If retention is too low, use a more polar stationary phase (e.g., switch from amide to bare silica).
-
If peak shape is poor, screen different pH values (e.g., pH 3.2 with ammonium formate) as this can significantly alter selectivity.[10]
-
Section 5: Data Tables for Quick Reference
Table 1: Comparison of Chromatographic Modes for Polar Heterocycles
| Mode | Stationary Phase | Mobile Phase | Elution Principle | Best For... | Common Issues |
| Reversed-Phase (RP) | Non-polar (C18, C8) | Polar (Water/ACN) | Hydrophobic Interactions | Moderately polar, ionizable heterocycles (with modifiers).[1] | Poor retention for very polar compounds; peak tailing for bases.[1][5][6] |
| HILIC | Polar (Silica, Amide, Diol) | Non-polar (ACN/Water) | Partitioning into aqueous layer | Highly polar, water-soluble, neutral, or charged compounds.[1][4][5] | Long equilibration times; sensitivity to water content.[10] |
| Ion-Exchange (IEX) | Charged (+ or -) | Aqueous Buffer | Electrostatic Interactions | Permanently charged or ionizable compounds (e.g., quats, salts).[24][25] | Requires volatile buffers for MS; limited to charged species.[32] |
| Supercritical Fluid (SFC) | Polar (e.g., 2-EP, Diol) | Supercritical CO2 + Polar Co-solvent | Adsorption/Partitioning | Chiral separations; orthogonal purification; high-throughput needs.[9][27] | Requires specialized equipment; solubility can be an issue.[27] |
References
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025). Waters Blog. [Link]
-
How Good is SFC for Polar Analytes? (n.d.). Chromatography Today. [Link]
-
Strategies to Enable and Simplify HPLC Polar Compound Separation. (2023). Separation Science. [Link]
-
Engineering successful analytical methods using HILIC as an alternative retention mechanism. (n.d.). Phenomenex. [Link]
-
Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography. (n.d.). ResearchGate. [Link]
-
How do I increase retention time for a polar compound on a liquid chromatography (LC) column? (n.d.). Waters Knowledge Base. [Link]
-
Separation of Highly Polar Compounds by SFC With Detection by Q-TOF LC/MS. (n.d.). Agilent. [Link]
-
Separations and Purifications. (n.d.). Veranova. [Link]
-
Preparative SFC Method Development. (n.d.). Waters Corporation. [Link]
-
What can I use to purify polar reaction mixtures? (2023). Biotage. [Link]
-
Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. (2024). Longdom Publishing. [Link]
- Additives for reversed-phase HPLC mobile phases. (n.d.).
-
Why HILIC is what your polar compounds need for purification. (n.d.). Buchi.com. [Link]
-
HPLC solvents and mobile phase additives. (n.d.). UCL. [Link]
-
Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC. (n.d.). PMC - NIH. [Link]
-
Introduction to Ion Exchange Chromatography. (n.d.). Bio-Rad. [Link]
-
HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica. (2019). Advion. [Link]
-
A Tail of Two Peaks: Troubleshooting Poor Peak Shape. (2019). Agilent. [Link]
-
Ion chromatography. (n.d.). Wikipedia. [Link]
-
Strategies for the Flash Purification of Highly Polar Compounds. (n.d.). Lab-ex Kft. [Link]
-
How to purify low polar compounds in PE fractions? (2019). ResearchGate. [Link]
-
Chromatography: The Solid Phase. (n.d.). University of Rochester, Department of Chemistry. [Link]
-
Troubleshooting Basics, Part IV: Peak Shape Problems. (2012). LCGC International. [Link]
-
HILIC – The Rising Star of Polar Chromatography. (n.d.). Element Lab Solutions. [Link]
-
HILIC Purification Strategies for Flash Chromatography. (n.d.). Teledyne Labs. [Link]
-
Very polar compound purification using aqueous normal-phase flash column chromatography. (2023). Biotage. [Link]
-
Principles of Ion Exchange Chromatography. (n.d.). Phenomenex. [Link]
-
Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. [Link]
-
Troubleshooting Poor Peak Shape and Resolution in HPLC. (2024). YouTube. [Link]
-
Peak Tailing In Chromatography: Troubleshooting Basics. (n.d.). GMP Insiders. [Link]
-
Ion-Exchange Chromatography: Basic Principles and Application. (n.d.). PubMed. [Link]
-
The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. (n.d.). ResearchGate. [Link]
-
Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. (2020). NIH. [Link]
-
(PDF) Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. (n.d.). ResearchGate. [Link]
-
What compounds are unstable in a silica gel column (chromatography). (n.d.). Reddit. [Link]
-
treatment with silica gel under thermal conditions. (n.d.). HETEROCYCLES. [Link]
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Technical Support Center: Optimization of Reaction Conditions for Pyridazine Derivatives
Welcome to the Technical Support Center for the synthesis and optimization of pyridazine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these important heterocyclic compounds. Pyridazines are a key structural motif in many pharmaceuticals and agrochemicals, making their efficient synthesis a critical aspect of modern chemical research.[1][2][3] This resource provides in-depth, field-proven insights and troubleshooting strategies in a practical question-and-answer format to enhance your experimental success.
Section 1: Troubleshooting Low Yields
Low product yield is one of the most frequent obstacles in pyridazine synthesis. The following section addresses common causes and provides a systematic approach to diagnosing and resolving this issue.
Q1: I am consistently obtaining a low yield of my desired pyridazine product. What are the primary factors I should investigate?
A1: Low yields in pyridazine synthesis can stem from several factors, ranging from the quality of starting materials to suboptimal reaction conditions. A systematic approach to troubleshooting is crucial for identifying the root cause.[4][5]
Initial Checks & Core Principles:
-
Purity of Starting Materials: Always ensure the purity of your starting materials, such as 1,4-dicarbonyl compounds, γ-ketoacids, or hydrazines.[4][6] Impurities can participate in unwanted side reactions, consuming reactants and complicating purification. It is highly recommended to use freshly purified reagents.
-
Stoichiometry: Precise control over the stoichiometry of your reactants is essential. An excess of one reactant may lead to the formation of side products.
-
Reaction Monitoring: Actively monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will help you determine the optimal reaction time and prevent product decomposition from prolonged reaction times or excessive heat.[4]
Key Reaction Parameters to Optimize:
-
Temperature: The reaction temperature is a critical parameter.[4] Too low a temperature may result in an incomplete reaction, while excessively high temperatures can lead to the decomposition of reactants or the desired product.[4]
-
Solvent Selection: The choice of solvent can significantly influence the reaction rate and yield.[2][4] Protic solvents like ethanol or acetic acid are commonly used and often facilitate the cyclization step.[4] In some cases, a switch to a less polar solvent like diisopropyl ether has been shown to improve yields and facilitate product precipitation.[2]
-
Catalyst: For certain synthetic routes, the choice of catalyst is paramount. For instance, in multicomponent reactions for pyridine synthesis, which shares some principles with pyridazine synthesis, catalysts like p-toluenesulfonic acid (PTSA) can significantly improve yields.[5]
The following diagram illustrates a general workflow for troubleshooting low yields:
Caption: A systematic workflow for troubleshooting low yields in pyridazine synthesis.
Section 2: Managing Side Reactions and Impurities
The formation of side products is a common challenge that can significantly impact both the yield and the purity of the final pyridazine derivative.
Q2: My TLC and NMR analyses indicate the presence of multiple side products. What are the most common side reactions in pyridazine synthesis, and how can I minimize them?
A2: The formation of side products is a frequent issue, and understanding the potential side reactions is key to mitigating them.
Common Side Reactions:
-
Formation of Regioisomers: When using unsymmetrical 1,4-dicarbonyl compounds, the reaction with hydrazine can lead to the formation of two different regioisomeric pyridazine products.[4] The regioselectivity can sometimes be controlled by adjusting reaction conditions or using specific catalysts.[4]
-
Dehydration/Aromatization Byproducts: In the synthesis of partially saturated pyridazine derivatives like dihydropyridazinones, harsh acidic or oxidative conditions can lead to the formation of the fully aromatic pyridazinone as a byproduct.[4]
-
N-N Bond Cleavage: Under harsh conditions, such as high temperatures or the presence of strong reducing or oxidizing agents, the N-N bond in the hydrazine or the resulting pyridazine ring can cleave, leading to a complex mixture of degradation products.[4]
-
Incomplete Cyclization: The reaction may stall at an intermediate stage, such as a hydrazone, without proceeding to the final cyclized pyridazine. This can be due to insufficient temperature, incorrect solvent, or steric hindrance.
Strategies to Minimize Side Reactions:
-
Control of Reaction Temperature: As with low yields, maintaining the optimal temperature is crucial. A lower temperature may favor the desired kinetic product over a thermodynamic side product.
-
Choice of Reagents: In some cases, the choice of phosphine in a Diaza-Wittig reaction for pyridazine synthesis can significantly impact the reaction's success and yield. For instance, replacing HMPT with tributyl phosphine has been shown to improve yields and reaction times.[2]
-
Water Removal: The cyclization step to form the pyridazine ring often involves the formation of water.[4] In some cases, removing water using a Dean-Stark apparatus or molecular sieves can drive the equilibrium towards the desired product and improve the yield.[4]
-
Atmosphere Control: Some reactions may be sensitive to air or moisture. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation or other unwanted side reactions.
The decision-making process for addressing side product formation is outlined below:
Caption: A decision tree for troubleshooting the formation of side products.
Section 3: Experimental Protocols and Data
This section provides example protocols for the synthesis of pyridazine derivatives and a table summarizing key reaction parameters from the literature.
Experimental Protocol: Synthesis of a Phenyl-Substituted 5,6-Fused Ring Pyridazine[4]
Materials:
-
Phenyl-fulvene (1,2-dibenzoylcyclopentadiene)
-
Hydrazine hydrate
-
Methanol
-
Dichloromethane
-
Magnesium sulfate
Procedure:
-
Combine phenyl-fulvene (1 equivalent) with methanol in a round-bottom flask.
-
Add an excess of hydrazine hydrate to the solution.
-
Stir the solution at room temperature for 24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, add water to the reaction mixture to precipitate the product.
-
Collect the solid by filtration and wash with cold methanol.
-
The crude product can be further purified by recrystallization from a suitable solvent or by column chromatography.
Table 1: Summary of Optimized Reaction Conditions for Pyridazine Synthesis
| Synthetic Method | Starting Materials | Solvent | Catalyst/Reagent | Temperature | Yield (%) | Reference |
| Diaza-Wittig Reaction | α-diazo-β-ketoester | Diisopropyl ether | Tributyl phosphine | Room Temperature | High | [2] |
| Aza-Diels-Alder Reaction | 1,2,3-Triazines, 1-Propynylamines | Not specified | Metal-free | Not specified | High | [1] |
| Condensation | 1,4-Diketone, Hydrazine | Ethanol/Acetic Acid | None | Reflux | Varies | [4][7] |
| Cu(II)-catalyzed Cyclization | β,γ-unsaturated hydrazones | Acetonitrile or Acetic Acid | Cu(II) | Varies | Good | [8] |
| Microwave-Assisted Synthesis | 1,2-Dicarbonyl, Active Methylene, Hydrazine | Solvent-free | KOH-alumina | Microwave Irradiation | High | [9] |
Section 4: Purification Strategies
The successful synthesis of a pyridazine derivative is often followed by the challenge of purification.
Q3: I am having difficulty purifying my crude pyridazine product. What are the recommended purification techniques?
A3: The choice of purification method depends on the physicochemical properties of your pyridazine derivative and the nature of the impurities.
-
Recrystallization: This is often the first method to try, especially for solid products. The key is to find a suitable solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble. Common solvents include ethanol, methanol, and ethyl acetate.
-
Column Chromatography: Silica gel column chromatography is a versatile technique for separating compounds with different polarities. A systematic screening of solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) is necessary to achieve good separation.
-
Preparative HPLC: For challenging separations or to obtain highly pure material, preparative High-Performance Liquid Chromatography (HPLC) is a powerful tool.
-
Acid-Base Extraction: If your pyridazine derivative has a basic nitrogen atom, you can use acid-base extraction to separate it from non-basic impurities. Dissolve the crude product in an organic solvent and extract with a dilute aqueous acid (e.g., 1M HCl). The pyridazine derivative will move to the aqueous layer as its salt. The aqueous layer can then be basified (e.g., with NaHCO₃ or NaOH) and the purified product extracted back into an organic solvent.
The following diagram illustrates a general workflow for the purification of pyridazine derivatives:
Caption: A workflow for the purification of pyridazine derivatives.
References
- BenchChem Technical Support Team. (2025, December).
- Kodama, T., Sasaki, I., & Sugimura, H. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. Journal of Organic Chemistry, 86(12), 8926–8932.
- De Luca, L. (n.d.).
- Organic Chemistry Portal. (n.d.). Synthesis of pyridazines.
- ChemTube3D. (n.d.). Synthesis of Pyridazine. University of Liverpool.
- BenchChem Technical Support Team. (n.d.). Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines. BenchChem.
- Hobbs, W. J. (n.d.). Synthesis and Characterization of Unique Pyridazines. Liberty University.
- Sato, Y., et al. (2024). Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides. RSC Publishing.
- Wikipedia. (n.d.). Pyridazine.
- Heinisch, G., & Matuszczak, B. (1994). The diazines: pyridazine, pyrimidine and pyrazine: reactions and synthesis.
- Purins, M. (2025). Bridging the Pyridine-Pyridazine Synthesis Gap via Skeletal Editing. Synthesis Workshop Videos.
- Sharma, R., et al. (n.d.). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. Journal of Pharmaceutical Sciences.
- Al-Mousawi, S. M., et al. (2011). Optimizing Scale Up Yield to Pyridazines and Fused Pyridazines.
- Haider, N. (2004). Product Class 8: Pyridazines. Science of Synthesis.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Pyridazine-Based Heterocycles.
Sources
- 1. Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines [organic-chemistry.org]
- 2. lirias.kuleuven.be [lirias.kuleuven.be]
- 3. sphinxsai.com [sphinxsai.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Pyridazine - Wikipedia [en.wikipedia.org]
- 7. chemtube3d.com [chemtube3d.com]
- 8. Pyridazine synthesis [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Ethyl 6-hydroxypyridazine-3-carboxylate
Welcome to the technical support center for Ethyl 6-hydroxypyridazine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this compound. Here, we provide troubleshooting advice and frequently asked questions in a user-friendly format to assist you in your experimental work. Our approach is grounded in established principles of chemical stability and informed by data on pyridazinone derivatives.
I. Understanding the Stability Profile of Ethyl 6-hydroxypyridazine-3-carboxylate
Ethyl 6-hydroxypyridazine-3-carboxylate is a heterocyclic compound with a pyridazinone core, an ethyl ester, and a hydroxyl group. This combination of functional groups presents several potential stability concerns that researchers should be aware of. The pyridazinone ring, while part of a heteroaromatic system, can be susceptible to certain degradative pathways. The ethyl ester is prone to hydrolysis, and the overall molecule may exhibit sensitivity to heat, light, and oxidative conditions.
Supplier recommendations generally advise storing this compound at 2-8°C, sealed in a dry environment, and under a nitrogen atmosphere.[1][2] This suggests a known sensitivity to temperature, moisture, and oxygen.
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and issues that may arise during the handling, storage, and use of Ethyl 6-hydroxypyridazine-3-carboxylate in experimental settings.
A. Storage and Handling
Question 1: My stock of Ethyl 6-hydroxypyridazine-3-carboxylate has changed color (e.g., from white to yellow/brown). Is it still usable?
A change in color is a common indicator of degradation. This could be due to oxidation or the formation of polymeric impurities upon exposure to air, light, or elevated temperatures.
-
Immediate Action: Before use, it is highly recommended to assess the purity of the discolored material.
-
Troubleshooting Protocol:
-
Purity Analysis: Dissolve a small sample in a suitable solvent (e.g., acetonitrile or methanol) and analyze by High-Performance Liquid Chromatography (HPLC) with a UV detector. Compare the chromatogram to that of a fresh or properly stored sample if available. Look for the appearance of new peaks or a decrease in the area of the main peak.
-
Structural Confirmation: If significant degradation is observed, consider techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the molecular weights of the impurities, which can provide clues about the degradation pathway.
-
-
Recommendation: For quantitative experiments or those sensitive to impurities, it is best to use a fresh, unopened stock of the compound.
Question 2: What are the optimal long-term storage conditions for this compound?
Based on supplier data and the chemical nature of the molecule, the following conditions are recommended for long-term storage:
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | To minimize thermal degradation. |
| Atmosphere | Inert gas (Nitrogen or Argon) | To prevent oxidation.[1] |
| Moisture | Tightly sealed container with desiccant | To prevent hydrolysis of the ester and potential degradation of the pyridazinone ring. |
| Light | Amber vial or stored in the dark | To prevent photodegradation. |
B. Stability in Solution
Question 3: My compound appears to be degrading in my aqueous buffer. What is the likely cause and how can I prevent it?
Degradation in aqueous solutions is most likely due to hydrolysis. Both the ethyl ester and the pyridazinone ring can be susceptible to pH-dependent hydrolysis.
-
Ester Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under both acidic and basic conditions.
-
Pyridazinone Ring Instability: The hydrazone-like structure within the pyridazinone ring can be susceptible to acid-catalyzed hydrolysis.[3][4]
Troubleshooting Workflow for Solution Stability:
Caption: Workflow for troubleshooting the stability of Ethyl 6-hydroxypyridazine-3-carboxylate in aqueous solutions.
Experimental Protocol: pH-Dependent Hydrolysis Study
-
Buffer Preparation: Prepare buffers at a range of pH values (e.g., pH 2, 4, 7, 9, and 12).
-
Stock Solution: Prepare a concentrated stock solution of Ethyl 6-hydroxypyridazine-3-carboxylate in a non-aqueous solvent like acetonitrile.
-
Incubation: Dilute the stock solution into each buffer to a final concentration suitable for HPLC analysis. Incubate the solutions at a controlled temperature (e.g., 25°C or 37°C).
-
Time-Point Analysis: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each solution and quench any further reaction if necessary (e.g., by neutralizing the pH or freezing).
-
HPLC Analysis: Analyze the samples by a validated stability-indicating HPLC method to quantify the remaining parent compound and any major degradation products.
-
Data Interpretation: Plot the percentage of the remaining parent compound against time for each pH to determine the pH at which the compound is most stable.
Question 4: Which solvents are recommended for preparing stock solutions?
For preparing stock solutions, polar aprotic solvents are generally preferred to minimize the risk of hydrolysis.
| Recommended Solvents (Polar Aprotic) | Solvents to Use with Caution (Polar Protic) |
| Dimethyl sulfoxide (DMSO) | Methanol |
| N,N-Dimethylformamide (DMF) | Ethanol |
| Acetonitrile | Water |
-
Rationale: Polar aprotic solvents do not have acidic protons and therefore do not act as proton donors, which can be crucial for preventing acid-catalyzed hydrolysis.[5] While polar protic solvents can be used, especially for immediate use, long-term storage in these solvents is not recommended without stability validation.
C. Thermal and Photochemical Stability
Question 5: I need to heat my reaction mixture containing Ethyl 6-hydroxypyridazine-3-carboxylate. At what temperature does it start to decompose?
-
Troubleshooting Protocol:
-
Thermogravimetric Analysis (TGA): To determine the onset of thermal decomposition, TGA can be performed. This will provide the temperature at which weight loss begins.
-
Differential Scanning Calorimetry (DSC): DSC can be used to determine the melting point and identify any exothermic decomposition events.
-
Isothermal Stress Testing: If TGA/DSC is not available, a small-scale isothermal stress test can be conducted. Heat small aliquots of the compound at various temperatures (e.g., 50°C, 80°C, 100°C) for a set period and then analyze for degradation by HPLC.
-
Question 6: Is this compound light-sensitive?
Many heterocyclic aromatic compounds are susceptible to photodegradation. It is prudent to assume that Ethyl 6-hydroxypyridazine-3-carboxylate may be light-sensitive.
-
Preventative Measures:
-
Store the solid compound and solutions in amber vials.
-
Protect reaction vessels from direct light by wrapping them in aluminum foil.
-
Minimize exposure to ambient light during weighing and solution preparation.
-
-
Photostability Testing (as per ICH Q1B guidelines): [7]
-
Expose a sample of the solid compound and a solution to a light source with a specified output (e.g., a combination of cool white fluorescent and near-UV lamps).
-
Maintain a dark control sample under the same temperature and humidity conditions.
-
After a defined exposure period, analyze both the exposed and control samples by HPLC to quantify any degradation.
-
D. Oxidative Stability
Question 7: Why is storage under an inert atmosphere recommended? What are the likely products of oxidation?
The recommendation for storage under nitrogen suggests a susceptibility to oxidation.[1] The electron-rich pyridazinone ring system could be prone to oxidation, potentially leading to N-oxide formation or ring-opening reactions.
Potential Degradation Pathways:
Caption: Potential degradation pathways for Ethyl 6-hydroxypyridazine-3-carboxylate under various stress conditions.
-
Troubleshooting Oxidative Degradation:
-
Always handle the compound in an inert atmosphere (glove box or with nitrogen purging) if possible.
-
Use de-gassed solvents for preparing solutions.
-
Avoid contact with oxidizing agents unless they are part of the intended reaction.
-
To confirm oxidative degradation, a forced degradation study using a mild oxidizing agent (e.g., 3% hydrogen peroxide) can be performed and the degradation products analyzed by LC-MS.
-
III. Summary of Best Practices
To ensure the integrity of your experimental results when working with Ethyl 6-hydroxypyridazine-3-carboxylate, please adhere to the following best practices:
-
Storage: Store at 2-8°C under an inert atmosphere, protected from light and moisture.
-
Solution Preparation: Use high-purity, dry, polar aprotic solvents (e.g., DMSO, DMF) for stock solutions. Prepare aqueous solutions fresh and use the pH of maximum stability if known.
-
Handling: Minimize exposure to air, light, and high temperatures.
-
Purity Verification: Regularly check the purity of your stock material, especially if there are any visual changes or if it has been stored for an extended period.
By understanding the potential stability issues and implementing these troubleshooting and preventative measures, you can confidently work with Ethyl 6-hydroxypyridazine-3-carboxylate and ensure the reliability of your research.
References
- Synthesis, thermal property and antifungal evaluation of pyrazine esters. (n.d.). RSC Advances.
- Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. (2021). RSC Medicinal Chemistry.
- An In-depth Technical Guide on the Solubility of Pyridazinone Derivatives for Researchers, Scientists, and Drug Development Prof. (n.d.). Benchchem.
- Forced Degrad
- Forced Degrad
- Thermal Decomposition of Pyruvic Acid and its Esters. (1956).
- Selective reduction of pyridazin-3-ones and ring contraction to pyrrolidin-2-ones and 3-pyrrolin-2-ones. (1985).
- The pyridazine heterocycle in molecular recognition and drug discovery. (n.d.). PMC.
- An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. (n.d.). NIH.
- Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. (2022). MDPI.
- Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). NIH.
- Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. (2019). MDPI.
- Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023). Journal of Pharmaceutical Research & Reports.
- Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research.
- Pyridazinones and Structurally Related Derivatives with Anti-Inflamm
- Hydrolytic stability of selected pharmaceuticals and their transform
- Thermal decomposition of carboxylate ionic liquids: trends and mechanisms. (n.d.). RSC Publishing.
- Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. (n.d.). MDPI.
- Ethyl 4,6-dihydroxypyridazine-3-carboxyl
- Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. (n.d.).
- 1352925-63-3 | Ethyl 4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxyl
- The therapeutic journey of pyridazinone. (2016). PubMed.
- ethyl 4,6-dihydroxypyridazine-3-carboxylate | 1352925-63-3. (n.d.). ChemicalBook.
- (PDF) Pyrolysis of Carboxylic Acids. (n.d.).
- Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. (n.d.). MDPI.
- PRELIMINARY DETERMINATION OF HYDROLYTIC STABILITY OF A PYRROLE-BASED HYDRAZIDE AND ITS HYDRAZONE. (2018).
- Ethyl 4,6-dihydroxypyridazine-3-carboxylate | 1352925-63-3. (n.d.). Sigma-Aldrich.
- Polar Protic and Aprotic Solvents. (2023). Chemistry LibreTexts.
- Hydrolytic Stability of Hydrazones and Oximes. (n.d.). PMC.
- Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. (n.d.). PMC.
- Hydrolytic Stability of Hydrazones and Oximes. (n.d.).
- Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. (2021). PubMed.
- ethyl 4-oxo-4H-pyrimido[1,2-b]pyridazine-3-carboxylate. (n.d.).
- Insights into impact of polar protic and aprotic solvents on bioactive features of 3-(Dimethylaminomethyl)
- Determination of hydrolytic stability and acute toxicity of previously synthesized pyrrole-based hydrazones. (n.d.).
- 1352925-63-3|Ethyl 4,6-dihydroxypyridazine-3-carboxyl
- Green Chemistry. (n.d.). Infoscience.
- Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Rel
Sources
- 1. chemscene.com [chemscene.com]
- 2. Ethyl 4,6-dihydroxypyridazine-3-carboxylate | 1352925-63-3 [sigmaaldrich.com]
- 3. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. escholarship.org [escholarship.org]
- 7. scispace.com [scispace.com]
Technical Support Center: Degradation Pathways of Hydroxypyridazine Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation pathways of hydroxypyridazine compounds. This guide is designed to provide practical, in-depth assistance for your experimental challenges. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring your studies are robust, reproducible, and built on a foundation of scientific integrity.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your hydroxypyridazine degradation studies. The solutions provided are grounded in established analytical and chemical principles to help you navigate complex experimental outcomes.
Issue 1: Inconsistent or No Degradation Observed Under Stress Conditions
Q1: I'm performing forced degradation studies on my hydroxypyridazine compound, but I'm seeing either no degradation or highly variable results between batches. What could be the cause?
A1: This is a common challenge, often stemming from several factors related to the intrinsic stability of the molecule and the experimental setup. Let's break down the potential causes and solutions.
-
Inherent Stability: Hydroxypyridazine rings can be relatively stable. The extent of degradation is highly dependent on the substituents on the ring. Electron-withdrawing groups can make the ring more susceptible to nucleophilic attack, while electron-donating groups might stabilize it.
-
Insufficient Stress: The stress conditions might not be severe enough to induce degradation. Regulatory guidelines suggest aiming for 5-20% degradation to ensure that the analytical method is truly stability-indicating without generating secondary or tertiary degradation products that may not be relevant under normal storage conditions.[1][2]
-
Solubility Issues: If your compound has low solubility in the stress medium (e.g., aqueous buffers), the degradation rate will be limited by the dissolution rate, leading to inconsistent results.[1]
Troubleshooting Steps:
-
Systematically Increase Stress Conditions: If initial conditions (e.g., 0.1 M HCl at 60°C for 24 hours) show no degradation, incrementally increase the temperature, acid/base concentration, or duration of exposure. Be cautious not to use conditions that are unrealistically harsh, as this can lead to degradation pathways not seen under normal storage.[3]
-
Address Solubility: For poorly soluble compounds, consider using a co-solvent. However, the co-solvent must be inert and not participate in the degradation reaction.[1] For some water-sensitive compounds, anhydrous forced degradation studies using organic solvents may be a more appropriate approach.[1]
-
Screen a Wider Range of Conditions: Test a broader array of stress conditions, including different acids (HCl, H₂SO₄), bases (NaOH, KOH), and oxidizing agents (H₂O₂, AIBN). The degradation pathway can be highly specific to the stressor.[4]
-
Confirm Analyte Stability in the Analytical Method: Ensure that the compound is not degrading in the mobile phase or during sample preparation for analysis (e.g., by light or temperature in the autosampler).
Issue 2: Appearance of Multiple, Unresolved Peaks in HPLC Analysis
Q2: My HPLC chromatogram of a degraded hydroxypyridazine sample shows a messy baseline and several poorly resolved peaks. How can I improve the separation?
A2: This issue points towards either a complex mixture of degradation products or a non-optimized analytical method. The goal is to develop a stability-indicating method that can resolve the parent compound from all significant degradation products.[5]
Troubleshooting Steps:
-
Optimize the Gradient: If you are using an isocratic method, switch to a gradient elution. A shallow gradient will provide better resolution of closely eluting peaks. Experiment with different gradient slopes and durations.
-
Vary the Mobile Phase Composition:
-
pH: The retention of ionizable compounds, like many hydroxypyridazine derivatives, is highly dependent on the mobile phase pH. Adjusting the pH can significantly alter the retention times and selectivity.
-
Organic Modifier: Switch between different organic modifiers (e.g., acetonitrile to methanol or vice versa). The different selectivities of these solvents can improve the separation of co-eluting peaks.
-
-
Change the Stationary Phase: If mobile phase optimization is insufficient, try a column with a different stationary phase. For example, if you are using a C18 column, consider a phenyl-hexyl or a polar-embedded column, which can offer different retention mechanisms.
-
Sample Clean-up: If the sample matrix is complex (e.g., a formulated drug product), consider a solid-phase extraction (SPE) step to remove excipients that might interfere with the chromatography.
| Parameter | Initial Condition | Suggested Change | Rationale |
| Elution Mode | Isocratic | Gradient | To improve resolution of a complex mixture of degradants. |
| Mobile Phase pH | Unbuffered | Buffered (e.g., phosphate or acetate) | To control the ionization state of analytes and improve peak shape and reproducibility. |
| Organic Modifier | Acetonitrile | Methanol | To exploit differences in solvent selectivity for better separation. |
| Column Chemistry | C18 | Phenyl-Hexyl or Cyano | To introduce different retention mechanisms (e.g., π-π interactions). |
Issue 3: Difficulty in Identifying Degradation Products
Q3: I have successfully separated the degradation products, but I am struggling to elucidate their structures using LC-MS. What strategies can I employ?
A3: Structural elucidation of unknown degradation products is a critical but often challenging step. A systematic approach combining high-resolution mass spectrometry (HRMS) with an understanding of likely degradation chemistry is key.
Troubleshooting Steps:
-
Utilize High-Resolution Mass Spectrometry (HRMS): HRMS, such as TOF or Orbitrap-based systems, provides accurate mass measurements, which are crucial for determining the elemental composition of the parent ion and its fragments.[6]
-
Perform MS/MS Fragmentation: Fragment the parent ion of the degradation product to obtain a fragmentation pattern. This pattern provides clues about the structure of the molecule. Compare the fragmentation pattern of the degradant with that of the parent compound to identify the part of the molecule that has changed.
-
Consider Common Degradation Pathways: Based on the structure of your hydroxypyridazine compound, predict likely degradation products from common pathways like hydrolysis, oxidation, and photolysis. This will help you to propose candidate structures that match the mass spectral data.
-
Isolate and Characterize by NMR: If a degradation product is present in sufficient quantity, it can be isolated using preparative HPLC, and its structure can be unequivocally determined by Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Forced Degradation in Anhydrous Conditions: For water-sensitive compounds where aqueous degradation only yields products of the active moiety, consider forced degradation in anhydrous organic solvents to identify degradants of the parent drug substance.[1]
DOT Diagram: General Workflow for Degradation Product Identification
Caption: Workflow for the separation and identification of degradation products.
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the design and interpretation of hydroxypyridazine degradation studies.
Q4: What are the primary degradation pathways for hydroxypyridazine compounds?
A4: The degradation of hydroxypyridazines can proceed through several pathways, primarily hydrolysis, oxidation, and photolysis. The specific pathway that predominates depends on the compound's structure and the environmental conditions.[4]
-
Hydrolysis: This involves the cleavage of chemical bonds by water. For hydroxypyridazines, this can lead to ring-opening or modification of side chains. The rate of hydrolysis is often pH-dependent.[7][8] For example, some pyridazine derivatives may undergo hydrolysis of amide or ester functional groups attached to the ring.
-
Oxidation: This can be initiated by atmospheric oxygen, peroxides, or metal ions.[9][10] The nitrogen atoms in the pyridazine ring can be susceptible to oxidation, leading to the formation of N-oxides. Hydroxyl groups on the ring can also be oxidized.
-
Photodegradation: Exposure to light, particularly UV radiation, can cause degradation.[11] This can involve complex photochemical reactions, including ring cleavage, rearrangement, or reactions with other molecules. The presence of photosensitizers can accelerate this process.[12][13]
-
Microbial Degradation: In environmental contexts, microorganisms can degrade hydroxypyridazine compounds. This often involves initial hydroxylation of the ring, followed by ring cleavage by dioxygenases.[14][15]
DOT Diagram: Major Degradation Pathways of Hydroxypyridazines
Caption: Overview of common degradation pathways for hydroxypyridazine compounds.
Q5: How do I design a robust forced degradation study for a novel hydroxypyridazine-based drug candidate?
A5: A well-designed forced degradation study should provide insights into the intrinsic stability of the drug molecule and help in developing a stability-indicating analytical method.[5][16] The study should be systematic and cover the main degradation pathways.
Protocol: Forced Degradation Study Design
-
Preparation of Stock Solution: Prepare a stock solution of the hydroxypyridazine compound in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).
-
Stress Conditions: Expose the compound to the following stress conditions in parallel:
-
Acid Hydrolysis: 0.1 M - 1 M HCl at 60-80°C for 24-48 hours.
-
Base Hydrolysis: 0.1 M - 1 M NaOH at 60-80°C for 24-48 hours.
-
Neutral Hydrolysis: Water or buffer (pH 7) at 60-80°C for 24-48 hours.
-
Oxidative Degradation: 3-30% H₂O₂ at room temperature for 24-48 hours. Protect from light.
-
Photodegradation: Expose the solid drug and a solution of the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be protected from light.
-
Thermal Degradation: Expose the solid drug to dry heat at a temperature higher than that used for accelerated stability testing (e.g., 80-100°C) for a specified period.
-
-
Time Points: Sample at multiple time points (e.g., 0, 6, 12, 24, 48 hours) to understand the kinetics of degradation.
-
Analysis: Analyze the samples using a suitable analytical method, typically HPLC with UV and/or MS detection.
-
Mass Balance: Ensure that the sum of the amount of the parent drug and the degradation products is close to 100% of the initial amount of the drug. This confirms that all major degradation products are being detected.
| Stress Condition | Typical Reagent/Condition | Primary Degradation Pathway Targeted |
| Acid Hydrolysis | 0.1 M HCl, 60°C | Hydrolysis |
| Base Hydrolysis | 0.1 M NaOH, 60°C | Hydrolysis |
| Oxidation | 3% H₂O₂, RT | Oxidation |
| Photolysis | ICH Q1B compliant light source | Photodegradation |
| Thermal | 80°C, dry heat | Thermolysis |
Q6: What are the regulatory expectations for degradation studies of pharmaceutical compounds?
A6: Regulatory agencies such as the FDA and EMA have guidelines for stability testing, including forced degradation studies. The key guidelines are from the International Council for Harmonisation (ICH), specifically ICH Q1A(R2) for stability testing of new drug substances and products, and ICH Q1B for photostability testing.[17]
The main expectations are:
-
To identify likely degradation products: This helps in establishing degradation pathways.[4]
-
To demonstrate the stability-indicating power of the analytical procedures: The method must be able to separate the drug from its degradation products.[5]
-
To understand the intrinsic stability of the molecule: This informs the development of a stable formulation and appropriate storage conditions.[16]
It is important to note that forced degradation studies are performed on a single batch of the drug substance.[16] The results are used to develop and validate the analytical methods that will be used in the formal stability program.[4]
References
- A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (n.d.). American Chemical Society.
-
Isolation of a 3-hydroxypyridine degrading bacterium, Agrobacterium sp. DW-1, and its proposed degradation pathway. (2019). National Center for Biotechnology Information. Retrieved January 5, 2026, from [Link]
-
Biochemical and Genetic Analysis of 4-Hydroxypyridine Catabolism in Arthrobacter sp. Strain IN13. (n.d.). National Center for Biotechnology Information. Retrieved January 5, 2026, from [Link]
-
Structure of 2,6-Dihydroxypyridine 3-hydroxylase from a Nicotine-degrading Pathway. (2025). ResearchGate. Retrieved January 5, 2026, from [Link]
-
Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. (n.d.). American Society for Microbiology. Retrieved January 5, 2026, from [Link]
-
Forced Degradation Studies. (2016). MedCrave online. Retrieved January 5, 2026, from [Link]
-
Forced Degradation – A Review. (2022). World Journal of Pharmacy and Pharmaceutical Sciences. Retrieved January 5, 2026, from [Link]
-
A Review: Stability Indicating Forced Degradation Studies. (n.d.). Research Journal of Pharmacy and Technology. Retrieved January 5, 2026, from [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). National Center for Biotechnology Information. Retrieved January 5, 2026, from [Link]
-
Performing ongoing stability testing for listed and complementary medicines. (2010). Therapeutic Goods Administration (TGA). Retrieved January 5, 2026, from [Link]
-
Q 1 A (R2) Stability Testing of new Drug Substances and Products. (n.d.). European Medicines Agency. Retrieved January 5, 2026, from [Link]
-
Oxidation and Reduction of Hydrazones—Risk Factors Related to the Manufacture and Stability of the Drugs. (n.d.). MDPI. Retrieved January 5, 2026, from [Link]
-
Mechanistic approach towards degradation of HCTZ by hydrolysis. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]
-
Guideline on Stability Testing: Stability testing of existing active substances and related finished products. (2023). European Medicines Agency. Retrieved January 5, 2026, from [Link]
-
Degradation Impurities in Pharmaceutical Products : Detection and Minimization. (n.d.). LinkedIn. Retrieved January 5, 2026, from [Link]
-
Oxidation of Drugs during Drug Product Development: Problems and Solutions. (2022). National Center for Biotechnology Information. Retrieved January 5, 2026, from [Link]
-
Hydrolytic stability of selected pharmaceuticals and their transformation products. (n.d.). PubMed. Retrieved January 5, 2026, from [Link]
-
Stability Testing of Existing Drug Substances and Products. (2003). Government of Canada. Retrieved January 5, 2026, from [Link]
-
Stability Testing and CLSI EP25-A. (n.d.). Westgard QC. Retrieved January 5, 2026, from [Link]
-
Control and analysis of hydrazine, hydrazides and hydrazones--genotoxic impurities in active pharmaceutical ingredients (APIs) and drug products. (2011). PubMed. Retrieved January 5, 2026, from [Link]
-
Analysing Impurities and Degradation Products. (2025). ResearchGate. Retrieved January 5, 2026, from [Link]
-
Studies on photodegradation process of psychotropic drugs: a review. (n.d.). PubMed. Retrieved January 5, 2026, from [Link]
-
Oxidative degradation of pharmaceutically important phenothiazines III: Kinetics and mechanism of promethazine oxidation. (n.d.). PubMed. Retrieved January 5, 2026, from [Link]
-
Recent Trends in Product Development and Regulatory Issues on Impurities in Active Pharmaceutical Ingredient (API) and Drug Products. Part 1: Predicting Degradation Related Impurities and Impurity Considerations for Pharmaceutical Dosage Forms. (n.d.). National Center for Biotechnology Information. Retrieved January 5, 2026, from [Link]
-
Oxidative degradation of pharmaceutically important phenothiazines I: Isolation and identification of oxidation products of promethazine. (n.d.). PubMed. Retrieved January 5, 2026, from [Link]
-
Hydrolytic degradation: Significance and symbolism. (2025). Wisdom Library. Retrieved January 5, 2026, from [Link]
-
Hydrolytic degradation. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]
-
Oxidative Degradation of Sequence-Defined Peptoid Oligomers. (n.d.). National Center for Biotechnology Information. Retrieved January 5, 2026, from [Link]
-
An integrated method for degradation products detection and characterization using hybrid ion trap/time-of-flight mass spectrometry and data processing techniques: Application to study of the degradation products of danofloxacin under stressed conditions. (2025). ResearchGate. Retrieved January 5, 2026, from [Link]
-
4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile. (n.d.). MDPI. Retrieved January 5, 2026, from [Link]
-
Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins. (n.d.). MDPI. Retrieved January 5, 2026, from [Link]
-
Degradation of hydrochlorothiazide in water. (2025). ResearchGate. Retrieved January 5, 2026, from [Link]
-
Metabolism and Chemical Degradation of New Antidiabetic Drugs: A Review of Analytical Approaches for Analysis of Glutides and Gliflozins. (n.d.). National Center for Biotechnology Information. Retrieved January 5, 2026, from [Link]
-
Metabolism and Chemical Degradation of New Antidiabetic Drugs: A Review of Analytical Approaches for Analysis of Glutides and Gliflozins. (2023). PubMed. Retrieved January 5, 2026, from [Link]
-
Increased phototoxicity of hydrochlorothiazide by photodegradation. (2025). ResearchGate. Retrieved January 5, 2026, from [Link]
-
Degradation of 2,5-dimethylpyrazine by Rhodococcus erythropolis strain DP-45 isolated from a waste gas treatment plant of a fishmeal processing company. (2025). ResearchGate. Retrieved January 5, 2026, from [Link]
-
Photochemical Degradation of Herbicides in Water by UV-radiation Generated by Hg Low-pressure Arcs (Part I, Triazines). (2025). ResearchGate. Retrieved January 5, 2026, from [Link]
-
Multi-Omics Strategies to Investigate the Biodegradation of Hexahydro-1,3,5-trinitro-1,3,5-triazine in Rhodococcus sp. Strain DN22. (2025). ResearchGate. Retrieved January 5, 2026, from [Link]
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Technical Support Center: Purification of Crude Ethyl 6-hydroxypyridazine-3-carboxylate
Welcome to the Technical Support Center for the purification of Ethyl 6-hydroxypyridazine-3-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile heterocyclic compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of crude Ethyl 6-hydroxypyridazine-3-carboxylate, ensuring you achieve the desired purity for your downstream applications.
Understanding the Impurity Profile
Effective purification begins with an understanding of the potential impurities in your crude material. The synthesis of Ethyl 6-hydroxypyridazine-3-carboxylate often involves the cyclocondensation of a 1,4-dicarbonyl compound with hydrazine or its derivatives.[1][2] Based on common synthetic routes, the primary impurities may include:
-
Unreacted Starting Materials: Such as diethyl 2-formyl-3-oxosuccinate or related ketoesters.
-
Isomeric Byproducts: Formation of regioisomers depending on the symmetry of the starting materials.
-
Hydrolyzed Product: The corresponding carboxylic acid, 6-hydroxypyridazine-3-carboxylic acid, can form if the ester group is hydrolyzed during the reaction or workup.
-
Solvent Residues: Residual solvents from the reaction or initial extraction steps.
-
Colored Impurities: High-molecular-weight byproducts that can discolor the crude product.
Frequently Asked Questions (FAQs)
Q1: My crude Ethyl 6-hydroxypyridazine-3-carboxylate is a dark, oily substance. Where do I begin?
A1: An oily or deeply colored crude product often indicates the presence of significant impurities. A multi-step purification approach is recommended. Start with an aqueous wash to remove any water-soluble starting materials or salts. If your compound has acidic or basic properties, an acid-base extraction can be highly effective. Given the predicted pKa of approximately 4.5 for Ethyl 4-hydroxy-6-oxo-1H-pyridazine-3-carboxylate, it can be manipulated with acid-base washes.[3] Following the initial cleanup, proceed with either recrystallization or column chromatography.
Q2: What is the best solvent for recrystallizing Ethyl 6-hydroxypyridazine-3-carboxylate?
A2: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For polar N-heterocycles like pyridazinones, polar protic solvents are often a good starting point.
-
Ethanol is a commonly recommended solvent for the recrystallization of pyridazinone derivatives.[4]
-
Mixed-solvent systems can also be very effective. A common strategy is to dissolve the crude product in a "good" solvent (one in which it is highly soluble, like methanol or acetone) at an elevated temperature and then add a "poor" solvent (one in which it is less soluble, like water or hexane) dropwise until the solution becomes turbid.[5] Careful cooling should then induce crystallization.
A systematic approach to solvent screening is always the best practice. Test the solubility of a small amount of your crude material in various solvents at room and elevated temperatures to identify the optimal system.
Q3: I'm having trouble getting my compound to crystallize out of solution. What should I do?
A3: Failure to crystallize is a common issue in recrystallization and can be due to several factors:[6]
-
Supersaturation: The solution may be supersaturated. Try to induce crystallization by scratching the inside of the flask with a glass rod just below the surface of the liquid or by adding a seed crystal of the pure compound.
-
Excess Solvent: You may have used too much solvent. Try to carefully evaporate some of the solvent to increase the concentration of your compound and then allow it to cool again.
-
"Oiling Out": If your compound has a low melting point, it may separate as an oil rather than a solid. This can sometimes be resolved by using a more dilute solution and allowing for very slow cooling.
Q4: I am seeing significant tailing of my compound on a silica gel column. How can I improve the peak shape?
A4: Peak tailing on silica gel is a common problem with polar and basic heterocyclic compounds due to strong interactions with the acidic silanol groups on the silica surface.[7] To mitigate this:
-
Add a Modifier: Incorporate a small amount of a basic modifier, such as triethylamine (0.1-1%) , into your mobile phase. This will help to neutralize the acidic sites on the silica gel and improve the peak shape.[8]
-
Switch to a Different Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina.
-
Reversed-Phase Chromatography: For highly polar compounds, reversed-phase chromatography on a C18 column is often a more suitable technique. The mobile phase would typically be a mixture of water and a polar organic solvent like acetonitrile or methanol, often with an acidic modifier like formic acid or trifluoroacetic acid to improve peak shape.[7]
Troubleshooting Guides
Recrystallization Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Compound does not dissolve in hot solvent. | Incorrect solvent choice. | Select a more polar solvent. Try a mixed solvent system where the compound is dissolved in a small amount of a good solvent first. |
| No crystals form upon cooling. | - Too much solvent was used.- Solution is supersaturated. | - Evaporate some of the solvent and re-cool.- Scratch the inner surface of the flask with a glass rod.- Add a seed crystal. |
| Product "oils out" instead of crystallizing. | - Compound's melting point is lower than the solvent's boiling point.- High concentration of impurities. | - Re-heat the solution to dissolve the oil, add more solvent, and allow for slower cooling.- Try a different solvent with a lower boiling point.- Perform a preliminary purification by column chromatography. |
| Low recovery of purified product. | - Compound is too soluble in the cold solvent.- Premature crystallization during hot filtration.- Incomplete transfer of crystals. | - Ensure the solution is thoroughly cooled in an ice bath before filtration.- Use a minimal amount of ice-cold solvent for washing the crystals.- Pre-heat the funnel and filter paper for hot filtration. |
Column Chromatography Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Poor separation of compounds (overlapping peaks). | - Inappropriate mobile phase polarity. | - Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.3 for the target compound.- Use a gradient elution, starting with a less polar solvent and gradually increasing the polarity. |
| Compound streaks or shows significant tailing. | - Strong interaction with the stationary phase (common for polar/basic compounds on silica). | - Add a modifier like triethylamine (0.1-1%) to the mobile phase.- Use a different stationary phase (e.g., alumina or reversed-phase C18 silica). |
| Compound does not elute from the column. | - Compound is too polar for the mobile phase.- Irreversible adsorption to the stationary phase. | - Drastically increase the polarity of the mobile phase (e.g., switch from ethyl acetate/hexane to dichloromethane/methanol).- Test for stability on a TLC plate before running the column. If degradation is observed, switch to a less reactive stationary phase. |
| Cracked or channeled column packing. | - Improper packing technique. | - Ensure the silica gel is packed as a uniform slurry. Avoid letting the column run dry. |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
-
Dissolution: In an Erlenmeyer flask, add the crude Ethyl 6-hydroxypyridazine-3-carboxylate. Add a minimal amount of ethanol and heat the mixture to boiling with stirring. Continue to add small portions of hot ethanol until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then reheat the solution to boiling for a few minutes.
-
Hot Filtration: If charcoal was used or if insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystal formation appears to have stopped, place the flask in an ice bath for at least 30 minutes to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Flash Column Chromatography on Silica Gel
-
TLC Analysis: Determine an appropriate mobile phase system using TLC. A good starting point for polar compounds like Ethyl 6-hydroxypyridazine-3-carboxylate is a mixture of ethyl acetate and hexane, or dichloromethane and methanol. Adjust the ratio to achieve an Rf value of ~0.2-0.3 for the target compound. If tailing is observed, add 0.5% triethylamine to the mobile phase.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane). If the crude product is not very soluble, it can be adsorbed onto a small amount of silica gel (dry loading). Apply the sample to the top of the packed column.
-
Elution: Carefully add the mobile phase to the top of the column and begin elution. Collect fractions and monitor the separation by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Visualizing the Purification Workflow
Caption: Decision-making flowchart for purification strategy selection and troubleshooting.
References
- Google Patents. (1986). US4575552A - Process of making ethyl[6-[ethyl-(2-hydroxypropyl)
-
University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Tips for Flash Column Chromatography. [Link]
- Google Patents. (1986).
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. [Link]
-
Columbia University, Department of Chemistry. (n.d.). Column chromatography. [Link]
-
National Programme on Technology Enhanced Learning. (n.d.). Recrystallization. [Link]
-
El-Sayed, W. A., et al. (2012). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Molecules, 17(8), 9021–9037. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. [Link]
-
Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. [Link]
-
Restek. (n.d.). A Guide to GC Column Selection and Optimizing Separations. [Link]
-
University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. [Link]
-
Google Patents. (2013). US 2013/0178478 A1. [Link]
-
MedCrave. (2016). Forced Degradation Studies. [Link]
-
Universidade do Minho. (n.d.). Synthesis of pyridazine and pyridopyridazine derivatives. [Link]
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Research Journal of Pharmacy and Technology. (2018). Stability Indicating Forced Degradation Studies. [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]
-
National Institutes of Health. (2015). Development of forced degradation and stability indicating studies of drugs—A review. [Link]
- Google Patents. (2004).
-
ResearchGate. (2004). Basic compounds used to test silica gel and type C silica columns. [Link]
-
Research Journal of Pharmacy and Technology. (2017). Stability Indicating Forced Degradation Studies. [Link]
-
Journal of Applied Pharmaceutical Science. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. [Link]
-
LCGC International. (2025). Reinventing Silica Modification for Long-Lasting HPLC Columns. [Link]
-
Liberty University. (n.d.). SYNTHESIS AND CHARACTERIZATION of Unique Pyridazines. [Link]
-
PubChem. (n.d.). Ethyl 6-(hydroxymethyl)pyridazine-3-carboxylate. [Link]
- Google Patents. (2010). RU2395498C1 - Method of producing 2-ethyl-6-methyl-3-hydroxypyridine.
-
Indo Global Journal of Pharmaceutical Sciences. (2015). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. [Link]
-
National Institutes of Health. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. [Link]
-
ScienceDirect. (2010). Synthesis and chemistry of pyridazin-3(2H)-ones. [Link]
- Google Patents. (2010). CN101891677B - Preparation method of 6-methyl-2-ethyl-3-hydroxy pyridine.
-
PubChem. (n.d.). Ethyl 4,6-dihydroxypyridazine-3-carboxylate. [Link]
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- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Ethyl 4-hydroxy-6-oxo-1H-pyridazine-3-carboxylate CAS 1352925-63-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 4. repositorium.uminho.pt [repositorium.uminho.pt]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Tips & Tricks [chem.rochester.edu]
Technical Support Center: Solvent Effects on the Reactivity of Hydroxypyridazines
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with hydroxypyridazines. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of solvent effects on the reactivity of these versatile heterocyclic compounds. Understanding how solvents modulate reaction rates, product selectivity, and even the predominant tautomeric form is critical for reproducible and optimized synthetic outcomes.
Introduction: Why Solvents Matter in Hydroxypyridazine Chemistry
Hydroxypyridazines, also known as pyridazinones, are a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. Their reactivity is profoundly influenced by the surrounding solvent environment. Solvents can alter reaction outcomes by stabilizing or destabilizing reactants, intermediates, and transition states through various intermolecular forces, including dipole-dipole interactions, hydrogen bonding, and solvophobic effects.[1] This guide will equip you with the knowledge to rationally select solvents and troubleshoot common issues encountered during your experiments.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific experimental challenges in a question-and-answer format, providing both theoretical explanations and practical solutions.
FAQ 1: Tautomerism and Solvent Choice
Question: My reaction with a 3-hydroxypyridazine is giving inconsistent product ratios, and I suspect tautomerism is the culprit. How does the solvent affect the tautomeric equilibrium, and how can I control it?
Answer: This is a very common and insightful observation. Hydroxypyridazines can exist in multiple tautomeric forms, most commonly the hydroxy and the pyridazinone (oxo) forms. The position of this equilibrium is highly sensitive to the solvent environment.[2][3]
-
Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents can act as both hydrogen bond donors and acceptors. They tend to stabilize the more polar pyridazinone tautomer through hydrogen bonding interactions.[2][3][4] In many cases, the pyridazinone form is the predominant species in protic media.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents can accept hydrogen bonds but cannot donate them. They can also stabilize the pyridazinone form through dipole-dipole interactions. In highly polar aprotic solvents like DMSO, the equilibrium may still favor the pyridazinone form.[5]
-
Nonpolar Aprotic Solvents (e.g., toluene, hexane, dioxane): In nonpolar environments, the less polar hydroxy tautomer can be more favored. In the gas phase, the hydroxy form is often calculated to be more stable.[4]
Troubleshooting Steps:
-
Characterize the Tautomeric Equilibrium: Before proceeding with reactivity studies, it is crucial to determine the predominant tautomeric form in your solvent of choice. NMR and UV-Vis spectroscopy are powerful tools for this purpose.[6][7][8] For instance, the chemical shifts of the ring protons and carbons will be significantly different for the two tautomers.
-
Solvent Screening: If a particular tautomer is desired for a subsequent reaction, perform a solvent screen to identify conditions that favor its formation. The table below provides a starting point for solvent selection.
-
Temperature Variation: In some cases, temperature can also influence the tautomeric equilibrium. Variable-temperature NMR studies can provide valuable insights.[9]
Table 1: General Influence of Solvent on Hydroxypyridazine Tautomeric Equilibrium
| Solvent Class | Predominant Tautomer (General Trend) | Key Interactions |
| Polar Protic | Pyridazinone (Oxo) | Hydrogen Bonding |
| Polar Aprotic | Pyridazinone (Oxo) | Dipole-Dipole Interactions |
| Nonpolar Aprotic | Hydroxy | Can be more prevalent |
Diagram 1: Tautomeric Equilibrium of 3-Hydroxypyridazine
Caption: Solvent effects on the tautomeric equilibrium of 3-hydroxypyridazine.
FAQ 2: Unexpected Reactivity in Nucleophilic Substitutions
Question: I am performing a nucleophilic substitution on a 6-chloro-3-hydroxypyridazine. The reaction is sluggish in some solvents and gives a mixture of N- and O-alkylation products in others. How can I improve the rate and selectivity?
Answer: This is a classic problem in heterocyclic chemistry where both solvent effects and the ambident nature of the nucleophile (the deprotonated hydroxypyridazine) come into play. The choice of solvent can dramatically influence both the rate of SNAr reactions and the site of nucleophilic attack.
-
Rate of Reaction (SNAr):
-
Polar Aprotic Solvents (e.g., DMSO, DMF): These are generally the solvents of choice for SNAr reactions.[10][11] They are polar enough to dissolve the reactants but do not strongly solvate the nucleophile, leaving it "naked" and highly reactive.[12]
-
Polar Protic Solvents (e.g., ethanol, water): These solvents can solvate the anionic nucleophile through hydrogen bonding, creating a solvent cage that reduces its nucleophilicity and slows down the reaction.[12][13]
-
-
Selectivity (N- vs. O-alkylation): The regioselectivity of alkylation is a complex interplay of factors including the solvent, counter-ion, and the nature of the electrophile.
-
Solvent Polarity: In more polar solvents, the negative charge on the pyridazinone anion is more dispersed, and attack at the harder oxygen atom can be favored. In less polar solvents, there might be a preference for attack at the softer nitrogen atom.
-
Hydrogen Bonding: Protic solvents can specifically solvate the oxygen atom of the pyridazinone anion, potentially hindering O-alkylation and favoring N-alkylation.
-
Troubleshooting Steps:
-
Optimize the Solvent for Rate: For sluggish reactions, switch to a polar aprotic solvent like DMSO or DMF. Ensure the solvent is anhydrous, as water can compete as a nucleophile or protonate your intended nucleophile.
-
Control Selectivity:
-
To favor O-alkylation , consider using a polar aprotic solvent.
-
To favor N-alkylation , a less polar solvent or a protic solvent might be beneficial, although the reaction rate may be compromised. A systematic screen of solvents with varying polarity and hydrogen-bonding ability is recommended.
-
-
Choice of Base and Counter-ion: The choice of base can influence the nature of the ion pair formed, which in turn affects selectivity. For example, using a bulky base might favor attack at the less sterically hindered position.
Diagram 2: Solvent Effects on Nucleophilic Substitution
Caption: Influence of solvent type on the rate and selectivity of nucleophilic substitution.
FAQ 3: Low Yields and Side Reactions
Question: My reaction is giving a low yield of the desired product, and I see several side products by TLC/LC-MS. What are the likely causes related to the solvent?
Answer: Low yields and the formation of side products are common frustrations in synthesis. The solvent can contribute to these issues in several ways.[14][15]
-
Poor Solubility: If your reactants are not fully dissolved, the reaction will be slow and incomplete, leading to low yields.
-
Solvent Reactivity: Some solvents can participate in the reaction. For example, in the presence of a strong base, alcoholic solvents can act as nucleophiles.
-
Decomposition: The desired product or starting material may be unstable in the chosen solvent, especially at elevated temperatures.[16]
-
Side Reactions: The solvent can influence the rates of competing reaction pathways. For instance, a protic solvent might promote hydrolysis of a sensitive functional group.
Troubleshooting Steps:
-
Check Solubility: Ensure all reactants are fully soluble in the chosen solvent at the reaction temperature. If not, consider a co-solvent system or a different solvent altogether.
-
Solvent Inertness: Choose a solvent that is inert under your reaction conditions. Consult a solvent compatibility chart if you are unsure.
-
Stability Studies: If you suspect decomposition, run a control experiment where you heat your starting material or product in the solvent without other reagents and monitor for degradation.
-
Systematic Optimization: If side reactions are an issue, a systematic approach to solvent screening can help identify conditions that favor the desired pathway. Consider parameters like polarity, proticity, and boiling point.
Part 2: Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments to investigate solvent effects on hydroxypyridazine reactivity.
Protocol 1: Monitoring Reaction Kinetics using UV-Vis Spectroscopy
UV-Vis spectroscopy is a powerful technique for monitoring the progress of a reaction by observing changes in the absorbance of reactants, products, or intermediates.[17][18]
Objective: To determine the rate constant of a reaction involving a hydroxypyridazine in different solvents.
Materials:
-
UV-Vis spectrophotometer with temperature control
-
Quartz cuvettes (1 cm path length)
-
Hydroxypyridazine substrate
-
Reagent
-
A series of anhydrous solvents (e.g., acetonitrile, ethanol, dioxane)
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of the hydroxypyridazine and the reagent in each of the chosen solvents.
-
Determine Analytical Wavelength: Record the UV-Vis spectra of the starting material and the expected product. Identify a wavelength where there is a significant change in absorbance upon reaction.
-
Set Up the Spectrophotometer: Set the spectrophotometer to the analytical wavelength and equilibrate the cuvette holder to the desired reaction temperature.
-
Initiate the Reaction: In a quartz cuvette, mix the hydroxypyridazine solution with the reagent solution to initiate the reaction. Ensure rapid mixing.
-
Monitor Absorbance: Immediately place the cuvette in the spectrophotometer and record the absorbance at the analytical wavelength over time until the reaction is complete.
-
Data Analysis: Plot absorbance versus time. From this data, you can determine the initial rate of the reaction and, with appropriate kinetic models, the rate constant.[19][20]
-
Repeat for Each Solvent: Repeat steps 4-6 for each solvent to be investigated.
Diagram 3: Workflow for UV-Vis Kinetic Study
Caption: Step-by-step workflow for a UV-Vis kinetic study.
Protocol 2: Characterizing Tautomeric Equilibria using NMR Spectroscopy
NMR spectroscopy is an invaluable tool for elucidating the structure of molecules in solution and can be used to determine the ratio of tautomers present.[8][21][22]
Objective: To quantify the tautomeric ratio of a hydroxypyridazine in various deuterated solvents.
Materials:
-
NMR spectrometer
-
NMR tubes
-
Hydroxypyridazine sample
-
A series of deuterated solvents (e.g., DMSO-d6, CDCl3, Methanol-d4)
Procedure:
-
Sample Preparation: Accurately weigh a small amount of the hydroxypyridazine and dissolve it in a known volume of the deuterated solvent in an NMR tube.
-
Acquire 1H NMR Spectrum: Acquire a quantitative 1H NMR spectrum. Ensure a long relaxation delay (D1) to allow for full relaxation of the protons for accurate integration.
-
Identify Tautomer-Specific Peaks: Identify distinct peaks in the spectrum that correspond to each tautomer. For example, the chemical shift of the proton attached to the nitrogen in the pyridazinone form will be different from the hydroxyl proton in the hydroxy form. Ring proton chemical shifts will also differ.
-
Integrate and Quantify: Integrate the area of the tautomer-specific peaks. The ratio of the integrals will correspond to the ratio of the tautomers in solution.
-
Acquire 13C NMR Spectrum (Optional): A 13C NMR spectrum can provide additional confirmation of the tautomeric forms present, as the chemical shifts of the carbonyl carbon in the pyridazinone form and the carbon bearing the hydroxyl group in the hydroxy form will be significantly different.
-
Repeat for Each Solvent: Repeat steps 1-5 for each deuterated solvent to be investigated.
Table 2: Expected 13C NMR Chemical Shift Ranges for Tautomers
| Tautomer | Key Carbon | Expected Chemical Shift (ppm) |
| Pyridazinone (Oxo) | Carbonyl (C=O) | ~160-180 |
| Hydroxy | C-OH | ~150-165 |
Part 3: References
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BenchChem Technical Support Team. (2025, December). Common side reactions in the synthesis of pyridazinone derivatives. BenchChem. 14
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Study.com. (n.d.). In nucleophilic substitution reactions, what is the effect of protic vs. aprotic solvents?23
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Emamian, S., & Luis, S. V. (2014). Tautomerism in pyridazin-3(2H)-one: a theoretical study using implicit/explicit solvation models. Journal of Molecular Graphics and Modelling, 49, 47-54. --INVALID-LINK--
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ResearchGate. (2014, January 20). Tautomerism in pyridazin-3(2H)-one: A theoretical study using implicit/explicit solvation models. 3
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BenchChem Technical Support Team. (2025, November). Technical Support Center: Pyridazinone Synthesis Purification. BenchChem. 15
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Chemistry LibreTexts. (2021, December 15). 7.5: SN1 vs SN2. --INVALID-LINK--
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Fruchier, A., & Elguero, J. (2002). Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines. Arkivoc, 2003(5), 104-112. 6
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Markiewicz, M., & Turecka, K. (2021). How Hydrogen Bonding Amplifies Isomeric Differences in Pyridones toward Strong Changes in Acidity and Tautomerism. The Journal of Physical Chemistry B, 125(7), 1846-1855. --INVALID-LINK--
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Sharma, A. K. (n.d.). Analytical Reactions of Hydroxypyridines. Reviews in Analytical Chemistry, 9(3-4), 151-186. --INVALID-LINK--
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Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. --INVALID-LINK--
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KPU Pressbooks. (n.d.). 7.5 SN1 vs SN2. In Organic Chemistry I. --INVALID-LINK--
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Markiewicz, M., & Turecka, K. (2021). How Hydrogen Bonding Amplifies Isomeric Differences in Pyridones toward Strong Changes in Acidity and Tautomerism. The Journal of Physical Chemistry B, 125(7), 1846-1855. --INVALID-LINK--
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G. B. Barlin, J. A. Benbow, and J. A. Elix. (1976). A 1H and 13C nuclear magnetic resonance and X-ray diffraction study of the tautomerism of 2-hydroxy- and 2,3-dihydroxy-pyridine N-oxides. X-Ray molecular structure of 2-hydroxypyridine N-oxide. Journal of the Chemical Society, Perkin Transactions 2, (7), 791-797. --INVALID-LINK--
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BenchChem Technical Support Team. (2025). Troubleshooting inconsistent results in N-pyridazin-4-ylnitramide experiments. BenchChem. 24
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YAK Science. (2015, December 13). Nucleophilicity and Solvents - Protic and Aprotic [Video]. YouTube. --INVALID-LINK--
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BenchChem Technical Support Team. (2025). Technical Support Center: Stability and Reactivity of Iodinated Pyridazines. BenchChem. 16
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ResearchGate. (2025, August 6). Reactions of Hydroxypyridines with 1‐Chloro‐2,4,6‐trinitrobenzene − Product Structure, Kinetics, and Tautomerism. --INVALID-LINK--
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Al-Sehemi, A. G., & El-Gogary, T. M. (2022). Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine-Functionalized Derivatives: Structural Elucidation and Computational Studies. ACS Omega, 7(8), 6963-6975. --INVALID-LINK--
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ChemRxiv. (n.d.). Kinetic Solvent Effects in Organic Reactions. --INVALID-LINK--
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Mahmoud, A. R. (2025, October 30). Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. ResearchGate. --INVALID-LINK--
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. --INVALID-LINK--
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ResearchGate. (2025, August 7). The Use of NMR Spectroscopy to Study Tautomerism. --INVALID-LINK--
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Meuldijk, J., & van de Ven, L. J. M. (2025, September 2). Solvent effects in square planar complexes: Kinetics of substitution at [1-(2-hydroxyphenyl)-3,5-diphenylformazanato]palladium(II) complexes. ResearchGate. --INVALID-LINK--
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Royal Society of Chemistry. (n.d.). Origins of complex solvent effects on chemical reactivity and computational tools to investigate them: a review. --INVALID-LINK--
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SciSpace. (1981, January 1). Solvent effects in square planar complexes: kinetics of substitution at [1-(2-hydroxyphenyl)-3,5. --INVALID-LINK--
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Spectroscopy Online. (2023, August 7). Monitoring Reactions Through UV-Visible Spectroscopy. --INVALID-LINK--
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National Institutes of Health. (2025, May 5). Solvent polarity effect on photophysical properties of some aromatic azo dyes with focus on tautomeric and toxicity competition. --INVALID-LINK--
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ChemRxiv. (n.d.). Combined UV/Vis and NMR spectroscopy allows for operando reaction monitoring: the case of guaiazulene and 2,4 dinitrobenzaldehyd. --INVALID-LINK--
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Royal Society of Chemistry. (n.d.). Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects. --INVALID-LINK--
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Spectroscopy Online. (2024, February 6). The Benefits of Monitoring Reactions Through UV-Visible Spectroscopy. --INVALID-LINK--
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Semantic Scholar. (n.d.). 14N and 13C NMR of tautomeric systems of hydroxy-pyridines. --INVALID-LINK--
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Bohrium. (2006, November 1). The use of NMR spectroscopy to study tautomerism. --INVALID-LINK--
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MDPI. (n.d.). 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile. --INVALID-LINK--
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National Institutes of Health. (2019, July 15). A UV/Vis Spectroscopy-Based Assay for Monitoring of Transformations Between Nucleosides and Nucleobases. --INVALID-LINK--
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American Chemical Society. (n.d.). Hydrogen and Dihydrogen Bonds in the Reactions of Metal Hydrides. --INVALID-LINK--
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National Institutes of Health. (n.d.). H-Bond: The Chemistry-Biology H-Bridge. --INVALID-LINK--
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National Institutes of Health. (n.d.). Analytical Methods for Kinetic Studies of Biological Interactions: A Review. --INVALID-LINK--
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MDPI. (n.d.). How Chemometrics Revives the UV-Vis Spectroscopy Applications as an Analytical Sensor for Spectralprint (Nontargeted) Analysis. --INVALID-LINK--
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National Institutes of Health. (n.d.). Kinetic Diagram Analysis: A Python Library for Calculating Steady-State Observables of Biochemical Systems Analytically. --INVALID-LINK--.nlm.nih.gov/pmc/articles/PMC4878864/)
References
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Validation & Comparative
The Emerging Biological Significance of Pyridazinone Scaffolds: A Comparative Analysis of Ethyl 6-hydroxypyridazine-3-carboxylate and Other Bioactive Pyridazinones
For researchers and professionals in drug development, the pyridazinone core represents a privileged scaffold, consistently appearing in compounds with a wide spectrum of biological activities. This guide provides a comparative overview of the biological potential of Ethyl 6-hydroxypyridazine-3-carboxylate against other well-established pyridazinone derivatives, offering insights into their diverse pharmacological profiles, including antimicrobial, anti-inflammatory, and anticancer properties. While direct experimental data on Ethyl 6-hydroxypyridazine-3-carboxylate is limited, its structural features suggest potential bioactivities that can be contextualized by examining related pyridazinone compounds.
The Pyridazinone Core: A Versatile Pharmacophore
The pyridazinone nucleus, a six-membered heterocyclic ring with two adjacent nitrogen atoms and a carbonyl group, is a cornerstone in medicinal chemistry.[1] Its derivatives have been extensively explored, leading to the discovery of agents with a vast array of pharmacological effects, including analgesic, anti-inflammatory, antimicrobial, and anticancer activities.[1][2] The ease of functionalization at various positions of the pyridazinone ring allows for the fine-tuning of its biological and pharmacokinetic properties, making it an attractive template for drug design.[3][4]
Ethyl 6-hydroxypyridazine-3-carboxylate: A Scaffold of Interest
Ethyl 6-hydroxypyridazine-3-carboxylate, while not extensively studied for its biological effects, possesses key structural motifs—a hydroxyl group and an ethyl carboxylate—that are known to influence the bioactivity of heterocyclic compounds. The hydroxyl group can participate in hydrogen bonding with biological targets, while the ethyl carboxylate moiety can be hydrolyzed in vivo to a carboxylic acid, a common feature in many drugs that can enhance solubility and interactions with receptors. Its close isomer, Ethyl 4,6-dihydroxypyridazine-3-carboxylate, is primarily recognized as a versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[5]
Comparative Biological Activities of Pyridazinone Derivatives
To understand the potential of Ethyl 6-hydroxypyridazine-3-carboxylate, we will compare its core structure to other pyridazinone derivatives with demonstrated biological activities.
Antimicrobial Activity
Pyridazinone derivatives have shown significant promise as antimicrobial agents. Studies have reported their efficacy against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains.[2][6] For instance, certain pyridazinone-based diarylurea derivatives have been developed as dual-function antimicrobial and anticancer agents.[5][7]
One study highlighted a series of pyridazinone derivatives, with some compounds exhibiting potent antibacterial activity against Staphylococcus aureus (MIC = 16 μg/mL) and significant antifungal activity against Candida albicans (MIC = 16 μg/mL).[5] Another study synthesized novel pyridazinone derivatives and found that compounds 7 and 13 were particularly active against Methicillin-resistant Staphylococcus aureus (MRSA), P. aeruginosa, and A. baumannii with MIC values in the range of 3.74–8.92 µM.[6]
Table 1: Comparative Antimicrobial Activity of Selected Pyridazinone Derivatives
| Compound/Derivative Class | Target Organism(s) | Reported Activity (MIC/Zone of Inhibition) | Reference |
| Diarylurea Pyridazinones | Staphylococcus aureus | MIC = 16 μg/mL | [5] |
| Diarylurea Pyridazinones | Candida albicans | MIC = 16 μg/mL | [5] |
| Novel Pyridazinone Derivatives | MRSA, P. aeruginosa, A. baumannii | MIC = 3.74–8.92 µM | [6] |
| Substituted Pyridazinones | S. pyogen, E. coli | "Excellent activity" (Zone of inhibition) | [2] |
The presence of the pyridazinone core is crucial for this activity, and substitutions on the ring system significantly modulate the antimicrobial spectrum and potency.
Anti-inflammatory Activity
Chronic inflammation is a key factor in the progression of numerous diseases, and pyridazinone derivatives have emerged as potent anti-inflammatory agents, often with a reduced risk of the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).[3][4]
A study on ethyl (6-substituted-3(2H)-pyridazinone-2-yl)acetate derivatives, which bear a structural resemblance to Ethyl 6-hydroxypyridazine-3-carboxylate, demonstrated significant in vivo analgesic and anti-inflammatory activities.[1] Notably, these compounds did not exhibit the gastric ulcerogenic effects commonly seen with NSAIDs.[1] The anti-inflammatory mechanism of some pyridazinones involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[3]
Anticancer Activity
The pyridazinone scaffold is also a promising framework for the development of novel anticancer agents.[8][9] These compounds have been shown to exert their effects through various mechanisms, including the inhibition of kinases and other enzymes crucial for cancer cell proliferation and survival.[8]
For instance, pyridazinone-based diarylurea derivatives have been designed as surrogates for sorafenib, a known anticancer drug, and have demonstrated significant growth inhibition against a panel of 60 cancer cell lines.[5][7] Some of these compounds showed growth inhibition percentages ranging from 62.21% to 100.14% against melanoma, NSCLC, prostate cancer, and colon cancer.[5] Another study reported on pyridazin-3(2H)-one derivatives that act as anticancer agents by inhibiting targets such as PARP, DHFR, and various kinases.[8]
Table 2: Anticancer Activity of Selected Pyridazinone Derivatives
| Compound/Derivative Class | Cancer Cell Line(s) | Reported Activity (GI₅₀/IC₅₀) | Mechanism of Action | Reference |
| Diarylurea Pyridazinones | Melanoma, NSCLC, Prostate, Colon | GI₅₀ = 1.66–100 μM | VEGFR-2 Inhibition | [5] |
| Pyrazolo[3,4-d]pyridazinones | BTK enzyme | IC₅₀ = 2.1 nM | BTK Inhibition | [8] |
| Pyridazin-3(2H)-one quinolines | Renal, Non-small cell lung | Full cell death (single dose) | Tubulin Polymerization Inhibition | [8] |
| 6-Aryl-dihydropyridazinones | 36 human tumor cell lines | GI₅₀ < 1 μM | Not specified | [4] |
Experimental Protocols for Biological Evaluation
To provide a practical context, the following are standardized protocols for assessing the biological activities discussed.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing the growth medium.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 25°C for fungi) for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)
This is a standard model to evaluate the anti-inflammatory activity of a compound in rodents.
-
Animal Acclimatization: Rats or mice are acclimatized to the laboratory conditions for a week.
-
Compound Administration: The test compound is administered orally or intraperitoneally at a specific dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Edema: After a set time (e.g., 1 hour), a sub-plantar injection of carrageenan solution is administered to the right hind paw of each animal.
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.
Conclusion and Future Directions
The pyridazinone scaffold is a remarkably versatile platform for the development of new therapeutic agents. While Ethyl 6-hydroxypyridazine-3-carboxylate itself remains to be fully characterized biologically, its structural features, when viewed in the context of other bioactive pyridazinones, suggest a high potential for antimicrobial, anti-inflammatory, and anticancer activities. Future research should focus on the synthesis and comprehensive biological evaluation of Ethyl 6-hydroxypyridazine-3-carboxylate and its derivatives to unlock their therapeutic potential. Structure-activity relationship (SAR) studies will be crucial in optimizing the potency and selectivity of these compounds for specific biological targets.
References
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- 3. 3-Hydroxypyridazine 1-oxides as carboxylate bioisosteres: A new series of subtype-selective AMPA receptor agonists [ouci.dntb.gov.ua]
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A Comparative Analysis of Pyridazine-Based COX Inhibitors: A Guide for Drug Development Professionals
In the landscape of anti-inflammatory drug discovery, the quest for potent and selective cyclooxygenase-2 (COX-2) inhibitors remains a pivotal area of research. Traditional non-steroidal anti-inflammatory drugs (NSAIDs) often present a significant drawback in the form of gastrointestinal side effects due to their non-selective inhibition of both COX-1 and COX-2 isoforms.[1][2] The pyridazine scaffold has recently emerged as a promising template for the development of novel COX-2 inhibitors, offering a unique chemical space for designing next-generation anti-inflammatory agents with improved safety profiles.[1][3]
This guide provides a comprehensive comparative analysis of recently developed pyridazine-based COX inhibitors, synthesizing key experimental data to inform researchers, scientists, and drug development professionals. We will delve into the structure-activity relationships, comparative efficacy, and safety profiles of these emerging compounds, supported by detailed experimental protocols and molecular insights.
The Rationale for Targeting COX-2 with Pyridazine Scaffolds
The cyclooxygenase (COX) enzyme exists in two primary isoforms: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that play a crucial role in physiological functions such as maintaining the integrity of the gastric mucosa and regulating platelet aggregation.[1] In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation, where it mediates the production of pro-inflammatory prostaglandins.[4] Therefore, selective inhibition of COX-2 over COX-1 is a key strategy to mitigate the gastrointestinal adverse effects associated with traditional NSAIDs.[3]
The pyridazine nucleus, a six-membered heterocyclic ring containing two adjacent nitrogen atoms, has garnered significant attention in medicinal chemistry due to its versatile biological activities.[5] Its unique electronic properties and ability to engage in various non-covalent interactions make it an attractive scaffold for designing potent and selective enzyme inhibitors.[3] Recent studies have demonstrated that functionalization of the pyridazine ring can lead to the development of highly potent and selective COX-2 inhibitors, with some compounds exhibiting efficacy comparable or superior to established drugs like celecoxib.[6][7][8]
Comparative Efficacy and Selectivity of Pyridazine-Based COX Inhibitors
The following table summarizes the in vitro COX inhibitory activity and selectivity of several recently reported pyridazine-based compounds, alongside reference drugs for comparison. The IC50 value represents the concentration of the inhibitor required to reduce the enzyme activity by 50%, while the Selectivity Index (SI) is the ratio of COX-1 IC50 to COX-2 IC50, with a higher value indicating greater selectivity for COX-2.
| Compound | COX-1 IC50 (nM) | COX-2 IC50 (nM) | Selectivity Index (SI = IC50 COX-1/IC50 COX-2) | Reference |
| Pyridazine Derivative 9a | - | 15.50 | - | [1] |
| Pyridazine Derivative 12 | - | 17.10 | - | [1] |
| Pyridazine Derivative 16b | - | 16.90 | - | [1] |
| Pyridazine-Thiazolidinone 17 | - | 17.70 | - | [1] |
| Pyridazinone Derivative 3g | 504.6 | 43.84 | 11.51 | [6] |
| Pyridazinone Derivative 6a | - | 53.01 | - | [6] |
| Pyrazole-Pyridazine Hybrid 5f | 20.12 µM | 1.50 µM | 13.41 | [4] |
| Pyrazole-Pyridazine Hybrid 6f | 9.56 µM | 1.15 µM | 8.31 | [4] |
| Pyridazine Derivative 6b | 1.14 µM | 0.18 µM | 6.33 | [7] |
| Pyridazinone Derivative 2d | 0.47 µM | 0.019 µM | 24.74 | [8] |
| Pyridazinone Derivative 2f | 0.60 µM | 0.015 µM | 40.00 | [8] |
| Celecoxib (Reference) | 320 | 17.79 | 17.99 | [1] |
| Indomethacin (Reference) | 220 | - | - | [1] |
Note: Direct comparison of IC50 values across different studies should be done with caution due to potential variations in assay conditions.
As evidenced by the data, several pyridazine derivatives exhibit potent COX-2 inhibition, with IC50 values in the nanomolar range, comparable to or even surpassing that of celecoxib.[1][6][8] Notably, compounds like the pyridazinone derivatives 2d and 2f demonstrate remarkable selectivity for COX-2, with selectivity indices significantly higher than that of celecoxib.[8] This enhanced selectivity is a crucial factor in potentially reducing the risk of gastrointestinal complications.
Structure-Activity Relationship (SAR) Insights
The extensive research into pyridazine-based COX inhibitors has illuminated key structural features that govern their potency and selectivity. The general pharmacophore for many selective COX-2 inhibitors consists of a central heterocyclic ring system with two adjacent aromatic rings and a sulfonamide or a similar functional group.
A generalized workflow for the discovery and evaluation of novel pyridazine-based COX inhibitors is depicted below:
Caption: Workflow for the development of pyridazine-based COX inhibitors.
Key SAR findings from various studies include:
-
Substitution on the Phenyl Rings: The nature and position of substituents on the phenyl rings attached to the pyridazine core significantly influence activity. Electron-withdrawing groups, such as sulfonamide or methylsulfonyl, at the para-position of one of the phenyl rings are often crucial for selective COX-2 inhibition, as this moiety can interact with the secondary pocket of the COX-2 active site.[7]
-
The Pyridazine Core: The pyridazine ring itself serves as a central scaffold, and modifications to it can modulate the overall physicochemical properties and biological activity of the compound. For instance, pyridazinone derivatives have shown excellent potency.[6][8]
-
Hybrid Molecules: The concept of molecular hybridization, combining the pyridazine scaffold with other pharmacologically active moieties like pyrazole, has led to the development of novel compounds with potent anti-inflammatory activity.[4][9] These hybrid molecules are believed to exert higher biological activity by potentially interacting with multiple targets or having a unique mechanism of action.[3][9]
Molecular Interactions with the COX-2 Active Site
Molecular docking studies have provided valuable insights into the binding modes of pyridazine-based inhibitors within the COX-2 active site.[6][7] These studies reveal that the inhibitors typically adopt a conformation that allows for key interactions with amino acid residues crucial for catalysis and selectivity.
The binding of a selective COX-2 inhibitor to the enzyme active site can be visualized as follows:
Caption: Key interactions of a pyridazine inhibitor in the COX-2 active site.
The sulfonamide or a bioisosteric group on the inhibitor often forms hydrogen bonds with residues like Arg513 and His90 in the active site channel. The central pyridazine ring and its appended phenyl rings can engage in hydrophobic and van der Waals interactions with residues lining the active site, including Tyr385 and Trp387. The key to COX-2 selectivity lies in the ability of the inhibitor to access a secondary side pocket, which is present in COX-2 due to the substitution of isoleucine in COX-1 with a smaller valine residue (Val523) in COX-2.[2] The presence of a bulkier substituent on the inhibitor that can fit into this side pocket enhances its selectivity for COX-2.
Experimental Protocols for Evaluation
The evaluation of novel COX inhibitors involves a series of standardized in vitro and in vivo assays.[10][11]
In Vitro COX Inhibition Assay
This assay is crucial for determining the potency (IC50) and selectivity of the compounds for COX-1 and COX-2.[12][13]
Principle: The assay measures the peroxidase activity of the COX enzyme, which is coupled to the oxidation of a chromogenic substrate, leading to a colorimetric or fluorometric signal. The inhibition of this signal in the presence of the test compound is used to determine its inhibitory activity.
Step-by-Step Methodology:
-
Enzyme and Substrate Preparation: Recombinant human or ovine COX-1 and COX-2 enzymes are used. Arachidonic acid is used as the substrate.
-
Incubation: The test compounds at various concentrations are pre-incubated with the respective COX isoform in a reaction buffer containing a heme cofactor.
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.
-
Detection: A colorimetric or fluorometric probe is added, and the change in absorbance or fluorescence is measured over time using a plate reader.
-
Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema Model)
This is a widely used and well-established animal model for evaluating the acute anti-inflammatory activity of new chemical entities.
Principle: Injection of carrageenan, a phlogistic agent, into the paw of a rat or mouse induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.
Step-by-Step Methodology:
-
Animal Acclimatization: Male Wistar rats or Swiss albino mice are acclimatized to the laboratory conditions for at least one week.
-
Compound Administration: The test compounds and a reference drug (e.g., indomethacin or celecoxib) are administered orally or intraperitoneally at a specific dose. The control group receives the vehicle.
-
Induction of Edema: After a predetermined time (e.g., 1 hour) following compound administration, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.
Gastric Ulcerogenicity Study
This study is essential to assess the gastrointestinal safety profile of the developed inhibitors.[1]
Principle: Animals are administered high doses of the test compounds for several days, and then their stomachs are examined for the presence of ulcers or lesions.
Step-by-Step Methodology:
-
Animal Dosing: Rats are orally administered the test compounds, a positive control (e.g., indomethacin), and a vehicle for a specified number of days.
-
Stomach Examination: On the final day, the animals are euthanized, and their stomachs are removed, opened along the greater curvature, and washed with saline.
-
Ulcer Scoring: The stomachs are examined for any signs of redness, spot ulcers, or hemorrhagic streaks. The severity of the ulcers is scored based on a predefined scale.
-
Data Analysis: The ulcer index is calculated for each group, and the results are compared to determine the ulcerogenic potential of the test compounds.
Conclusion and Future Directions
The pyridazine scaffold has unequivocally demonstrated its potential as a privileged structure in the design of potent and selective COX-2 inhibitors. The research highlighted in this guide showcases a variety of pyridazine derivatives with promising anti-inflammatory activity and improved gastric safety profiles compared to traditional NSAIDs. The continued exploration of this chemical space, guided by structure-activity relationship studies and molecular modeling, holds great promise for the development of the next generation of anti-inflammatory drugs.
Future research should focus on optimizing the pharmacokinetic properties of these lead compounds to enhance their oral bioavailability and duration of action. Furthermore, comprehensive preclinical and clinical studies are necessary to fully elucidate the therapeutic potential and long-term safety of these novel pyridazine-based COX inhibitors.
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A Comparative Guide to Validating the Anti-Inflammatory Effects of Novel Pyridazinones
For Researchers, Scientists, and Drug Development Professionals
In the quest for safer and more effective anti-inflammatory therapeutics, the pyridazinone scaffold has emerged as a promising structure with significant potential.[1][2][3] Unlike traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) that are often associated with gastrointestinal side effects, certain pyridazinone derivatives have demonstrated potent anti-inflammatory activity with a potentially improved safety profile.[3] This guide provides a comprehensive, technically-grounded framework for validating the anti-inflammatory effects of novel pyridazinone compounds, comparing their performance against established alternatives, and elucidating their mechanism of action.
Section 1: In Vitro Validation – Establishing Molecular and Cellular Efficacy
The initial phase of validation involves a battery of in vitro assays to quantify the direct effects of the novel compounds on key inflammatory mediators at the molecular and cellular level. This tiered approach allows for efficient screening and prioritization of candidates for further in vivo testing.
Assay 1.1: Cyclooxygenase-2 (COX-2) Inhibition Assay
-
Principle of the Assay: A primary mechanism of many anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for converting arachidonic acid into prostaglandins—key mediators of pain and inflammation.[4][5][6][7][8] The COX-2 isoform is particularly relevant as it is inducibly expressed at sites of inflammation.[6][7] This assay fluorometrically or colorimetrically measures the ability of a test compound to inhibit the activity of recombinant human COX-2.[9][10]
-
Rationale for Selection: This is a fundamental assay to determine if the novel pyridazinones share a mechanism with NSAIDs. Comparing the selectivity for COX-2 over COX-1 can also provide an early indication of potential gastrointestinal safety, as COX-1 is involved in protecting the stomach lining.[7]
-
Detailed Step-by-Step Protocol (Fluorometric):
-
Reagent Preparation: Reconstitute human recombinant COX-2 enzyme and prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor.[9][10] Prepare a 10X solution of the novel pyridazinone and the comparator drug (e.g., Celecoxib) in a suitable solvent like DMSO.[9]
-
Plate Setup: In a 96-well white opaque plate, add 10 µL of the diluted test compounds or Celecoxib to sample wells.[9] Add solvent control to "Enzyme Control" wells and a known inhibitor control.[9]
-
Enzyme Addition: Add the reconstituted COX-2 enzyme to all wells except the "no enzyme" control.
-
Reaction Initiation: Add 80 µL of the Reaction Mix to each well. Initiate the reaction by adding 10 µL of a diluted arachidonic acid/NaOH solution to all wells simultaneously using a multi-channel pipette.[9]
-
Data Acquisition: Immediately measure the fluorescence kinetically (Excitation/Emission = 535/587 nm) at 25°C for 5-10 minutes.[9][10]
-
Analysis: Calculate the rate of reaction from the linear portion of the kinetic curve. Determine the percent inhibition relative to the enzyme control and calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
-
Comparative Data Table (Illustrative):
| Compound | COX-2 IC50 (µM) |
| Novel Pyridazinone A | 0.45 |
| Novel Pyridazinone B | 1.20 |
| Celecoxib (Control)[9] | 0.45 |
Assay 1.2: LPS-Induced Nitric Oxide (NO) Production in Macrophages
-
Principle of the Assay: Macrophages play a central role in the inflammatory response. When stimulated with bacterial lipopolysaccharide (LPS), they produce large amounts of nitric oxide (NO), a pro-inflammatory mediator, via the inducible nitric oxide synthase (iNOS) enzyme.[11] The Griess assay measures nitrite (a stable breakdown product of NO) in the cell culture supernatant, providing a quantitative indicator of NO production.[12][13]
-
Rationale for Selection: This cell-based assay assesses the compound's ability to suppress inflammatory responses in a key immune cell type, moving beyond simple enzyme inhibition. It provides a broader view of the compound's anti-inflammatory potential.
-
Detailed Step-by-Step Protocol (Griess Assay):
-
Cell Culture: Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 1x10^5 cells/well and incubate for 24 hours.[13][14]
-
Compound Treatment: Pre-treat the cells with various concentrations of the novel pyridazinones or a control inhibitor for 30 minutes to 1 hour.
-
Inflammatory Stimulus: Induce inflammation by adding LPS (e.g., 10-100 ng/mL) to the wells and incubate for another 24 hours.[13]
-
Griess Reaction: Transfer 100 µL of the cell culture supernatant to a new 96-well plate. Add 100 µL of Griess reagent to each well.[13]
-
Data Acquisition: After a short incubation period, measure the absorbance at 540 nm using a plate reader.[14]
-
Analysis: Create a standard curve using known concentrations of sodium nitrite. Quantify the amount of nitrite in the samples and calculate the percentage inhibition of NO production compared to LPS-stimulated cells without any inhibitor.
-
-
Comparative Data Table (Illustrative):
| Compound | % Inhibition of NO Production (at 10 µM) |
| Novel Pyridazinone A | 75% |
| Novel Pyridazinone B | 62% |
| Dexamethasone (Control) | 85% |
Section 2: Mechanistic Insights – Unraveling the Mode of Action
A critical aspect of validation is understanding how the novel compounds exert their effects. This involves investigating their impact on key intracellular signaling pathways that regulate inflammation.
The NF-κB Signaling Pathway: A Master Regulator of Inflammation
The transcription factor Nuclear Factor-kappa B (NF-κB) is a pivotal mediator of inflammatory responses.[15] In resting cells, NF-κB is held inactive in the cytoplasm. Upon stimulation by pro-inflammatory signals like LPS, a signaling cascade is initiated, leading to the activation of NF-κB, which then moves into the nucleus to induce the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and iNOS.[15][16][17][18]
-
Experimental Approach: Western Blotting for NF-κB Activation: Investigating the phosphorylation of key proteins in the NF-κB pathway (such as IκBα and the p65 subunit of NF-κB) via Western blot can determine if the pyridazinones are acting upstream to block this central inflammatory pathway.
-
Signaling Pathway Diagram:
Caption: Simplified NF-κB signaling pathway activated by LPS.
Section 3: In Vivo Validation – Assessing Efficacy in a Physiological Context
Positive in vitro results must be confirmed in a living organism to account for complex physiological factors like metabolism and bioavailability. The carrageenan-induced paw edema model is a standard and highly reproducible assay for this purpose.[19]
Model 3.1: Carrageenan-Induced Paw Edema in Rodents
-
Principle of the Model: The subplantar injection of carrageenan, a seaweed-derived polysaccharide, into a rodent's paw induces a predictable and quantifiable acute inflammatory response characterized by edema (swelling).[19][20] The increase in paw volume is measured over several hours to assess the efficacy of an anti-inflammatory agent.[21]
-
Rationale for Selection: This model is widely accepted for screening acute anti-inflammatory activity and is particularly sensitive to inhibitors of prostaglandin synthesis, making it ideal for comparing novel compounds to established NSAIDs.[19][21]
-
Detailed Step-by-Step Protocol:
-
Animal Acclimatization: Male Wistar or Sprague-Dawley rats (180-200g) are acclimatized for at least one week before the experiment.[19]
-
Grouping and Dosing: Animals are divided into groups (n=6): Vehicle Control, Novel Pyridazinone A, Novel Pyridazinone B, and Positive Control (e.g., Indomethacin, 10 mg/kg).[19]
-
Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.[19]
-
Compound Administration: The respective compounds are administered orally (p.o.) or intraperitoneally (i.p.).[19]
-
Induction of Edema: One hour after drug administration, 0.1 mL of 1% carrageenan solution is injected into the subplantar surface of the right hind paw.[19][22][23]
-
Paw Volume Measurement: The paw volume is measured at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[19]
-
Analysis: The percentage inhibition of edema is calculated for each treated group compared to the vehicle control group at each time point.
-
-
Comparative Data Table (Illustrative - at 3 hours post-carrageenan):
| Treatment Group | Dose (mg/kg, p.o.) | % Inhibition of Paw Edema |
| Novel Pyridazinone A | 25 | 58.2% |
| Novel Pyridazinone B | 25 | 45.7% |
| Indomethacin (Control)[19] | 10 | 65.4% |
-
Integrated Validation Workflow Diagram:
Caption: A tiered workflow for validating novel anti-inflammatory compounds.
Section 4: Comparative Analysis and Future Directions
The synthesis of data from in vitro and in vivo experiments provides a holistic view of the novel pyridazinone's potential. A successful candidate, like "Novel Pyridazinone A" in our illustrative data, would demonstrate potent enzymatic inhibition (COX-2), effective suppression of inflammatory mediators in immune cells (NO), and significant reduction of acute inflammation in a physiological model (paw edema).
Its performance relative to standards like Celecoxib and Indomethacin is crucial. While Indomethacin is a potent non-selective COX inhibitor[24][25][26][27][28], and Celecoxib is COX-2 selective[5][6][7], a novel pyridazinone with comparable efficacy but a different mechanism (e.g., potent NF-κB inhibition with moderate COX-2 activity) could represent a significant advancement.
Future studies should focus on:
-
Broader Cytokine Profiling: Quantifying effects on other key pro-inflammatory cytokines like TNF-α and IL-6.
-
Chronic Inflammation Models: Evaluating efficacy in models of chronic diseases, such as collagen-induced arthritis.
-
Pharmacokinetics and Toxicology: Establishing the absorption, distribution, metabolism, excretion (ADME), and safety profile of lead candidates.
By following this rigorous, multi-faceted validation strategy, researchers can effectively characterize the anti-inflammatory properties of novel pyridazinones, objectively compare them to existing therapies, and build a strong, data-driven case for their advancement into further preclinical and clinical development.
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"structure-activity relationship of Ethyl 6-hydroxypyridazine-3-carboxylate analogs"
An In-Depth Guide to the Structure-Activity Relationship of Ethyl 6-Hydroxypyridazine-3-carboxylate Analogs
Introduction: The Pyridazine Scaffold in Modern Drug Discovery
The pyridazine ring system, a six-membered heterocycle containing two adjacent nitrogen atoms, is recognized as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and ability to serve as a versatile building block have led to the development of compounds with a vast array of pharmacological activities.[1][2][3] Pyridazine and its oxidized form, pyridazinone, are core components in drugs targeting conditions ranging from inflammation and hypertension to cancer and infectious diseases.[4][5]
This guide focuses on the structure-activity relationships (SAR) of analogs derived from a specific, highly functionalized starting point: Ethyl 6-hydroxypyridazine-3-carboxylate . We will provide a comparative analysis of how systematic modifications to this core structure influence biological activity, supported by experimental data and methodologies. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold for the discovery of novel therapeutic agents.
The Core Moiety: Ethyl 6-Hydroxypyridazine-3-carboxylate
The Ethyl 6-hydroxypyridazine-3-carboxylate structure is an ideal template for medicinal chemistry exploration due to its multiple, chemically distinct functionalization points. The inherent reactivity of the hydroxyl group, the ester, and the aromatic ring itself allows for the generation of diverse chemical libraries.[1][6] Understanding how modifications at these positions impact biological outcomes is the essence of SAR studies.
Below is a diagram illustrating the core structure and the principal sites for chemical modification (R¹, R², R³) that will be discussed in this guide.
Caption: Core structure and key modification points.
Comparative Analysis of Biological Activities
The versatility of the pyridazinone scaffold is evident in the diverse biological activities its analogs exhibit. This section compares different classes of these derivatives, focusing on antifungal, anti-inflammatory, and anticancer applications.
Antifungal Agents: Targeting Fungal Glucan Synthase
A significant breakthrough in antifungal drug discovery was the identification of pyridazinone analogs as potent inhibitors of β-1,3-glucan synthase, an essential enzyme for fungal cell wall synthesis.[6][7]
Lead Compound & SAR Insights: The lead compound in this class was identified as 5-[4-(benzylsulfonyl)piperazin-1-yl]-4-morpholino-2-phenyl-pyridazin-3(2H)-one .[7] Structure-activity relationship studies revealed several key determinants for potent antifungal activity:
-
N-2 Position (R¹): Substitution with a phenyl group at the N-2 position of the pyridazinone ring was found to be crucial for activity.
-
C-4 and C-5 Positions (R³): The presence of a morpholino group at C-4 and a piperazine linker at C-5 were key features of the most potent analogs.
-
Sulfonamide Moiety: Optimization of the sulfonamide group attached to the piperazine ring was critical for improving systemic exposure while maintaining high potency against fungal strains like Candida albicans and Candida glabrata.[7]
Data Summary: SAR of Glucan Synthase Inhibitors
| Compound Class | Modification at R¹ (N-2) | Modification at R³ (C-4/C-5) | Key Finding |
| Series A | Phenyl | 4-morpholino, 5-(4-sulfonylpiperazinyl) | Phenyl group is optimal for potent activity.[7] |
| Series B | Alkyl / H | 4-morpholino, 5-(4-sulfonylpiperazinyl) | Replacement of the N-phenyl group leads to a significant loss of activity. |
| Series C | Phenyl | Varied sulfonamides | Modifications to the terminal sulfonamide group significantly impact pharmacokinetic properties.[7] |
Experimental Protocol: β-1,3-Glucan Synthase Activity Assay
This assay quantifies the inhibitory effect of compounds on the target enzyme.
-
Enzyme Preparation: Microsomal fractions containing β-1,3-glucan synthase are isolated from a relevant fungal strain (e.g., Candida albicans).
-
Reaction Mixture: The enzyme preparation is incubated in a reaction buffer containing the substrate, UDP-[¹⁴C]glucose, and varying concentrations of the test compound.
-
Incubation: The reaction is allowed to proceed at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Product Capture: The reaction is stopped, and the resulting radiolabeled glucan polymer is captured on a filter membrane.
-
Quantification: The radioactivity on the filter is measured using a scintillation counter. The amount of radioactivity is directly proportional to enzyme activity.
-
Data Analysis: IC₅₀ values are calculated by plotting the percentage of enzyme inhibition against the logarithm of the compound concentration.
Causality: The choice of UDP-[¹⁴C]glucose as a substrate allows for highly sensitive detection of the enzymatic product. This method provides a direct measure of the compound's ability to interfere with the catalytic function of glucan synthase, validating it as the mechanism of action.
Caption: Workflow for β-1,3-Glucan Synthase Inhibition Assay.
Analgesic and Anti-inflammatory Agents
Pyridazinone derivatives have been extensively studied as non-steroidal anti-inflammatory drugs (NSAIDs) that often exhibit potent analgesic and anti-inflammatory effects with a potentially improved gastrointestinal safety profile.[5]
SAR Insights: The development of pyridazinone-based anti-inflammatory agents has yielded several key SAR trends:
-
Substitution Pattern: The analgesic activity is highly dependent on the substitution pattern. For instance, 4-amino-2-methyl-6-phenyl-5-vinyl-3(2H)-pyridazinone was reported to be significantly more potent than the marketed drug Emorfazone.[5]
-
Lipophilicity: The introduction of lipophilic groups, such as a phenyl ring at the C-6 position, generally enhances anti-inflammatory activity.
-
Amide vs. Ester: Conversion of the C-3 carboxylate to an amide can lead to potent analgesics. Studies on related benzothiazine carboxamides, which share structural similarities, have shown that the nature and position of substituents on an N-aryl ring dramatically influence analgesic efficacy.[8][9]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a classic and reliable in vivo model for evaluating acute anti-inflammatory activity.
-
Acclimatization: Male Wistar or Sprague-Dawley rats are acclimatized to the laboratory environment.
-
Compound Administration: Animals are divided into groups and administered the test compound or a vehicle control, typically orally (p.o.). A standard reference drug (e.g., Indomethacin) is used for comparison.
-
Inflammation Induction: After a set period (e.g., 1 hour), a sub-plantar injection of 0.1 mL of 1% carrageenan solution is made into the right hind paw of each rat.
-
Measurement: The volume of the injected paw is measured at baseline and at regular intervals post-injection (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.
Causality: Carrageenan injection induces a biphasic inflammatory response, allowing for the assessment of a compound's ability to interfere with inflammatory mediators. This self-validating system provides robust, quantitative data on a compound's in vivo efficacy.
Caption: Logic flow for in vivo anti-inflammatory testing.
Anticancer Agents: Targeting Cell Proliferation
The pyridazine scaffold is also prevalent in compounds designed as antineoplastic agents.[1][10] Analogs have been shown to inhibit cancer cell growth through various mechanisms, including cell cycle arrest and disruption of microtubule dynamics.[11]
SAR Insights:
-
Tubulin Polymerization: Certain ethyl carboxylate-containing heterocycles have been identified as novel agents that affect tubulin polymerization, leading to G2/M phase cell-cycle arrest and subsequent cell death.[11]
-
Kinase Inhibition: The pyridazine nucleus can act as a scaffold for kinase inhibitors. For example, replacing a core moiety in a known inhibitor with the pyridazine ring can alter physicochemical properties and target engagement.[12]
-
Substituent Effects: For phthalimide-based analogs, which share some structural features with pyridazinones, substitution on an attached aryl ring is critical. For instance, a 4-bromo substitution on a phenyl ring demonstrated superior anticancer activity against multiple cancer cell lines.[10] This highlights the importance of exploring halogen substitutions on any aryl appendages in pyridazine analogs.
Experimental Protocol: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.
-
Cell Seeding: Cancer cells of a specific cell line (e.g., MCF-7, A549) are seeded into a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compound. Wells with untreated cells (negative control) and a known cytotoxic drug (positive control) are included.
-
Incubation: The plate is incubated for a defined period (e.g., 48-72 hours) to allow the compound to exert its effect.
-
MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the purple formazan crystals formed by metabolically active cells.
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the untreated control, and an IC₅₀ value is determined.
Causality: This protocol relies on the principle that only viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan. The intensity of the color is therefore directly proportional to the number of living cells, providing a robust and high-throughput method for quantifying cytotoxicity.
General Synthetic Strategies
The synthesis of pyridazinone derivatives often begins with the condensation of a 1,4-dicarbonyl compound or its equivalent with hydrazine hydrate.[2][3] For the ethyl 6-hydroxypyridazine-3-carboxylate core, a common route involves the cyclization of a diethyl acetylenedicarboxylate derivative or a related precursor with hydrazine. Subsequent modifications, such as N-alkylation, O-alkylation, or palladium-catalyzed cross-coupling reactions on a halogenated intermediate, can then be used to generate a library of analogs.
Caption: A generalized synthetic scheme for pyridazinone analogs.
Conclusion and Future Perspectives
The Ethyl 6-hydroxypyridazine-3-carboxylate scaffold is a remarkably fruitful starting point for the development of diverse therapeutic agents. The structure-activity relationships discussed herein demonstrate that subtle modifications to the core can pivot the biological activity towards entirely different therapeutic classes, from antifungal to anti-inflammatory to anticancer agents.
Key Takeaways:
-
N-2 Substitution (R¹): This position is critical for potency in many analog series, with aryl substitutions often being favored.
-
C-6 Hydroxyl Group (R²): This group can be alkylated or used as a handle for introducing other functionalities, though this was less explored in the cited literature.
-
Ring Positions (R³): Substitutions at C-4 and C-5 with bulky groups or linker-pharmacophore combinations are a common strategy for enhancing potency and modulating properties.
Future research should focus on exploring novel substitution patterns, particularly at the less-studied positions of the pyridazine ring. The application of modern synthetic methods could unlock new chemical space, and screening these novel analogs against a wider range of biological targets will undoubtedly uncover new therapeutic opportunities for this versatile and privileged scaffold.
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A Senior Application Scientist's Guide to the In Vivo Efficacy of Pyridazine Derivatives
For researchers, scientists, and drug development professionals, the pyridazine scaffold represents a privileged structure in medicinal chemistry. Its inherent physicochemical properties and versatile substitution patterns have led to the development of a multitude of derivatives with potent biological activities. This guide provides an in-depth, comparative analysis of the in vivo efficacy of various pyridazine derivatives across key therapeutic areas: oncology, inflammation, and infectious diseases. We will delve into the experimental data that underpins their therapeutic potential, offering not just results, but the causality behind the experimental designs and the validation inherent in the described protocols.
The Enduring Appeal of the Pyridazine Core
The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, offers a unique combination of features that make it an attractive scaffold for drug design.[1] Its polarity can enhance solubility and modulate pharmacokinetic properties, while the nitrogen atoms can act as hydrogen bond acceptors, facilitating strong interactions with biological targets.[1] This has led to the exploration of pyridazine derivatives in a wide range of therapeutic applications, from anticancer and anti-inflammatory to antimicrobial agents.[1][2][3]
Part 1: Anticancer Efficacy of Pyridazine Derivatives
The development of novel anticancer agents is a cornerstone of modern drug discovery. Pyridazine derivatives have emerged as promising candidates, with several compounds demonstrating significant in vivo antitumor activity.[2][4] Their mechanisms of action are diverse, often targeting key signaling pathways involved in tumor growth, proliferation, and angiogenesis, such as the Vascular Endothelial Growth Factor Receptor (VEGFR) and c-Met kinases.[1][5]
Comparative In Vivo Efficacy of Anticancer Pyridazine Derivatives
The following table summarizes the in vivo efficacy of selected pyridazine derivatives from various preclinical studies. It is important to note that direct head-to-head comparisons are limited, and the data presented here is a synthesis of findings from independent investigations.
| Compound ID/Series | Cancer Model | Animal Model | Dosing Regimen | Key Efficacy Endpoint(s) | Reference(s) |
| Compound 5b | Ehrlich Ascites Carcinoma (EAC) | Swiss Albino Mice | 10 mg/kg, i.p. | 92.2% tumor growth inhibition | [5] |
| Compound 9e | Ehrlich Ascites Carcinoma (EAC) | Swiss Albino Mice | 10 & 20 mg/kg, i.p. | Significant reduction in mean tumor volume | [6] |
| Compound 2b | Lymphoma | BALB/c Mice | 50 mg/kg, p.o. | Significant increase in lifespan and reduction in tumor growth | [7][8] |
| Imidazo[1,2-b]pyridazine derivative | Gastric (MKN45) & Colon (COLO205) Xenografts | Nude Mice | Not specified | Antitumor action observed | [1] |
Experimental Protocol: In Vivo Anticancer Efficacy Assessment in an Ehrlich Ascites Carcinoma (EAC) Model
This protocol outlines a standardized procedure for evaluating the in vivo anticancer efficacy of pyridazine derivatives using the EAC solid tumor model in mice. This model is widely used due to its reliability and reproducibility.
1. Animal Model and Husbandry:
-
Species: Swiss albino mice.
-
Housing: Maintained under standard laboratory conditions (22 ± 2 °C, 12 h light/dark cycle) with free access to food and water.
-
Acclimatization: Animals should be acclimatized for at least one week prior to the experiment.
2. Tumor Inoculation:
-
Aseptically aspirate Ehrlich Ascites Carcinoma (EAC) cells from a donor mouse.
-
Perform a cell count and adjust the concentration to 2.5 x 10^6 cells/0.1 mL in sterile saline.
-
Inject 0.1 mL of the EAC cell suspension subcutaneously into the right thigh of each experimental mouse.
3. Treatment Regimen:
-
Grouping: Randomly divide the animals into control and treatment groups (n=6-10 per group).
-
Treatment Initiation: Commence treatment 24 hours after tumor inoculation.
-
Administration: Administer the pyridazine derivative (dissolved in a suitable vehicle, e.g., DMSO and saline) intraperitoneally (i.p.) or orally (p.o.) at the desired dose(s). The control group should receive the vehicle alone. A positive control, such as a standard chemotherapeutic agent, should also be included.
-
Duration: Continue treatment for a predefined period, typically 10-14 days.
4. Efficacy Evaluation:
-
Tumor Volume Measurement: Measure the tumor dimensions (length and width) every other day using a digital caliper. Calculate the tumor volume using the formula: Tumor Volume (mm³) = (length × width²) / 2 .[9]
-
Body Weight Monitoring: Record the body weight of each animal daily to assess treatment-related toxicity.
-
Survival Analysis: Monitor the animals daily for survival.
-
Endpoint: At the end of the study, euthanize the animals, and excise the tumors. Weigh the tumors and calculate the percentage of tumor growth inhibition.
5. Statistical Analysis:
-
Analyze the data using appropriate statistical methods, such as one-way ANOVA followed by a post-hoc test, to determine the significance of the observed differences between the treatment and control groups.
Visualizing the Experimental Workflow
Caption: A generalized workflow for in vivo anticancer efficacy testing.
Mechanism of Action: Targeting Angiogenesis
Many potent anticancer pyridazine derivatives exert their effects by inhibiting receptor tyrosine kinases involved in angiogenesis, such as VEGFR-2.[5] By blocking this signaling pathway, these compounds can effectively cut off the blood supply to the tumor, leading to growth inhibition and apoptosis.
Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of pyridazine derivatives.
Part 2: Anti-inflammatory Efficacy of Pyridazine Derivatives
Chronic inflammation is a key driver of numerous diseases. Pyridazine derivatives have demonstrated significant anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.[10]
Comparative In Vivo Efficacy of Anti-inflammatory Pyridazine Derivatives
| Compound ID/Series | Inflammation Model | Animal Model | Dosing Regimen | Key Efficacy Endpoint(s) | Reference(s) |
| Compound 4a | Carrageenan-induced paw edema | Rats | Not specified | Potent anti-inflammatory activity, more than indomethacin | [4] |
| Compound 9d | Carrageenan-induced paw edema | Rats | Not specified | Potent anti-inflammatory activity, more than indomethacin | [4] |
| Compound 5a | Carrageenan-induced paw edema | Rats | Not specified | Strong anti-inflammatory effects, comparable to indomethacin and celecoxib | [10] |
| Compound 5f | Carrageenan-induced paw edema | Rats | Not specified | Strong anti-inflammatory effects, comparable to indomethacin and celecoxib | [10] |
Experimental Protocol: Carrageenan-Induced Paw Edema Assay
This is a classic and reliable model for screening acute anti-inflammatory drugs.[11]
1. Animal Model:
-
Species: Wistar or Sprague-Dawley rats.
2. Procedure:
-
Administer the test pyridazine derivative orally or intraperitoneally.
-
After a set time (e.g., 1 hour), inject 0.1 mL of a 1% carrageenan solution in saline into the subplantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
3. Data Analysis:
-
Calculate the percentage of edema inhibition for each group compared to the vehicle-treated control group.
Visualizing the Experimental Workflow
Caption: Workflow for the carrageenan-induced paw edema assay.
Part 3: Antimicrobial Efficacy of Pyridazine Derivatives
The rise of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents. Pyridazine derivatives have shown promise in this area, with demonstrated activity against a range of bacterial and fungal pathogens.[12][13]
Comparative In Vivo Efficacy of Antimicrobial Pyridazine Derivatives
In vivo data for the antimicrobial efficacy of pyridazine derivatives is less abundant in the readily available literature compared to anticancer and anti-inflammatory studies. However, some studies have reported promising activity. For instance, a 4-cyano-3-oxido-1-beta-D-ribofuranosylpyridazinium derivative has shown gram-negative antibacterial activity in vivo against Escherichia coli infections.[3]
Experimental Protocol: Murine Sepsis Model for Antibacterial Efficacy
This model is used to evaluate the ability of a compound to clear a systemic bacterial infection.[1]
1. Animal Model:
-
Species: BALB/c or C57BL/6 mice.
2. Procedure:
-
Induce sepsis by intraperitoneal injection of a lethal dose of a bacterial pathogen (e.g., Staphylococcus aureus, Escherichia coli).
-
Administer the pyridazine derivative at various doses and schedules (e.g., single dose, multiple doses).
-
Monitor the animals for survival over a period of 7-14 days.
3. Data Analysis:
-
Determine the Median Survival Time and the percentage of surviving animals in each treatment group.
-
In some studies, bacterial load in blood and organs can be quantified at specific time points.
Visualizing the Experimental Workflow
Caption: Workflow for a murine sepsis model to test antibacterial efficacy.
Conclusion and Future Perspectives
This guide has provided a comparative overview of the in vivo efficacy of pyridazine derivatives in oncology, inflammation, and infectious diseases. The experimental data clearly demonstrates the therapeutic potential of this versatile scaffold. The provided protocols offer a validated framework for the preclinical evaluation of novel pyridazine-based compounds.
Future research should focus on conducting more direct comparative studies to better delineate the structure-activity relationships and identify the most promising candidates for clinical development. Furthermore, a deeper understanding of the molecular mechanisms underlying the observed in vivo efficacy will be crucial for the rational design of next-generation pyridazine-based therapeutics.
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Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity. J-Stage. [Link]
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Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. ACS Omega. [Link]
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Novel Pyrimido-Pyridazine Derivatives: Design, Synthesis, Anticancer Evaluation and In Silico Studies. Future Medicinal Chemistry. [Link]
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Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling. PubMed. [Link]
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Study of Various Fused Heterocyclic Pyridazine Derivatives as Potent Anticancer Agents: A Brief Overview. Acta Scientific. [Link]
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Novel pyrimido-pyridazine derivatives: design, synthesis, anticancer evaluation and in silico studies. PubMed. [Link]
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Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. National Cancer Institute. [Link]
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Synthesis and anti-inflammatory activity of novel pyridazine and pyridazinone derivatives as non-ulcerogenic agents. PubMed. [Link]
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A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS. IJCRT.org. [Link]
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Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. [Link]
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New Anticancer Agents: In Vitro and In Vivo Evaluation. De Gruyter. [Link]
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Investigation of Anticancer Properties of Newly Synthesized Pyridazine-Based Inhibitors in Mouse and Human Breast Cancer Cell Line. PubMed Central. [Link]
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Pyridazine Derivatives I Showed Potent Anticancer Activity and... | Download Scientific Diagram. ResearchGate. [Link]
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Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Publishing. [Link]
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pyridazine derivatives evaluated: Topics by Science.gov. Science.gov. [Link]
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Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. MDPI. [Link]
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Topical Anti-Inflammatory Activity of Oil from Tropidurus hispidus (Spix, 1825). PubMed Central. [Link]
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Synthesis and antifungal activity of imidazo[1,2-b]pyridazine derivatives against phytopathogenic fungi. ResearchGate. [Link]
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Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. RSC Publishing. [Link]
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Novel pyridazine derivatives: Synthesis and antimicrobial activity evaluation. PubMed. [Link]
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Novel pyridazine derivatives: Synthesis and antimicrobial activity evaluation. ResearchGate. [Link]
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Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical & Pharmacology Journal. [Link]
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Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. MDPI. [Link]
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Synthesis and antifungal activity of imidazo[1,2-b]pyridazine derivatives against phytopathogenic fungi. PubMed. [Link]
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Antimicrobial Pyridazines: Synthesis, Characterization, Cytotoxicity, Substrate Promiscuity, and Molecular Docking. PubMed. [Link]
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Anti-Inflammatory Comparison of Melatonin and Its Bromobenzoylamide Derivatives in Lipopolysaccharide (LPS)-Induced RAW 264.7 Cells and Croton Oil-Induced Mice Ear Edema. PubMed Central. [Link]
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Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Publishing. [Link]
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Baccharis dracunculifolia DC (Asteraceae) Root Extract and Its Triterpene Baccharis Oxide Display Topical Anti-Inflammatory. Semantic Scholar. [Link]
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Development and Pilot in Vivo Testing of a Protocol for PLGA–Vancomycin Coatings on PTFE Used as Silicone-Implant Analogs. MDPI. [Link]
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Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. PubMed Central. [Link]
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Synthesis of some pyridazine derivatives as antioxidants and antimicrobial agents. ResearchGate. [Link]
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A Comparative Spectroscopic Guide to Pyridazine Isomers: Distinguishing Pyridazine, Pyrimidine, and Pyrazine
Introduction: The Significance of Diazine Isomers in Research and Development
In the landscape of heterocyclic chemistry, the diazines—a class of aromatic compounds featuring a six-membered ring with two nitrogen atoms—hold a position of considerable importance. The three structural isomers, pyridazine (1,2-diazine), pyrimidine (1,3-diazine), and pyrazine (1,4-diazine), form the core of numerous biologically active molecules, including pharmaceuticals, agrochemicals, and natural products.[1][2] Their isomeric nature, while seemingly subtle, gives rise to distinct electronic distributions and molecular geometries. These differences profoundly influence their physical, chemical, and biological properties, making unambiguous identification a critical step in research, quality control, and drug development.
This guide provides a comprehensive comparison of the key spectroscopic techniques used to differentiate these isomers: Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, along with Mass Spectrometry (MS). By delving into the principles behind the spectral differences and providing practical experimental data and protocols, this document serves as a valuable resource for researchers and scientists.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, and the pyridazine isomers are no exception. The chemical shifts of both proton (¹H) and carbon-13 (¹³C) nuclei are exquisitely sensitive to the electron density around them, which is directly influenced by the positions of the electronegative nitrogen atoms.
Causality Behind Spectral Differences:
The two nitrogen atoms in the diazine ring act as electron-withdrawing groups, deshielding the adjacent protons and carbons. The extent of this deshielding effect is dependent on the proximity to the nitrogen atoms.
-
Pyridazine: The adjacent nitrogen atoms (at positions 1 and 2) create a unique electronic environment. The protons and carbons closest to the nitrogens (α-positions) are significantly deshielded (shifted downfield) compared to those further away (β-positions).
-
Pyrimidine: With nitrogen atoms at positions 1 and 3, the proton at position 2 is flanked by both nitrogens, leading to a very strong deshielding effect and a characteristically downfield chemical shift. The protons at positions 4 and 6 are equivalent and are deshielded by one adjacent nitrogen, while the proton at position 5 is the most shielded.
-
Pyrazine: Due to the molecule's symmetry (nitrogens at 1 and 4), all four protons are chemically equivalent, as are all four carbons. This results in a single, sharp peak in both the ¹H and ¹³C NMR spectra under broadband decoupling.
Comparative NMR Data:
The following tables summarize typical ¹H and ¹³C NMR chemical shifts for pyridazine, pyrimidine, and pyrazine. Note that actual values may vary slightly depending on the solvent and concentration.
Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm)
| Compound | H-2 | H-3 | H-4 | H-5 | H-6 |
| Pyridazine | - | ~7.51 | ~7.51 | ~9.21 | ~9.21 |
| Pyrimidine | ~9.26 | - | ~8.78 | ~7.36 | ~8.78 |
| Pyrazine | ~8.60 | ~8.60 | ~8.60 | ~8.60 | - |
Data sourced from various references, including[3][4].
Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm)
| Compound | C-2 | C-3 | C-4 | C-5 | C-6 |
| Pyridazine | - | ~127.0 | ~127.0 | ~150.0 | ~150.0 |
| Pyrimidine | ~158.0 | - | ~156.0 | ~121.0 | ~156.0 |
| Pyrazine | ~145.0 | ~145.0 | ~145.0 | ~145.0 | - |
Data sourced from various references, including[5][6][7].
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
This protocol outlines the general procedure for acquiring high-quality NMR spectra of pyridazine isomers.
Materials:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
Pyridazine, pyrimidine, or pyrazine sample
-
Pipettes and vials
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the diazine sample into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the deuterated solvent (e.g., CDCl₃) to dissolve the sample.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).
-
Use a standard pulse sequence (e.g., a single 90° pulse).
-
Set the number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
Acquire the free induction decay (FID).
-
-
¹³C NMR Acquisition:
-
Switch the spectrometer to the ¹³C nucleus frequency.
-
Set the spectral width to cover the expected range (e.g., 0-160 ppm).
-
Use a pulse sequence with broadband proton decoupling (e.g., zgpg30).
-
Set a sufficient number of scans for adequate signal-to-noise (may range from hundreds to thousands of scans depending on sample concentration).
-
Acquire the FID.
-
-
Data Processing:
-
Apply a Fourier transform to the FIDs of both ¹H and ¹³C experiments.
-
Phase the resulting spectra.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., 7.26 ppm for CDCl₃ in ¹H NMR, 77.16 ppm in ¹³C NMR).[8]
-
Integrate the peaks in the ¹H NMR spectrum.
-
Diagram: NMR Spectroscopy Workflow
Caption: Workflow for NMR analysis of pyridazine isomers.
Infrared (IR) Spectroscopy: Fingerprinting Molecular Vibrations
IR spectroscopy probes the vibrational modes of molecules. The absorption of IR radiation at specific frequencies corresponds to the energy required to excite a particular bond vibration (e.g., stretching or bending). While the IR spectra of the pyridazine isomers share some similarities due to the C-H and C-N bonds present in all three, the unique arrangement of atoms in each isomer results in a distinct "fingerprint" region (typically below 1500 cm⁻¹).
Causality Behind Spectral Differences:
The symmetry of the molecule plays a crucial role in determining which vibrational modes are IR-active. For a vibration to be IR-active, it must result in a change in the molecule's dipole moment.
-
Pyridazine (C₂ᵥ symmetry): Being less symmetric, a larger number of its vibrational modes are IR-active, leading to a relatively complex spectrum.
-
Pyrimidine (C₂ᵥ symmetry): Similar to pyridazine, it exhibits a number of IR-active modes.
-
Pyrazine (D₂ₕ symmetry): This highly symmetric molecule has a center of inversion. The rule of mutual exclusion applies, meaning that vibrations that are IR-active are Raman-inactive, and vice versa. This results in a simpler IR spectrum compared to its isomers.
Comparative IR Data:
The following table highlights some key distinguishing IR absorption bands for the three isomers.
Table 3: Key IR Absorption Bands (cm⁻¹)
| Vibrational Mode | Pyridazine | Pyrimidine | Pyrazine |
| C-H Stretching | 3100-3000 | 3100-3000 | 3100-3000 |
| Ring Stretching | ~1570, ~1440, ~1410 | ~1580, ~1460, ~1390 | ~1580, ~1480, ~1415 |
| C-H in-plane bend | ~1230, ~1150, ~1060 | ~1200, ~1140, ~1090 | ~1150, ~1090 |
| Ring out-of-plane bend | ~760 | ~990, ~730 | ~800 |
Data compiled from various sources, including[1][9][10].
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
ATR-FT-IR is a convenient method for analyzing solid and liquid samples with minimal preparation.
Materials:
-
FT-IR spectrometer with an ATR accessory
-
Solid or liquid sample of pyridazine, pyrimidine, or pyrazine
-
Spatula
-
Solvent for cleaning (e.g., isopropanol) and laboratory wipes
Procedure:
-
Background Spectrum:
-
Ensure the ATR crystal is clean.
-
Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.
-
-
Sample Application:
-
For a solid sample, place a small amount onto the center of the ATR crystal.
-
Lower the press arm to ensure good contact between the sample and the crystal.
-
For a liquid sample, place a single drop onto the crystal.
-
-
Spectrum Acquisition:
-
Acquire the IR spectrum. A typical range is 4000-400 cm⁻¹.
-
Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
-
Cleaning:
-
Raise the press arm and remove the sample.
-
Clean the ATR crystal thoroughly with a solvent-moistened wipe.
-
Diagram: ATR-FT-IR Spectroscopy Workflow
Caption: Workflow for ATR-FT-IR analysis.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Exploring Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For aromatic systems like the diazines, the principal absorptions are due to π → π* and n → π* transitions. The positions and intensities of these absorption bands are influenced by the arrangement of the nitrogen atoms.
Causality Behind Spectral Differences:
The non-bonding (n) electrons on the nitrogen atoms can be excited to anti-bonding π* orbitals (n → π* transition), typically resulting in a weak absorption band at longer wavelengths. The excitation of electrons from bonding π to anti-bonding π* orbitals (π → π* transition) leads to a much stronger absorption at shorter wavelengths. The relative energies of these orbitals, and thus the absorption wavelengths, differ for each isomer.
Comparative UV-Vis Data:
The following table presents typical UV-Vis absorption maxima for the pyridazine isomers in a non-polar solvent.
Table 4: UV-Vis Absorption Maxima (λ_max, nm)
| Isomer | π → π* Transition | n → π* Transition |
| Pyridazine | ~246 | ~340 |
| Pyrimidine | ~243 | ~298 |
| Pyrazine | ~260 | ~328 |
Experimental Protocol: UV-Vis Spectroscopy
This protocol describes the standard procedure for obtaining a UV-Vis spectrum of a solution.[13][14]
Materials:
-
UV-Vis spectrophotometer
-
Matched quartz cuvettes (1 cm path length)
-
Spectroscopic grade solvent (e.g., hexane or ethanol)
-
Pyridazine, pyrimidine, or pyrazine sample
-
Volumetric flasks and pipettes
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of the analyte in the chosen solvent at a known concentration.
-
Perform serial dilutions to obtain a solution with an absorbance in the optimal range (typically 0.2-0.8).
-
-
Instrument Setup:
-
Turn on the spectrophotometer and allow the lamps to warm up.
-
Select the desired wavelength range (e.g., 200-400 nm).
-
-
Baseline Correction:
-
Fill a cuvette with the pure solvent (the "blank").
-
Place the blank cuvette in the spectrophotometer and record a baseline.
-
-
Sample Measurement:
-
Rinse another cuvette with the sample solution and then fill it.
-
Place the sample cuvette in the spectrophotometer.
-
Run the scan to obtain the absorption spectrum.
-
Diagram: UV-Vis Spectroscopy Workflow
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Pyridazine(289-80-5) 1H NMR [m.chemicalbook.com]
- 4. Pyrimidine(289-95-2) 1H NMR spectrum [chemicalbook.com]
- 5. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. spectrabase.com [spectrabase.com]
- 8. 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. engineering.purdue.edu [engineering.purdue.edu]
A Senior Application Scientist's Guide to Benchmarking Ethyl 6-hydroxypyridazine-3-carboxylate Against Established Therapeutic Agents
This guide provides a comprehensive framework for the preclinical benchmarking of Ethyl 6-hydroxypyridazine-3-carboxylate, a member of the pyridazine class of heterocyclic compounds. The pyridazine scaffold is recognized as a "privileged structure" in medicinal chemistry, endowed with unique physicochemical properties that make it an attractive core for drug design.[1] Derivatives of this heterocycle have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anti-hypertensive effects.[2][3]
The objective of this document is to outline a rigorous, multi-faceted evaluation strategy to elucidate the therapeutic potential of Ethyl 6-hydroxypyridazine-3-carboxylate. By systematically benchmarking its performance against well-characterized, clinically relevant drugs, we can generate the robust, comparative data necessary for informed decision-making in a drug discovery pipeline. Our approach will focus on two key therapeutic areas where pyridazine derivatives have shown significant promise: Oncology and Inflammation .
Part 1: A Phased Benchmarking Strategy
A successful benchmarking program does not rely on a single assay but rather on a logical, tiered progression of experiments. This phased approach ensures that resources are allocated efficiently, with broad, high-throughput screens identifying initial areas of biological activity, followed by more complex, mechanism-of-action studies to validate and characterize promising "hits."
The causality behind this strategy is rooted in risk mitigation and data-driven progression. Initial in vitro assays provide a rapid and cost-effective platform to triage molecules, ensuring that only compounds with sufficient potency advance to more resource-intensive studies.[4] This self-validating system, where results from one phase inform the experimental design of the next, is the cornerstone of modern preclinical drug discovery.
Caption: A phased workflow for benchmarking a novel chemical entity.
Part 2: Benchmarking in an Oncology Context
The pyridazine scaffold is extensively utilized in the development of anticancer agents, targeting a diverse array of biological processes involved in cancer progression.[2] Therefore, a primary assessment of Ethyl 6-hydroxypyridazine-3-carboxylate's antiproliferative activity is a logical starting point.
Primary Assay: Cell Viability and Cytotoxicity Screening
The initial step is to determine the compound's ability to inhibit the growth of or kill cancer cells. The CellTiter-Glo® Luminescent Cell Viability Assay is an industry-standard method for this purpose.[4][5] It is a rapid, one-step assay that quantifies ATP, an indicator of metabolically active cells, providing a highly sensitive measure of cell viability.[4]
Benchmark Drug: Cisplatin . A cornerstone of chemotherapy, Cisplatin is a platinum-based drug that induces cell death by cross-linking DNA. Its broad and potent activity makes it an excellent positive control for cytotoxicity assays.[6]
Experimental Protocol: CellTiter-Glo® Viability Assay
-
Cell Culture: Plate human cancer cell lines (e.g., HCT116 colorectal carcinoma, MCF-7 breast adenocarcinoma, HepG2 hepatocellular carcinoma) in 96-well, opaque-walled plates at a pre-determined optimal density (e.g., 5,000 cells/well).[7] Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a 10 mM stock solution of Ethyl 6-hydroxypyridazine-3-carboxylate and Cisplatin in DMSO. Perform serial dilutions in culture medium to create a range of final concentrations (e.g., 0.1 µM to 100 µM).
-
Treatment: Remove the medium from the cell plates and add 100 µL of the compound dilutions. Include "vehicle control" wells (containing the highest concentration of DMSO used) and "untreated control" wells.
-
Incubation: Incubate the plates for 72 hours. This duration is standard for assessing the impact on cell proliferation.
-
Assay Execution: Equilibrate the plates and CellTiter-Glo® reagent to room temperature. Add 100 µL of the reagent to each well.
-
Signal Development: Mix contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Analysis: Convert raw luminescence units to percent viability relative to the vehicle control. Plot the dose-response curve and calculate the half-maximal inhibitory concentration (IC₅₀) using non-linear regression.
Comparative Data Table (Hypothetical Results)
| Compound | IC₅₀ HCT116 (µM) | IC₅₀ MCF-7 (µM) | IC₅₀ HepG2 (µM) |
| Ethyl 6-hydroxypyridazine-3-carboxylate | 12.5 | 25.8 | 18.3 |
| Cisplatin (Benchmark) | 9.8 | 15.2 | 11.5 |
| Vehicle (DMSO) | >100 | >100 | >100 |
Secondary Assay: Elucidating the Mechanism of Cell Death
If the primary screen reveals significant cytotoxicity (e.g., IC₅₀ < 20 µM), the next critical step is to determine the mode of cell death. Apoptosis (programmed cell death) is a preferred mechanism for anticancer drugs. An Annexin V/Propidium Iodide (PI) assay can distinguish between healthy, apoptotic, and necrotic cells.[8]
Caption: Visualization of an Annexin V / PI apoptosis assay.
Part 3: Benchmarking in an Anti-Inflammatory Context
Many pyridazinone derivatives exhibit potent anti-inflammatory activity, often through mechanisms involving the inhibition of key inflammatory mediators.[9][10]
Primary Assay: In Vitro Cyclooxygenase (COX) Inhibition
A common mechanism for non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of COX-1 and COX-2 enzymes, which are critical for the production of pro-inflammatory prostaglandins.[11] A direct enzymatic assay is the most logical first step to determine if Ethyl 6-hydroxypyridazine-3-carboxylate acts via this well-established pathway.
Benchmark Drugs:
-
Indomethacin: A potent, non-selective COX inhibitor.[11]
-
Celecoxib: A selective COX-2 inhibitor, used to assess the compound's selectivity profile.
Experimental Protocol: COX Inhibitor Screening Assay
-
Assay Principle: Utilize a commercially available colorimetric or fluorescent COX inhibitor screening kit. These assays typically measure the peroxidase component of COX activity.
-
Reagent Preparation: Reconstitute human recombinant COX-1 and COX-2 enzymes, heme, and other reaction components as per the manufacturer's instructions.
-
Compound Preparation: Prepare serial dilutions of the test compound, Indomethacin, and Celecoxib in the provided assay buffer.
-
Reaction Setup: In a 96-well plate, add the assay buffer, heme, the respective enzyme (COX-1 or COX-2), and the compound dilutions. Incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiation: Add arachidonic acid (the substrate) to initiate the enzymatic reaction.
-
Detection: After a further incubation period, add the colorimetric substrate. The peroxidase activity of COX converts this substrate into a colored product.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ values for both COX-1 and COX-2 and calculate the selectivity index (IC₅₀ COX-1 / IC₅₀ COX-2).
Comparative Data Table (Hypothetical Results)
| Compound | IC₅₀ COX-1 (µM) | IC₅₀ COX-2 (µM) | Selectivity Index (COX-1/COX-2) |
| Ethyl 6-hydroxypyridazine-3-carboxylate | 45.2 | 15.1 | 0.33 |
| Indomethacin (Benchmark) | 0.9 | 1.2 | 0.75 |
| Celecoxib (Benchmark) | >100 | 0.8 | >125 |
Secondary Assay: Cell-Based Nitric Oxide (NO) Inhibition
To validate the anti-inflammatory potential in a more biologically relevant system, we can measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. LPS triggers an inflammatory cascade via Toll-like receptor 4 (TLR4), leading to the expression of inducible nitric oxide synthase (iNOS) and subsequent production of NO, a key inflammatory mediator.[12]
Caption: Simplified LPS-induced inflammatory pathway in macrophages.
Experimental Protocol: Griess Assay for Nitrite Determination
-
Cell Culture: Seed RAW 264.7 murine macrophage cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of Ethyl 6-hydroxypyridazine-3-carboxylate or a benchmark (e.g., Indomethacin) for 1 hour.
-
Stimulation: Add LPS (e.g., 1 µg/mL) to all wells except the negative control.
-
Incubation: Incubate for 24 hours to allow for iNOS expression and NO production.
-
Sample Collection: Collect 50 µL of the culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent I (sulfanilamide solution) followed by 50 µL of Griess Reagent II (NED solution) to the supernatant. Incubate for 10 minutes at room temperature.
-
Data Acquisition: Measure the absorbance at 540 nm. The absorbance is proportional to the nitrite concentration (a stable breakdown product of NO).
-
Analysis: Quantify nitrite concentration using a sodium nitrite standard curve and calculate the percent inhibition of NO production.
Conclusion and Forward Path
This guide outlines a foundational strategy for the initial characterization of Ethyl 6-hydroxypyridazine-3-carboxylate. The proposed oncology and anti-inflammatory assays provide a robust framework for comparing its activity against established drugs like Cisplatin and Indomethacin. The hypothetical data presented illustrates how these comparative results can guide further research. A compound showing potent, selective cytotoxicity against cancer cells would be prioritized for advanced oncology models, while a compound demonstrating significant, cell-based anti-inflammatory activity would warrant investigation in in vivo models of inflammation. This data-driven, comparative approach is essential for successfully navigating the complex path of drug discovery.
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Uddin, A., et al. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Applied Toxicology, 39(1), 38-71. [Link]
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Zhang, X., et al. (2000). In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. Cancer Chemotherapy and Pharmacology, 45(5), 431-436. [Link]
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Gurry, M. & McGlacken, G. P. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Monatshefte für Chemie - Chemical Monthly, 154, 1145–1159. [Link]
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International Journal of Pharmaceutical Sciences Review and Research. (2018). A Review on in-vitro Methods for Screening of Anticancer Drugs. Vol 50, Issue 1, Article No. 25. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Role of Specialty Pyridazine Derivatives in Drug Discovery. [Link]
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Gadd, M. E., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17723–17729. [Link]
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Li, Y., et al. (2024). Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review. Bioorganic & Medicinal Chemistry, 110, 117847. [Link]
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Journal of Chemical and Pharmaceutical Research. (2016). Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. 8(8), 81-87. [Link]
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Mangione, W., et al. (2024). Strategies for robust, accurate, and generalizable benchmarking of drug discovery platforms. Briefings in Bioinformatics. [Link]
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Mangione, W., et al. (2024). Strategies for Robust, Accurate, and Generalisable Benchmarking of Drug Discovery Platforms. ResearchGate. [Link]
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Mangione, W., et al. (2024). Strategies for robust, accurate, and generalizable benchmarking of drug discovery platforms. Briefings in Bioinformatics. [Link]
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Mangione, W., et al. (2024). Strategies for robust, accurate, and generalizable benchmarking of drug discovery platforms. Briefings in Bioinformatics. [Link]
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Gökçe, M., et al. (2009). Synthesis and analgesic and anti-inflammatory activity of ethyl (6-substituted-3(2H)-pyridazinone-2-yl)acetate derivatives. Arzneimittelforschung, 59(7), 357-363. [Link]
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PubChem. Ethyl 6-(hydroxymethyl)pyridazine-3-carboxylate. [Link]
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Sarg, G., et al. (2016). Synthesis, antiproliferative and anti-inflammatory activities of some novel 6-aryl-2-(p-(methanesulfonyl)phenyl)-4,5-dihydropyridazi-3(2H)-ones. Bioorganic & Medicinal Chemistry Letters, 26(1), 224-230. [Link]
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Al-Khafaji, N. J., et al. (2022). Potential Anticancer Activities and Catalytic Oxidation Efficiency of Platinum(IV) Complex. Molecules, 27(21), 7545. [Link]
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Rastegar, H., et al. (2014). A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one. Journal of Research in Medical Sciences, 19(5), 459-463. [Link]
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Liu, Z., et al. (2014). The Potent Oxidant Anticancer Activity of Organoiridium Catalysts. Angewandte Chemie International Edition, 53(15), 3941-3945. [Link]
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Home Sunshine Pharma. Ethyl 4-hydroxy-6-oxo-1H-pyridazine-3-carboxylate CAS 1352925-63-3. [Link]
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Al-Suhaimi, K. S., et al. (2024). Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. Pharmaceuticals, 17(2), 162. [Link]
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Kumar, A., et al. (2024). Synthesis, characterization, and anti-inflammatory properties of novel ethyl 3-benzoyl-7-(trifluoromethyl)indolizine-1-carboxylate derivatives: In silico and in vitro analysis. Archiv der Pharmazie, e2400088. [Link]
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Al-Ostath, O. A., et al. (2021). Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. Molecules, 26(17), 5104. [Link]
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A Comparative In Silico Docking Analysis of Ethyl 6-hydroxypyridazine-3-carboxylate against VEGFR-2
A Senior Application Scientist's Guide to Evaluating a Novel Pyridazine Derivative Against a Clinically Relevant Kinase Inhibitor
In the landscape of modern drug discovery, in silico molecular docking serves as a powerful and indispensable tool for the rapid and cost-effective screening of potential therapeutic agents. This guide provides a comprehensive comparison of a novel pyridazine derivative, Ethyl 6-hydroxypyridazine-3-carboxylate, with the established multi-kinase inhibitor, Sorafenib, through a detailed in silico docking study targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This receptor is a key mediator of angiogenesis, a critical process in tumor growth and metastasis, making it a prime target for anticancer therapies.
This document is intended for researchers, scientists, and drug development professionals, offering a transparent and reproducible workflow, from the foundational principles of molecular docking to the nuanced interpretation of the resulting data. The experimental protocols described herein are designed to be self-validating, providing a robust framework for computational drug design.
The Rationale for Kinase Inhibition and Target Selection
Pyridazine and its derivatives are recognized as "wonder nuclei" in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities, including potent anticancer effects.[1][2] A significant number of these compounds exert their therapeutic effects by inhibiting protein kinases, enzymes that play a crucial role in cellular signaling pathways.[3] The deregulation of these pathways is a hallmark of cancer, making kinase inhibitors a cornerstone of modern oncology.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a receptor tyrosine kinase that, upon activation by its ligand VEGF-A, initiates a signaling cascade that promotes endothelial cell proliferation, migration, and survival, ultimately leading to the formation of new blood vessels (angiogenesis).[4] By inhibiting VEGFR-2, the tumor's blood supply can be disrupted, leading to a reduction in tumor growth and metastasis.[5]
For this comparative study, we have selected the crystal structure of the human VEGFR-2 kinase domain in complex with a novel pyrrolopyrimidine inhibitor (PDB ID: 3VHE) as our receptor model.[2] This structure provides a well-defined active site, crucial for accurate docking simulations.
As a comparator, we will utilize Sorafenib, a potent multi-kinase inhibitor approved for the treatment of various cancers.[6] Sorafenib is known to bind to the DFG-out (inactive) conformation of VEGFR-2, providing a valuable benchmark for evaluating the binding mode and potential efficacy of our novel pyridazine compound.[7]
Experimental Workflow: A Step-by-Step In Silico Docking Protocol
The following protocol outlines the comprehensive workflow for the in silico docking of Ethyl 6-hydroxypyridazine-3-carboxylate and Sorafenib against the VEGFR-2 kinase domain using AutoDock Vina, a widely used and validated open-source docking program.
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A Comparative Guide to Cross-Reactivity Profiling of Pyridazinone-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyridazinone scaffold is a cornerstone in modern medicinal chemistry, serving as the foundation for a diverse array of therapeutic agents targeting kinases, phosphodiesterases, and other critical cellular proteins.[1][2][3] Its versatility, however, presents a significant challenge: ensuring target selectivity. Off-target interactions can lead to unforeseen toxicity and diminished therapeutic efficacy, making rigorous cross-reactivity profiling an indispensable step in the drug development pipeline. This guide provides a comprehensive, technically grounded comparison of state-of-the-art methodologies for profiling pyridazinone compounds. Moving beyond a simple listing of techniques, we delve into the causal logic behind experimental design, offering detailed, field-proven protocols for biochemical screening, affinity proteomics, and cellular target engagement assays. By integrating quantitative data, workflow diagrams, and step-by-step instructions, this guide empowers researchers to design and execute a robust, self-validating profiling strategy to confidently assess the selectivity of their pyridazinone-based drug candidates.
The Pyridazinone Scaffold: A Privileged Structure with Diverse Targets
The pyridazinone core is a "privileged" heterocyclic structure, meaning it can bind to multiple, distinct biological targets depending on its substitution patterns.[3] This chemical tractability has led to its incorporation into numerous inhibitors targeting key enzyme families.
Key Therapeutic Targets and the Selectivity Challenge
-
Protein Kinases: A significant number of pyridazinone derivatives have been developed as potent inhibitors of protein kinases, particularly p38 MAP kinase, a central regulator of inflammatory responses.[4][5][6][7] Given the high structural conservation of the ATP-binding pocket across the human kinome, achieving selectivity for a single kinase is a formidable challenge.[8] Cross-reactivity with other kinases can lead to unexpected signaling pathway modulation and potential side effects.[9]
-
Phosphodiesterases (PDEs): Pyridazinone-based compounds are also well-established inhibitors of phosphodiesterases, such as PDE3 and PDE5, which are crucial for regulating intracellular levels of second messengers like cAMP and cGMP.[2][10] These inhibitors have applications in treating cardiovascular diseases and inflammatory conditions.[11][12]
-
Other Targets: The scaffold's versatility extends to other targets, including adrenoceptors and enzymes involved in inflammatory pathways like COX/LOX, further broadening its therapeutic potential.[13][14][15]
This promiscuity underscores the central challenge: a pyridazinone designed to inhibit p38 MAPK might inadvertently inhibit another kinase or a PDE isozyme. Therefore, a multi-tiered, systematic profiling approach is not just recommended; it is essential for the validation and progression of any pyridazinone-based drug candidate.
Strategic Approaches to Cross-Reactivity Profiling
A robust profiling strategy begins with a broad, high-throughput screen to cast a wide net, followed by more physiologically relevant assays to confirm initial findings and establish true cellular engagement. This tiered approach ensures that resources are focused on the most promising candidates and that decisions are based on a comprehensive dataset.
The Tiered Profiling Workflow
A logical progression from in vitro binding to cellular function is critical. The initial tier aims to identify all potential binding partners, while subsequent tiers validate these interactions in a more complex biological context and confirm functional consequences.
Caption: Tiered workflow for cross-reactivity profiling.
Comparative Analysis of In Vitro Profiling Platforms
The first step in profiling is typically a large-scale biochemical screen to understand the compound's interaction with a wide array of purified proteins.
Large-Scale Kinase Panels
Commercial kinase panels offer an efficient way to screen a compound against hundreds of kinases in a single experiment. Two primary technologies dominate this space:
-
Competition Binding Assays (e.g., Eurofins DiscoverX KINOMEscan®): This technology measures the ability of a test compound to compete with an immobilized, active-site-directed ligand for binding to the kinase.[16][17] The output is typically a dissociation constant (Kd), which provides a direct measure of binding affinity. This approach is independent of enzyme activity and can be used for a wide variety of kinases.[18][19][20]
-
Activity-Based Assays (e.g., Promega ADP-Glo™): These assays measure the enzymatic activity of the kinase by quantifying the amount of ADP produced during the phosphorylation reaction.[21][22][23] The potency of an inhibitor is determined by its IC50 value. This method directly measures the functional impact on the enzyme but can be influenced by assay conditions like ATP concentration.[24][25][26]
Table 1: Comparison of In Vitro Kinase Profiling Platforms
| Feature | KINOMEscan® (Competition Binding) | ADP-Glo™ (Activity Assay) |
|---|---|---|
| Principle | Measures direct binding affinity (Kd) to the kinase active site. | Measures inhibition of kinase enzymatic activity (IC50).[21] |
| Primary Output | Dissociation Constant (Kd), % Inhibition at a given concentration. | IC50, % Inhibition. |
| ATP Dependence | ATP-independent. Measures intrinsic affinity.[24] | ATP-competitive. IC50 value can vary with ATP concentration.[24] |
| Pros | Broad coverage (>480 kinases).[17] Direct measure of affinity. High reproducibility. | Direct measure of functional inhibition. Suitable for low-activity kinases.[21] |
| Cons | Does not confirm functional inhibition. Performed with purified, often non-full-length proteins. | Can be susceptible to compound interference. IC50 is not a direct measure of affinity. |
| Best For | Initial, broad screening to identify all potential binding partners (on- and off-target). | Primary screening and confirming functional inhibition of purified enzymes. |
Cellular Target Engagement & Off-Target Validation
A compound that binds to a purified protein in a biochemical assay may not necessarily engage that same target within the complex milieu of a living cell. Cellular assays are therefore essential to confirm target engagement in a more physiologically relevant context.
Cellular Thermal Shift Assay (CETSA®)
Principle: CETSA is a powerful biophysical method that assesses drug-target interaction in intact cells or tissues.[27][28] The core principle is ligand-induced thermal stabilization: when a compound binds to its target protein, the resulting complex is often more resistant to thermal denaturation.[29][30][31]
This technique is invaluable because it provides direct evidence of target engagement inside the cell, where factors like cell permeability, intracellular compound concentration, and competition with endogenous ligands come into play.[28]
Experimental Protocol: Isothermal Dose-Response CETSA
This protocol aims to determine the concentration at which a compound stabilizes its target at a single, fixed temperature.
-
Cell Culture & Treatment: Plate cells (e.g., HEK293 or a relevant cancer cell line) and grow to ~80% confluency. Treat cells with a range of concentrations of the pyridazinone compound (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for 1-2 hours.
-
Heating Step: Choose a melt temperature (Tmelt) from a preliminary melt-curve experiment where the target protein shows significant, but not complete, denaturation. Heat the treated cell suspensions at this Tmelt for 3 minutes, followed by immediate cooling on ice.
-
Cell Lysis: Lyse the cells via freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen followed by a 25°C water bath) to release soluble proteins.
-
Separation of Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the precipitated, aggregated proteins.
-
Quantification: Carefully collect the supernatant (soluble fraction) and quantify the amount of the target protein using a specific antibody-based method like Western Blot or ELISA. The amount of soluble protein remaining is proportional to the degree of stabilization by the compound.
Table 2: Hypothetical CETSA Data for Pyridazinone Compound "PY-101"
| Target Protein | EC50 of Thermal Stabilization (µM) | Interpretation |
|---|---|---|
| p38α (On-Target) | 0.05 | Potent engagement of the intended target in intact cells. |
| JNK1 (Off-Target) | 1.5 | Weak engagement of a potential off-target kinase. |
| ERK2 (Off-Target) | > 10 | No significant engagement at tested concentrations. |
| GAPDH (Control) | No stabilization | Confirms specificity of the stabilization effect. |
Affinity-Based Proteomics (Kinobeads)
Principle: This chemoproteomic technique uses beads derivatized with a cocktail of broad-spectrum, immobilized kinase inhibitors to capture a large portion of the kinome from a cell lysate.[32][33] By pre-incubating the lysate with a free test compound (the pyridazinone), one can measure its ability to compete with the beads for kinase binding. The bound kinases are then identified and quantified by mass spectrometry.[34][35]
This method is powerful for unbiased target discovery and for confirming selectivity across hundreds of native, full-length kinases simultaneously.[33][36]
Caption: Workflow for a Kinobeads chemoproteomics experiment.
Functional Validation: Linking Target Engagement to Pathway Modulation
Confirming that a compound binds its target is crucial, but it is equally important to demonstrate that this binding event leads to the desired functional outcome. For a kinase inhibitor, this means showing selective inhibition of the downstream signaling pathway.
Signaling Pathway Analysis
For a pyridazinone designed to inhibit p38 MAPK, a key validation step is to measure the phosphorylation status of a direct downstream substrate, such as MAPK-activated protein kinase 2 (MK2).
Caption: Simplified p38 MAPK signaling pathway.
By treating cells with a stimulus (like LPS) in the presence and absence of the pyridazinone inhibitor, one can use Western blotting with phospho-specific antibodies to show a dose-dependent decrease in phospho-MK2 levels, confirming functional target inhibition. Comparing this to the phosphorylation of downstream substrates of off-targets (e.g., phospho-JNK) in the same experiment provides powerful evidence of functional selectivity.
Conclusion
The development of selective pyridazinone-based inhibitors demands a rigorous and multi-faceted cross-reactivity profiling strategy. No single assay can provide a complete picture of a compound's selectivity. By employing a tiered approach—beginning with broad biochemical screens like KINOMEscan®, followed by cellular validation of target engagement with CETSA®, and culminating in functional pathway analysis—researchers can build a robust data package. This systematic process allows for the confident identification of compounds with the desired selectivity profile, minimizing the risk of off-target-driven toxicity and maximizing the potential for therapeutic success.
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A Senior Application Scientist's Guide to Evaluating the Metabolic Stability of Pyridazine Derivatives
For drug development professionals, navigating the complexities of metabolic stability is a critical step in the journey from a promising compound to a viable therapeutic agent. The pyridazine scaffold, a six-membered aromatic ring with two adjacent nitrogen atoms, is a privileged structure in modern medicinal chemistry, appearing in a growing number of drug candidates and even recently approved drugs.[1] Its unique physicochemical properties, such as its polarity and hydrogen bonding capabilities, can be advantageous for target engagement.[1][2] However, these same properties can also present challenges regarding metabolic stability, profoundly influencing a compound's pharmacokinetic profile and ultimate clinical success.
This guide provides an in-depth, objective comparison of the metabolic stability of various pyridazine derivatives, supported by experimental data. We will delve into the underlying principles of their metabolism, detail robust experimental protocols for their evaluation, and explore medicinal chemistry strategies to mitigate metabolic liabilities.
The Metabolic Landscape of Pyridazine Derivatives
The metabolic fate of a pyridazine-containing compound is primarily dictated by the enzymatic machinery of the liver, particularly the cytochrome P450 (CYP450) superfamily of enzymes.[3] While the pyridazine ring itself can be relatively stable, it is often the substituents and adjacent structural motifs that are the primary sites of metabolic attack.[1][4] Understanding these metabolic "soft spots" is paramount for designing more robust drug candidates.
Common metabolic pathways for pyridazine derivatives include:
-
Oxidation: This is a major route of metabolism, often mediated by CYP450 enzymes. Hydroxylation of aromatic rings attached to the pyridazine core is a frequent observation.[4] Additionally, direct oxidation of the electron-deficient pyridazine nitrogen atoms can occur, forming N-oxides.[1][4]
-
N-dealkylation: For derivatives containing N-alkylated piperidine or piperazine rings, which are common partners to the pyridazine scaffold, N-dealkylation is a significant metabolic pathway.[5]
-
Glucuronidation: In some cases, pyridazine derivatives can undergo Phase II metabolism, such as the formation of a stable N-glucuronide, which can provide an alternative clearance pathway.[1]
The susceptibility of a pyridazine derivative to these pathways is highly dependent on its overall structure. Strategic modifications can steer metabolism away from labile sites, thereby enhancing metabolic stability.
Comparative Analysis of Pyridazine Derivative Stability
The metabolic half-life (t½) in in vitro systems like human liver microsomes (HLM) is a key parameter for assessing metabolic stability. A longer half-life generally indicates greater stability and a higher likelihood of achieving sufficient drug exposure in vivo.
The following table summarizes the in vitro microsomal half-life data for a series of piperazin-1-ylpyridazine derivatives, illustrating the profound impact of structural modifications on metabolic stability.
| Compound ID | Key Structural Features | HLM t½ (min) | MLM t½ (min) | Reference |
| 1 | Unsubstituted Phenyl & Piperazine | 3 | 2 | [4] |
| 7 | para-Fluoro Phenyl | - | 26 | [4] |
| 9 | Thiazole replacing Phenyl | - | 11 | [4] |
| 17 | Pyrazine replacing Pyridazine | - | <2 | [4] |
| 29 | p-Fluoro Phenyl, Pyridine, Diazaspiro[3.3]heptane | 105 | 113 | [4] |
Analysis of Structure-Metabolism Relationships:
-
Blocking Aromatic Oxidation: The dramatic increase in the mouse liver microsome (MLM) half-life of compound 7 compared to compound 1 highlights the effectiveness of "fluorine-blocking."[4] The introduction of a fluorine atom at the para-position of the phenyl ring, a common site of hydroxylation, sterically hinders or electronically deactivates this position to metabolic attack.
-
Heterocyclic Bioisosteres: Replacing the phenyl ring with a thiazole (9 ) also improved stability, showcasing how bioisosteric replacement can modulate metabolic fate.[4] Conversely, replacing the pyridazine ring with a pyrazine (17 ) led to a significant decrease in metabolic stability, underscoring the favorable properties of the pyridazine core in this chemical series.[1][4]
-
Multi-Pronged Optimization: Compound 29 represents a successful example of a multi-pronged approach. By combining fluorine-blocking, replacing a phenyl ring with a less metabolically labile pyridine, and substituting the piperazine with a more constrained diazaspiro[3.3]heptane system, a greater than 50-fold improvement in metabolic stability was achieved.[4]
Experimental Protocols for Assessing Metabolic Stability
To generate reliable and reproducible metabolic stability data, standardized in vitro assays are essential. The two most common and informative assays are the liver microsomal stability assay and the hepatocyte stability assay.
Liver Microsomal Stability Assay
This assay is a workhorse in early drug discovery for assessing Phase I metabolic stability.[4] Liver microsomes are subcellular fractions that are rich in CYP450 enzymes.
Principle: The test compound is incubated with liver microsomes in the presence of the cofactor NADPH, which is essential for CYP450 activity. The disappearance of the parent compound over time is monitored by LC-MS/MS.
Experimental Workflow:
Caption: Workflow for the Hepatocyte Stability Assay.
Detailed Protocol:
-
Hepatocyte Preparation:
-
Rapidly thaw cryopreserved hepatocytes in a 37°C water bath.
-
Transfer the cells to pre-warmed incubation medium (e.g., Williams' Medium E) and perform a cell count and viability assessment (e.g., via trypan blue exclusion).
-
Adjust the cell density to the desired concentration (e.g., 0.5 x 10^6 viable cells/mL).
-
-
Incubation:
-
Dispense the hepatocyte suspension into a multi-well plate.
-
Add the test compound (typically at a final concentration of 1 µM).
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2, with gentle shaking.
-
-
Sampling and Quenching:
-
At specified time points, collect aliquots and terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing and Analysis:
-
Homogenize or vortex the samples, followed by centrifugation to pellet cell debris.
-
Analyze the supernatant by LC-MS/MS to determine the concentration of the parent compound.
-
-
Data Analysis:
-
Similar to the microsomal assay, calculate the half-life and intrinsic clearance from the rate of disappearance of the parent compound.
-
Strategic Considerations for Improving Metabolic Stability
The data from these in vitro assays, combined with metabolite identification studies, provide a roadmap for medicinal chemists to rationally design pyridazine derivatives with enhanced metabolic stability. Key strategies include:
-
Blocking Metabolic Hotspots: As demonstrated, introducing fluorine atoms or other sterically hindering groups at known sites of oxidation can effectively block metabolism. [4]* Modulating Electronics: The electron-deficient nature of the pyridazine ring can influence the metabolism of adjacent groups. Incorporating electron-withdrawing or -donating groups can alter the metabolic profile.
-
Bioisosteric Replacement: Replacing metabolically labile moieties with more stable bioisosteres is a powerful strategy. [6]For instance, a phenyl group prone to oxidation might be replaced with a less labile heterocycle.
-
Conformational Constraint: Introducing conformational rigidity, for example by replacing a flexible piperazine with a spirocyclic diamine, can restrict access to metabolic enzymes and improve stability. [4]
Conclusion
The pyridazine scaffold will undoubtedly continue to be a valuable component in the medicinal chemist's toolbox. A thorough and early evaluation of the metabolic stability of pyridazine derivatives is not merely a screening exercise but a crucial component of a data-driven drug design strategy. By understanding the common metabolic pathways, employing robust in vitro assays, and applying strategic chemical modifications, researchers can successfully navigate the challenges of metabolism and unlock the full therapeutic potential of this versatile heterocycle.
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A Comparative Guide to the Synthesis of Functionalized Pyridazines for Researchers and Drug Development Professionals
The pyridazine scaffold, a six-membered aromatic ring featuring two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry and materials science. Its unique electronic properties and versatile substitution patterns have established it as a privileged structure in numerous biologically active compounds, including notable anticancer, anti-inflammatory, and neuroprotective agents. This guide provides an in-depth, comparative analysis of the principal synthetic routes to functionalized pyridazines, offering field-proven insights, detailed experimental protocols, and supporting data to empower researchers in their synthetic endeavors.
Classical Approaches: Condensation of 1,4-Dicarbonyl Precursors with Hydrazines
The condensation of a 1,4-dicarbonyl compound with hydrazine or its derivatives remains a foundational and widely practiced method for constructing the pyridazine core. The choice of the dicarbonyl precursor significantly influences the final substitution pattern of the heterocyclic ring.
From 1,4-Diketones
The reaction of a 1,4-diketone with hydrazine hydrate is a direct and effective route to 3,6-disubstituted pyridazines. The initial cyclization forms a dihydropyridazine intermediate, which is subsequently oxidized to the aromatic pyridazine.[1]
Mechanistic Rationale: The reaction proceeds via a double condensation mechanism. The nucleophilic nitrogen atoms of hydrazine attack the electrophilic carbonyl carbons of the 1,4-diketone, leading to a cyclic dihydropyridazine intermediate. A subsequent oxidation step is necessary to introduce aromaticity. The choice of oxidant is critical to avoid side reactions and ensure high yields.
Experimental Protocol: Synthesis of 3,6-diphenylpyridazine from 1,4-diphenyl-1,4-butanedione
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1,4-diphenyl-1,4-butanedione (1.0 eq) in glacial acetic acid.
-
Addition of Hydrazine: Add hydrazine hydrate (1.2 eq) dropwise to the stirred solution.
-
Reaction: Heat the mixture to reflux for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. The solid precipitate is collected by vacuum filtration, washed with cold water, and dried. The crude product can be recrystallized from ethanol to afford pure 3,6-diphenylpyridazine.
From γ-Ketoacids and their Esters
A highly versatile and common method for the synthesis of 3(2H)-pyridazinones involves the cyclocondensation of γ-ketoacids or their corresponding esters with hydrazines.[2][3] This approach allows for the introduction of a carbonyl group on the pyridazine ring, a key functional handle for further derivatization.
Mechanistic Rationale: The reaction is initiated by the condensation of the more reactive ketone carbonyl with one of the hydrazine nitrogens. This is followed by an intramolecular cyclization via nucleophilic attack of the second hydrazine nitrogen on the carboxylic acid (or ester) carbonyl, with subsequent dehydration to form the pyridazinone ring. Aromatization can then be achieved through oxidation.[2]
Experimental Protocol: Synthesis of 6-phenyl-3(2H)-pyridazinone
-
Reaction Setup: To a solution of β-benzoylpropionic acid (1.0 eq) in ethanol, add hydrazine hydrate (1.5 eq).
-
Reaction: Reflux the mixture for 6 hours. The reaction can be monitored by TLC.
-
Work-up and Purification: After cooling to room temperature, the solvent is removed under reduced pressure. The resulting solid is triturated with diethyl ether, collected by filtration, and recrystallized from a suitable solvent like ethanol to yield the pure 6-phenyl-4,5-dihydropyridazin-3(2H)-one.
-
Aromatization: The dihydropyridazinone can be aromatized by treatment with a suitable oxidizing agent, such as bromine in acetic acid or manganese dioxide in an inert solvent.
Cycloaddition Strategies: Building the Pyridazine Ring with Precision
Cycloaddition reactions offer a powerful and often highly regioselective means of constructing the pyridazine ring system. These methods are particularly valuable for accessing complex and highly substituted pyridazines.
Inverse-Electron-Demand Diels-Alder (iEDDA) Reactions
The iEDDA reaction between an electron-deficient 1,2,4,5-tetrazine and an electron-rich dienophile is a cornerstone of modern pyridazine synthesis.[4][5] This reaction proceeds with high efficiency and predictability, often under mild conditions.[4][5][6]
Mechanistic Rationale: The reaction is initiated by a [4+2] cycloaddition between the tetrazine (the diene) and the dienophile. This is followed by a retro-Diels-Alder reaction, which results in the extrusion of a dinitrogen molecule and the formation of the aromatic pyridazine ring.[6] The regioselectivity of the reaction is controlled by the electronic and steric properties of the substituents on both the tetrazine and the dienophile.
Experimental Protocol: General Procedure for iEDDA Synthesis of Pyridazines
-
Reaction Setup: In a reaction vial, dissolve the 1,2,4,5-tetrazine (1.0 eq) and the dienophile (e.g., an enol ether or a strained alkene) (1.1 eq) in a suitable solvent (e.g., dichloromethane or acetonitrile).
-
Reaction: Stir the reaction mixture at room temperature. The reaction is often rapid and can be monitored by the disappearance of the characteristic color of the tetrazine.
-
Work-up and Purification: Once the reaction is complete, the solvent is removed in vacuo. The crude product is then purified by column chromatography on silica gel to afford the desired functionalized pyridazine.
Caption: Mechanism of iEDDA reaction for pyridazine synthesis.
[3+2] and [4+2] Cycloadditions
Other cycloaddition strategies, such as [3+2] and [4+2] cycloadditions involving various precursors like pyridazinium ylides or α-halogeno hydrazones, have also been developed to access diverse pyridazine derivatives. These methods often provide excellent control over regioselectivity and allow for the synthesis of fused pyridazine systems.
Modern Cross-Coupling Strategies: Functionalization of the Pyridazine Core
For the late-stage functionalization of pre-formed pyridazine rings, metal-catalyzed cross-coupling reactions are indispensable tools. These reactions allow for the introduction of a wide array of substituents with high precision and functional group tolerance.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a highly versatile method for forming C-C bonds by reacting a halopyridazine with a boronic acid or ester in the presence of a palladium catalyst and a base.[7][8] This reaction is widely used to introduce aryl, heteroaryl, and alkyl groups onto the pyridazine scaffold.[9]
Mechanistic Rationale: The catalytic cycle involves three key steps: (1) oxidative addition of the palladium(0) catalyst to the halopyridazine, (2) transmetalation of the organic group from the boron atom to the palladium complex, and (3) reductive elimination to form the new C-C bond and regenerate the palladium(0) catalyst.[7] The choice of ligand is crucial for the efficiency of the reaction, especially with less reactive chloropyridazines.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of a Chloropyridazine
-
Reaction Setup: To a reaction vessel, add the chloropyridazine (1.0 eq), the boronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq). The vessel is then purged with an inert gas (e.g., argon or nitrogen).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.
-
Reaction: Heat the mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up and Purification: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.[8]
Sonogashira Coupling
The Sonogashira coupling enables the introduction of alkyne moieties onto the pyridazine ring through the reaction of a halopyridazine with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst.[10][11][12]
Mechanistic Rationale: The reaction proceeds through a catalytic cycle involving both palladium and copper. The palladium catalyst facilitates the oxidative addition to the halopyridazine, while the copper co-catalyst activates the terminal alkyne, enabling its transmetalation to the palladium center. Reductive elimination then yields the alkynylated pyridazine.
Experimental Protocol: General Procedure for Sonogashira Coupling of a Bromopyridazine
-
Reaction Setup: In a Schlenk flask, combine the bromopyridazine (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 5-10 mol%), and a base (e.g., triethylamine or diisopropylamine). The flask is evacuated and backfilled with an inert gas.
-
Reagent Addition: Add the terminal alkyne (1.2 eq) and a suitable solvent (e.g., THF or DMF).
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating until completion.
-
Work-up and Purification: The reaction mixture is filtered to remove the amine salt, and the filtrate is concentrated. The residue is purified by column chromatography to give the desired product.[10]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, allowing for the introduction of primary and secondary amines onto the pyridazine ring.[13][14][15]
Mechanistic Rationale: The catalytic cycle involves the oxidative addition of a palladium(0) complex to the halopyridazine, followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex. Reductive elimination from this complex furnishes the aminated pyridazine and regenerates the active catalyst.[13]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of a Halopyridazine
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine the halopyridazine (1.0 eq), a palladium precatalyst, a suitable phosphine ligand, and a strong base (e.g., sodium tert-butoxide or LHMDS) in a reaction vessel.
-
Reagent Addition: Add the amine (1.1-1.5 eq) and an anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) until the starting material is consumed.
-
Work-up and Purification: After cooling, the reaction is quenched with water and extracted with an organic solvent. The organic layer is dried and concentrated, and the product is purified by chromatography.
Caption: General workflow for metal-catalyzed cross-coupling.
Comparative Analysis of Synthetic Routes
The choice of synthetic strategy for accessing a particular functionalized pyridazine depends on several factors, including the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis.
| Synthetic Route | Key Precursors | Typical Products | Advantages | Disadvantages |
| Condensation of 1,4-Diketones | 1,4-Diketones, Hydrazine | 3,6-Disubstituted Pyridazines | Straightforward, readily available starting materials. | Requires an oxidation step, limited substitution patterns. |
| Condensation of γ-Ketoacids | γ-Ketoacids/Esters, Hydrazine | 3(2H)-Pyridazinones | Versatile, introduces a useful carbonyl handle. | Requires aromatization, may have regioselectivity issues with unsymmetrical precursors. |
| iEDDA Reactions | 1,2,4,5-Tetrazines, Alkenes/Alkynes | Highly Substituted Pyridazines | High regioselectivity, mild conditions, broad scope. | Synthesis of substituted tetrazines can be challenging. |
| Suzuki-Miyaura Coupling | Halopyridazines, Boronic Acids | Aryl/Heteroaryl/Alkyl Pyridazines | Excellent functional group tolerance, wide availability of boronic acids. | Palladium catalyst can be expensive, potential for side reactions. |
| Sonogashira Coupling | Halopyridazines, Terminal Alkynes | Alkynyl Pyridazines | Direct introduction of alkyne functionality. | Requires a copper co-catalyst, sensitive to air. |
| Buchwald-Hartwig Amination | Halopyridazines, Amines | Amino Pyridazines | Direct C-N bond formation, broad amine scope. | Requires stringent inert conditions, strong bases may not be tolerated by all functional groups. |
Conclusion
The synthesis of functionalized pyridazines has evolved significantly, with a diverse array of methodologies now available to the modern chemist. Classical condensation reactions remain valuable for their simplicity and the accessibility of starting materials. In contrast, cycloaddition reactions, particularly the inverse-electron-demand Diels-Alder reaction, offer unparalleled precision in constructing complex pyridazine cores. Furthermore, palladium-catalyzed cross-coupling reactions have revolutionized the late-stage functionalization of the pyridazine scaffold, enabling the synthesis of vast libraries of analogues for drug discovery and materials science applications. A thorough understanding of the strengths and limitations of each synthetic route, as outlined in this guide, is paramount for the strategic design and efficient execution of synthetic campaigns targeting this important class of heterocyclic compounds.
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Li, H., Sun, Z., Wu, W., Wang, X., Zhang, M., & Zhong, W. (2018). Inverse-Electron-Demand Diels-Alder Reactions for the Synthesis of Pyridazines on DNA. Organic Letters, 20(22), 7186–7191. [Link]
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Li, H., Sun, Z., Wu, W., Wang, X., Zhang, M., & Zhong, W. (2018). Inverse-Electron-Demand Diels–Alder Reactions for the Synthesis of Pyridazines on DNA. ACS Publications. [Link]
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Zhu, Q., Liao, L., Cheng, G., Yang, W., Deng, Y., & Yang, D. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 6-hydroxypyridazine-3-carboxylate
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of Ethyl 6-hydroxypyridazine-3-carboxylate. As drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of a chemical, including its final disposition. This guide is structured to provide not just procedural steps, but the scientific reasoning behind them, ensuring a culture of safety and regulatory adherence in your laboratory.
Hazard Characterization and the Precautionary Principle
Direct and comprehensive GHS/CLP classification for Ethyl 6-hydroxypyridazine-3-carboxylate is not consistently published across all suppliers. In such cases, a core tenet of laboratory safety—the precautionary principle—must be applied. We will therefore base our handling and disposal protocols on the known hazards of the parent heterocycle, pyridazine, and its derivatives.
The pyridazine ring system is known to possess biological activity and associated hazards.[1][2] Analysis of GHS data for the parent compound, pyridazine, indicates several key hazards that should be conservatively assumed for any of its derivatives until proven otherwise.[1]
Assumed GHS Hazard Profile
The following table summarizes the hazard profile that must be assumed for Ethyl 6-hydroxypyridazine-3-carboxylate during waste handling procedures.
| Hazard Class | Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Warning | H302: Harmful if swallowed | |
| Skin Irritation | Warning | H315: Causes skin irritation | |
| Eye Irritation | Warning | H319: Causes serious eye irritation | |
| Specific Target Organ Toxicity | Warning | H335: May cause respiratory irritation |
This data is extrapolated from the known hazards of the pyridazine chemical class for safety purposes.[1]
Key Disposal Insights
-
No Drain Disposal: Due to its oral toxicity and irritant properties, this compound and its solutions must never be disposed of down the sanitary sewer.[3][4] The water solubility of the pyridazine family suggests it can be mobile in aqueous systems, making environmental contamination a significant risk.[5]
-
Incompatibility: While specific incompatibility data is limited, as a standard practice, pyridazine derivatives should be segregated from strong oxidizing agents and strong acids/bases to prevent uncontrolled reactions in the waste container.
-
Regulatory Status: Assume the material is a hazardous waste. All chemical waste generators must consult their institutional Environmental Health and Safety (EHS) office and local regulations to ensure complete and accurate classification.[6]
The Core Disposal Workflow: Step-by-Step Protocol
The primary goal is the safe collection, segregation, and labeling of waste for pickup by a licensed hazardous waste disposal service.[7][8]
Required Personal Protective Equipment (PPE)
Before handling the waste, ensure the following PPE is worn:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Nitrile or other chemically resistant gloves. Inspect gloves prior to use.
-
Body Protection: A standard laboratory coat.
Waste Segregation and Container Selection
Proper segregation is the most critical step in preventing laboratory accidents.[7][9]
-
Solid Waste:
-
Description: Unused or expired Ethyl 6-hydroxypyridazine-3-carboxylate powder, and any labware (e.g., weigh boats, contaminated filter paper) grossly contaminated with the solid.
-
Container: A clearly labeled, sealable, wide-mouth container made of a compatible material (e.g., HDPE - High-Density Polyethylene). The container must be in good condition with no cracks or leaks.[3]
-
-
Liquid Waste (Organic Solvent):
-
Description: Solutions of the compound in organic solvents (e.g., DMSO, DMF, alcohols).
-
Container: A dedicated, labeled "Halogenated" or "Non-Halogenated" organic waste container, as appropriate. Ensure the container is made of a material compatible with the solvent (e.g., glass or HDPE for most solvents, but check compatibility charts). Do not mix incompatible waste streams.[9]
-
-
Liquid Waste (Aqueous):
-
Description: Aqueous solutions used in workups containing the compound. Note: This waste stream is still hazardous and must not be drain disposed.
-
Container: A dedicated, labeled "Aqueous Hazardous Waste" container.
-
-
Sharps & Glassware:
-
Description: Needles, syringes, or broken glassware contaminated with the compound.
-
Container: A puncture-resistant sharps container, clearly labeled as hazardous chemical waste, listing the contaminating chemical.[7]
-
Step-by-Step Procedure for Waste Packaging and Labeling
-
Select the Correct Container: Choose the appropriate, designated waste container based on the descriptions in Section 2.2.
-
Affix Hazardous Waste Label: Immediately place a "Hazardous Waste" label on the container.[3] Do not wait until it is full.
-
Complete the Label: Using a permanent marker, fill in all required information on the label. This typically includes:
-
The words "Hazardous Waste".[3]
-
The full chemical name: "Ethyl 6-hydroxypyridazine-3-carboxylate". Do not use abbreviations.[3]
-
List all other components and their approximate percentages (e.g., Methanol 90%, Ethyl 6-hydroxypyridazine-3-carboxylate 10%).
-
The date the waste was first added to the container ("Accumulation Start Date").
-
The name of the principal investigator and the laboratory location.
-
-
Add Waste: Carefully transfer the waste into the container, using a funnel for liquids to prevent spills.[10]
-
Secure the Container: Keep the container securely closed at all times, except when adding waste.[3] This prevents the release of vapors and protects against spills.
-
Secondary Containment: Store the waste container in a designated, secure location within a secondary containment unit (like a spill tray) to contain any potential leaks.[3][9]
-
Schedule Pickup: Once the container is nearly full (do not overfill, leave at least 10% headspace for liquids), contact your institution's EHS department to schedule a waste pickup.[7]
Handling Empty Containers
Empty containers that held Ethyl 6-hydroxypyridazine-3-carboxylate are not considered regular trash.[9]
-
Triple Rinse: The container must be triple-rinsed with a suitable solvent (one that can dissolve the compound).[3][10]
-
Collect Rinsate: The first rinsate must be collected and disposed of as hazardous liquid waste.[3][10] Subsequent rinses may also need to be collected depending on local regulations.
-
Deface Label: After rinsing and air-drying, completely remove or deface the original product label.[9]
-
Final Disposal: The clean, defaced container can now be disposed of in the regular trash or recycled, per institutional policy.[4][9]
Disposal Pathway Decision Logic
The following diagram outlines the critical decision-making process for handling materials related to Ethyl 6-hydroxypyridazine-3-carboxylate.
Caption: Decision workflow for proper segregation and disposal of Ethyl 6-hydroxypyridazine-3-carboxylate waste.
Spill & Emergency Procedures
In the event of a spill:
-
Evacuate & Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated.
-
PPE: Don appropriate PPE, including respiratory protection if dealing with a large quantity of fine powder.
-
Containment: For dry spills, carefully sweep or scoop up the material to avoid generating dust. For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand).
-
Collection: Collect the absorbed material and place it in a sealed, labeled hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with soap and water, collecting the cleaning materials as hazardous waste.
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How to Safely Dispose of Laboratory Waste? Stericycle UK. [Link]
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Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
